molecular formula C28H31N5O2 B609327 MRT199665

MRT199665

Número de catálogo: B609327
Peso molecular: 469.6 g/mol
Clave InChI: OFIFLUFVENTCNZ-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MRT199665 is a novel inhibitor of salt-inducible kinases (SIKs). This compound increases IL-10 production while suppressing IL-6, IL-12, and TNF secretion.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIFLUFVENTCNZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of MRT199665

Abstract

This compound is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases. Its mechanism of action is primarily characterized by the suppression of downstream signaling pathways controlled by these kinases, leading to significant cellular effects, most notably in the contexts of acute myeloid leukemia (AML) and macrophage polarization. In AML, this compound inhibits the phosphorylation of the transcription factor MEF2C, a critical event for chemotherapy resistance, thereby inducing apoptosis in leukemic cells.[1] In macrophages, it blocks the SIK-mediated phosphorylation of the CREB coactivator CRTC3, reprogramming them towards an anti-inflammatory phenotype. This guide provides a detailed overview of the molecular mechanism, quantitative inhibitory profile, relevant signaling pathways, and detailed experimental protocols for studying this compound.

Core Mechanism of Action

This compound functions as a multi-kinase inhibitor, exerting its effects by competitively binding to the ATP pocket of several key kinases, preventing their catalytic activity. The primary targets belong to three main families:

  • Microtubule Affinity Regulating Kinases (MARKs): A family of kinases involved in cytoskeletal dynamics and cell polarity.

  • Salt-Inducible Kinases (SIKs): Members of the AMPK-related kinase family that are crucial regulators of transcription and metabolism.

  • AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.

By inhibiting these kinases, this compound disrupts critical phosphorylation events that regulate the function and localization of downstream effector proteins. Two well-characterized pathways are central to its observed biological effects: the MARK/SIK-MEF2C axis in AML and the SIK-CRTC3 axis in macrophages .[1][2]

It is critical to distinguish this compound from other similarly named compounds, such as MRT67307 and MRT68921. While this compound targets MARK/SIK/AMPK, MRT67307 and MRT68921 are potent inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1) and are used to study the inhibition of autophagy.[3] Current evidence does not support a role for this compound as a direct inhibitor of ULK1 or autophagy.

Quantitative Data: In Vitro Kinase Inhibition Profile

The potency and selectivity of this compound have been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized below.

Target FamilyKinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343
Data sourced from multiple references.[1][2]

Signaling Pathways and Visualizations

The inhibitory action of this compound has significant downstream consequences. The following diagrams illustrate the key pathways affected.

Inhibition of the MEF2C Pathway in Acute Myeloid Leukemia (AML)

In a subset of AML, MARK and/or SIK kinases phosphorylate the transcription factor MEF2C at serine 222. This phosphorylation event is critical for maintaining the leukemia stem cell state and conferring resistance to chemotherapy. This compound blocks this phosphorylation, leading to a reduction in MEF2C activity, the suppression of its pro-leukemic gene expression program, and ultimately, apoptosis of the cancer cells.[1]

MEF2C_Pathway cluster_inhibition This compound Action cluster_pathway AML Cell This compound This compound MARK MARK Kinases This compound->MARK SIK SIK Kinases This compound->SIK MEF2C MEF2C MARK->MEF2C Phosphorylates SIK->MEF2C Phosphorylates pMEF2C p-MEF2C (S222) LSC Leukemia Stem Cell Maintenance & Chemoresistance pMEF2C->LSC Promotes Apoptosis Apoptosis pMEF2C->Apoptosis Inhibition leads to

Caption: this compound inhibits MARK/SIK, blocking MEF2C phosphorylation and inducing apoptosis in AML.

Modulation of Macrophage Function via the SIK-CRTC3 Pathway

In macrophages, SIKs phosphorylate the CREB co-activator CRTC3, causing it to be sequestered in the cytoplasm by 14-3-3 proteins. This limits the transcription of CREB-target genes, including the anti-inflammatory cytokine IL-10. By inhibiting SIKs, this compound promotes the dephosphorylation and nuclear translocation of CRTC3, enhancing IL-10 production and shifting macrophages to an anti-inflammatory, regulatory phenotype.[2]

CRTC3_Pathway cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SIK SIK Kinases This compound->SIK CRTC3_cyto CRTC3 SIK->CRTC3_cyto P pCRTC3 p-CRTC3 CRTC3_nuc CRTC3 CRTC3_cyto->CRTC3_nuc Dephosphorylation & Translocation pCRTC3_1433 p-CRTC3:14-3-3 (Sequestered) pCRTC3->pCRTC3_1433 CREB CREB CRTC3_nuc->CREB Co-activates IL10 IL-10 Gene Transcription CREB->IL10

Caption: this compound inhibits SIK, leading to CRTC3 dephosphorylation and nuclear translocation.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

Disclaimer: These are illustrative protocols based on standard methodologies and published findings. For exact experimental replication, consultation of the primary literature, specifically Brown et al., Cancer Discov. 2018 and Clark et al., PNAS 2012, is recommended.

In Vitro Kinase Assay (Radiometric [γ-³²P]ATP Filter-Binding Assay)

This assay quantifies the ability of this compound to inhibit the catalytic activity of a target kinase (e.g., MARK, SIK).

  • Reagents & Materials:

    • Recombinant active kinase (e.g., SIK2)

    • Kinase-specific peptide substrate (e.g., AMARA peptide for AMPK family)

    • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

    • ATP solution (10 mM stock)

    • [γ-³²P]ATP

    • This compound serial dilutions in DMSO

    • 96-well plates

    • P81 phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a reaction mix in the assay buffer containing the peptide substrate and the recombinant kinase.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

    • Add the kinase/substrate reaction mix to the wells and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP (final ATP concentration typically near the Km for the kinase).

    • Incubate for 15-30 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively in wash buffer to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the data to determine the IC50 value.

Western Blot for Phospho-MEF2C in AML Cells

This protocol assesses the effect of this compound on the phosphorylation of MEF2C in a cellular context.

  • Reagents & Materials:

    • AML cell lines (e.g., OCI-AML2, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • This compound stock solution in DMSO

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-MEF2C (Ser222), anti-total-MEF2C, anti-β-Actin (loading control)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Seed AML cells in 6-well plates and allow them to grow to a suitable density.

    • Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 12 hours).[2]

    • Harvest cells, wash with ice-cold PBS, and lyse with supplemented RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody (e.g., anti-p-MEF2C) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for total MEF2C and β-Actin to confirm equal loading.

Cell Viability / Apoptosis Assay

This protocol measures the effect of this compound on the viability of AML cells.

  • Reagents & Materials:

    • AML cell lines (e.g., OCI-AML2, MV4-11)

    • Complete culture medium

    • This compound stock solution in DMSO

    • 96-well clear-bottom, black-walled plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or Annexin V/PI apoptosis detection kit)

    • Luminometer or Flow Cytometer

  • Procedure (using CellTiter-Glo®):

    • Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Add serial dilutions of this compound (e.g., 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.[2]

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine IC50 values for cell growth inhibition.

Experimental Workflow Visualization

The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular and functional validation.

Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_func Functional/Mechanistic Assays a1 In Vitro Kinase Assay (e.g., Radiometric, Luminescence) a2 Determine IC50 values for target kinases a1->a2 b1 Target Engagement Assay (e.g., Western Blot for p-Substrate) a2->b1 Validate cellular target inhibition b3 Determine cellular IC50 and functional effect b1->b3 b2 Phenotypic Assay (e.g., Cell Viability, Apoptosis) b2->b3 c1 Gene Expression Analysis (e.g., qPCR for IL-10) b3->c1 Investigate downstream effects c2 Chemosensitization Studies b3->c2 Assess therapeutic potential c3 Confirm downstream pathway modulation c1->c3 c2->c3

Caption: A typical workflow for characterizing a kinase inhibitor from in vitro potency to cellular function.

References

MRT199665: A Technical Guide to a Selective MARK/SIK/AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases.[1][2][3] These kinases are key regulators of cellular metabolism, growth, and polarity, and are governed by the upstream master kinase LKB1.[4][5][6] Due to its specific activity against these targets, this compound has emerged as a critical chemical probe for dissecting their complex signaling pathways. Notably, it has demonstrated significant efficacy in preclinical models of Acute Myeloid Leukemia (AML) by targeting kinase-dependent transcriptional dysregulation, highlighting its therapeutic potential.[1][7] This guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Data Presentation: Inhibitory Profile and Cellular Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Profile of this compound

This table details the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. The data demonstrates high potency against MARK isoforms, followed by AMPK and specific SIK isoforms.

Kinase FamilyTarget IsoformIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343
Data sourced from multiple consistent reports.[1][2][3][7]
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML)

This compound shows potent activity in AML cell lines characterized by the activation of the transcription factor MEF2C.

Cellular EffectCell LinesConcentrationObservation
Inhibition of MEF2C Phosphorylation MEF2C-activated AML cells10 nM>40% reduction in MEF2C phosphorylation at Ser222.[7]
MEF2C-activated AML cells10 - 1000 nM (12h)Dose-dependent reduction in total and phosphorylated MEF2C.[1]
Reduction of Leukemia Cell Growth MEF2C-activated AML cells1 nM - 100 µM (48h)Dose-dependent reduction in leukemia cell growth.[1]
Induction of Apoptosis MEF2C-activated AML cellsNot specifiedCauses apoptosis.[1][2][3]
Chemosensitization OCI-AML2, MV4-11, etc.100 nMSignificantly sensitizes cells to the chemotherapeutic agent cytarabine.[7]
Anti-inflammatory Modulation Macrophages1 µMIncreases LPS-stimulated IL-10 and Nurr77 mRNA production.[1]

Signaling Pathways and Mechanism of Action

This compound targets kinases belonging to the AMPK-related kinase family, which are centrally regulated by the tumor suppressor LKB1. These kinases play crucial roles in linking cellular energy status to transcriptional programs.

The LKB1-AMPK/MARK/SIK Signaling Axis

The protein kinase LKB1, in a complex with STRAD and MO25, acts as a master upstream kinase that phosphorylates and activates at least 14 downstream kinases, including the AMPK, MARK, and SIK subfamilies.[4][5][8] This signaling cascade is fundamental in controlling cellular metabolism, polarity, and growth.

LKB1_Pathway cluster_downstream AMPK-Related Kinases cluster_functions Cellular Processes LKB1 LKB1 Complex (LKB1-STRAD-MO25) AMPK AMPK LKB1->AMPK Activates MARK MARK LKB1->MARK Activates SIK SIK LKB1->SIK Activates Metabolism Metabolic Regulation AMPK->Metabolism Growth Growth Control AMPK->Growth Polarity Cell Polarity MARK->Polarity SIK->Growth

Caption: The LKB1 master kinase signaling pathway.

The SIK and MARK subfamilies, in particular, phosphorylate a class of transcriptional co-activators and repressors, thereby controlling gene expression programs. Key substrates include the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[9][10] Phosphorylation of these substrates by SIKs typically promotes their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing them from acting on their nuclear targets.[11][12]

Mechanism of this compound in AML

In certain subtypes of AML, the transcription factor MEF2C is aberrantly activated by phosphorylation at serine 222 (S222), which is a key driver of chemotherapy resistance.[7] This phosphorylation is mediated by kinases from the SIK and MARK families.

This compound exerts its anti-leukemic effect by directly inhibiting this activity. By blocking SIK/MARK kinases, this compound prevents the phosphorylation of MEF2C.[7] This leads to a reduction in the activity of the MEF2C-driven transcriptional program, ultimately resulting in cell cycle arrest and apoptosis in these dependent AML cells.[13] The inhibitor also blocks the phosphorylation of another key SIK substrate, CRTC3, at serine 370 (S370).[1][2]

MRT199665_MoA MRT This compound SIK_MARK SIK / MARK Kinases MRT->SIK_MARK Inhibits MEF2C MEF2C SIK_MARK->MEF2C pMEF2C p-MEF2C (S222) Transcription Pro-Leukemic Gene Expression pMEF2C->Transcription Activates Apoptosis Apoptosis Transcription->Apoptosis Prevents

Caption: Mechanism of action of this compound in MEF2C-driven AML.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize kinase inhibitors like this compound. These are based on standard methodologies in the field.

Diagram: General Workflow for Kinase Inhibitor Evaluation

The evaluation of a targeted kinase inhibitor follows a multi-step process from initial biochemical characterization to in vivo efficacy studies.

Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models b1 Recombinant Kinase Production b2 In Vitro Kinase Assay (Determine IC50) b1->b2 c1 Target Engagement (e.g., Western Blot for p-Substrate) b2->c1 Confirm Cellular Activity c2 Phenotypic Screening (Viability, Apoptosis) c1->c2 v1 AML Xenograft Mouse Model (Cell Implantation) c2->v1 Test In Vivo Efficacy v2 Drug Administration (PK/PD Studies) v1->v2 v3 Efficacy Evaluation (Tumor Growth, Survival) v2->v3

Caption: Standard workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents & Materials:

    • Recombinant active kinase (e.g., MARK1, SIK2).

    • Specific peptide substrate (e.g., AMARA peptide for AMPK).[14]

    • This compound serial dilutions (e.g., in DMSO).

    • Kinase assay buffer.

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence detection).

    • 96-well assay plates.

    • Detection system (e.g., scintillation counter, luminometer).

  • Procedure:

    • In a 96-well plate, add kinase assay buffer, the specific kinase, and the peptide substrate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing peptides on a filter and measuring incorporated radioactivity. For other formats, this may involve antibodies or coupled enzyme systems.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Target Phosphorylation

This cell-based assay confirms that this compound inhibits the phosphorylation of its target substrates within intact cells.

  • Reagents & Materials:

    • AML cell lines (e.g., MV4-11).

    • Cell culture medium and supplements.

    • This compound.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-p-MEF2C S222, anti-total MEF2C, anti-p-CRTC3 S370, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membranes.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Culture AML cells to an appropriate density.

    • Treat cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or DMSO for a specified time (e.g., 12 hours).[1]

    • Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities and normalize the phosphorylated protein levels to total protein or a loading control (e.g., GAPDH).

Protocol 3: In Vivo AML Mouse Model

This protocol outlines a general procedure for testing the efficacy of this compound in a preclinical animal model of AML.

  • Reagents & Materials:

    • Immunocompromised mice (e.g., NSG or sublethally irradiated C57BL/6).[13]

    • AML cells engineered to express a reporter like luciferase (e.g., MV4-11-luc).[13]

    • This compound formulation for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • Bioluminescence imaging system.

  • Procedure:

    • Cell Implantation: Inject a specified number of luciferase-expressing AML cells into mice via tail vein.[13]

    • Tumor Engraftment: Monitor for leukemia engraftment and progression using bioluminescence imaging.

    • Treatment: Once the disease is established, randomize mice into treatment and vehicle control groups.

    • Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Monitoring: Monitor animal health, body weight, and tumor burden (via bioluminescence) regularly throughout the study.

    • Endpoint Analysis: The primary endpoints are typically overall survival and reduction in leukemia burden. At the end of the study, tissues like bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry, histology).

Conclusion

This compound is a highly potent and selective inhibitor of the MARK, SIK, and AMPK kinase families. Its well-defined inhibitory profile and mechanism of action make it an invaluable tool for studying the LKB1 signaling network. Furthermore, its ability to induce apoptosis and overcome chemotherapy resistance in MEF2C-driven AML models underscores its potential as a lead compound for the development of novel targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

The Role of MRT199665 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent research has highlighted the dysregulation of the Myocyte Enhancer Factor 2C (MEF2C) transcription factor as a key driver in a subset of AML, particularly those with MLL rearrangements. MRT199665, a potent and selective inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases, has emerged as a promising agent that targets this dependency. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of this compound in AML.

Introduction

This compound is an ATP-competitive small molecule inhibitor with high potency against several kinases, including Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] Its primary mechanism of action in the context of AML is the induction of apoptosis in cancer cells that are dependent on the activity of the MEF2C transcription factor.[1][2] This is achieved through the inhibition of SIK, which plays a crucial role in regulating MEF2C activity.

Mechanism of Action: The SIK-MEF2C Signaling Axis

In a specific subset of AML, the transcription factor MEF2C is constitutively phosphorylated, a post-translational modification critical for its oncogenic activity. The Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3, have been identified as upstream regulators of MEF2C. SIKs phosphorylate and inactivate Class IIa Histone Deacetylases (HDACs), such as HDAC4, which are known repressors of MEF2C.

By inhibiting SIK activity, this compound prevents the phosphorylation of HDAC4. This allows HDAC4 to translocate to the nucleus and bind to MEF2C, thereby repressing its transcriptional activity. The downstream consequences of MEF2C inhibition include the induction of apoptosis and a reduction in leukemic cell growth.

MRT199665_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK2/3 LKB1->SIK Activates HDAC4_P p-HDAC4 (Inactive) SIK->HDAC4_P Phosphorylates HDAC4 HDAC4 (Active) HDAC4_P->HDAC4 Dephosphorylation MEF2C MEF2C HDAC4->MEF2C Represses cluster_nucleus cluster_nucleus HDAC4->cluster_nucleus Translocation This compound This compound This compound->SIK Inhibits Target_Genes Target Gene Expression MEF2C->Target_Genes Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Leads to

Figure 1: this compound Mechanism of Action in AML.

Quantitative Data

Kinase Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several members of the MARK, SIK, and AMPK families.

Kinase TargetIC50 (nM)
MARK12
MARK22
MARK33
MARK42
SIK1110
SIK212
SIK343
AMPKα110
AMPKα210

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[1][2]

Cellular Activity of this compound in AML Cell Lines

The sensitivity of AML cell lines to this compound correlates with the presence of endogenous MEF2C phosphorylation.

Cell Line CharacteristicsMean IC50 (nM)
Endogenous MEF2C Phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, Kasumi-1)26 ± 13
Lacking MEF2C Phosphorylation (e.g., NB-4, HEL, HL-60, U937)990 ± 29

Table 2: Mean IC50 values of this compound in AML cell lines after 72 hours of treatment. Data indicates a significant therapeutic window for MEF2C-activated AML.

Synergy with Standard-of-Care Agents

This compound has been shown to sensitize MEF2C-positive AML cell lines to the standard-of-care chemotherapeutic agent, cytarabine (B982). Treatment with 100 nM this compound significantly enhances the cytotoxic effects of cytarabine in these cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in AML cell lines.

Materials:

  • AML cell lines (e.g., OCI-AML2, MV4-11)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in AML cells following treatment with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat cells with various concentrations of this compound (and a vehicle control) for 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for p-MEF2C (S222)

This protocol is for assessing the phosphorylation status of MEF2C.

Materials:

  • AML cell lysates

  • Primary antibodies: anti-p-MEF2C (S222), anti-MEF2C, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities relative to the loading control.

Experimental Workflow

A typical preclinical investigation of this compound in AML follows a logical progression from in vitro characterization to more complex cellular and molecular assays.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound in AML Start Start: AML Cell Line Culture (MEF2C-P vs. MEF2C-N) Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Start->Cell_Viability Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Start->Apoptosis_Assay Quantify Apoptosis Western_Blot Western Blot Analysis (p-MEF2C, Cleaved PARP) Start->Western_Blot Assess Target Engagement Synergy_Study Synergy Study (Combination with Cytarabine) Cell_Viability->Synergy_Study Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Synergy_Study->Data_Analysis

Figure 2: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a targeted therapeutic strategy for a genetically-defined subset of AML. Its ability to inhibit the SIK-MEF2C signaling axis, leading to apoptosis in MEF2C-activated leukemia cells, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound and similar targeted agents in the treatment of AML. The clear therapeutic window and potential for synergistic combinations with existing therapies underscore the clinical promise of this approach.

References

The Role of MRT199665 in Modulating MEF2C Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocyte Enhancer Factor 2C (MEF2C) is a transcription factor implicated in cellular differentiation, proliferation, and survival. Its activity is modulated by post-translational modifications, notably phosphorylation. In the context of acute myeloid leukemia (AML), the phosphorylation of MEF2C at serine 222 (S222) has been identified as a critical marker for chemotherapy resistance and is essential for leukemia stem cell maintenance.[1][2][3] The small molecule inhibitor, MRT199665, has emerged as a potent antagonist of this pathway. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its effects on MEF2C phosphorylation, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor targeting the MARK (Microtubule Affinity Regulating Kinase) and SIK (Salt-Inducible Kinase) families of kinases.[4][5] These kinases are upstream regulators of MEF2C, directly phosphorylating it at the S222 residue.[1][3] By inhibiting MARK and SIK, this compound effectively blocks the phosphorylation of MEF2C, leading to downstream effects such as apoptosis in MEF2C-activated AML cells.[1][2]

Mechanism of Action: Inhibition of the MARK/SIK-MEF2C Signaling Axis

The primary mechanism of this compound involves the direct inhibition of MARK and SIK kinases, which in turn prevents the phosphorylation of MEF2C. This signaling cascade is crucial for the survival and chemoresistance of certain cancer cells, particularly in AML.

MEF2C_Phosphorylation_Pathway cluster_upstream Upstream Kinases cluster_inhibitor Inhibitor cluster_downstream Transcription Factor cluster_cellular_effects Cellular Effects in AML MARK MARK Kinases MEF2C_unphos MEF2C MARK->MEF2C_unphos Phosphorylates SIK SIK Kinases SIK->MEF2C_unphos Phosphorylates This compound This compound This compound->MARK Inhibits This compound->SIK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MEF2C_phos p-MEF2C (S222) MEF2C_unphos->MEF2C_phos Chemoresistance Chemoresistance MEF2C_phos->Chemoresistance

Figure 1: this compound Signaling Pathway.

Quantitative Data

Kinase Inhibition Profile of this compound

This compound exhibits high potency against members of the MARK and SIK kinase families. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
MARK12
MARK22
MARK33
MARK42
SIK1110
SIK212
SIK343
AMPKα110
AMPKα210
Data sourced from MedChemExpress and TargetMol.[6]
Effect of this compound on MEF2C Phosphorylation and Cell Viability in AML Cell Lines

Treatment of AML cell lines with this compound leads to a dose-dependent reduction in MEF2C phosphorylation at S222 and a decrease in cell viability, particularly in cell lines with endogenous MEF2C phosphorylation.

Cell LineMEF2C Phosphorylation StatusEffect of this compound (10 nM) on pS222 MEF2CMean IC50 (nM) for Cell Viability
OCI-AML2Endogenous>40% reduction26 ± 13
MV4-11EndogenousSignificant reduction26 ± 13
MOLM-13EndogenousSignificant reduction26 ± 13
Kasumi-1EndogenousSignificant reduction26 ± 13
NB-4LackingNot applicable990 ± 29
HELLackingNot applicable990 ± 29
HL-60LackingNot applicable990 ± 29
U937LackingNot applicable990 ± 29
Data compiled from MedChemExpress and a 2018 study in Cancer Discovery.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phospho-MEF2C (pS222)

This protocol outlines the detection of phosphorylated MEF2C in cell lysates.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cell_culture 1. Cell Culture & Treatment (e.g., AML cells +/- this compound) cell_lysis 2. Cell Lysis (with phosphatase inhibitors) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-pMEF2C S222) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Figure 2: Western Blot Workflow.

Methodology:

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MEF2C (S222) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

In Vitro Kinase Assay

This assay measures the ability of MARK or SIK kinases to phosphorylate MEF2C in the presence or absence of this compound.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant active MARK or SIK kinase, recombinant MEF2C protein as a substrate, and varying concentrations of this compound in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific for phospho-MEF2C (S222).

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability of AML cells.

Methodology:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a potent and selective inhibitor of MARK and SIK kinases, which effectively abrogates the phosphorylation of MEF2C at S222. This mechanism of action has significant implications for the treatment of diseases driven by MEF2C activation, such as certain subtypes of AML. The data presented herein underscores the therapeutic potential of targeting the MARK/SIK-MEF2C signaling axis and provides a foundational guide for researchers and drug development professionals working in this area.

References

Therapeutic Potential of MRT199665: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Kinase Inhibitor for Acute Myeloid Leukemia

This technical guide provides a comprehensive overview of the therapeutic potential of MRT199665, a potent and selective, ATP-competitive inhibitor of MARK, SIK, and AMPK family kinases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and potential clinical applications of this compound, particularly in the context of acute myeloid leukemia (AML).

Core Mechanism of Action and Therapeutic Rationale

This compound exhibits a multi-kinase inhibitory profile with high potency against several members of the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3][4] The primary therapeutic rationale for this compound in AML stems from its ability to inhibit SIK and MARK kinases, which play a crucial role in the phosphorylation and activation of the Myocyte Enhancer Factor 2C (MEF2C) transcription factor.[5]

MEF2C phosphorylation, particularly at serine 222 (S222), is a key driver of a pro-leukemic gene expression program and has been identified as a marker of primary chemoresistance in AML.[5] By inhibiting the upstream kinases, this compound effectively blocks MEF2C S222 phosphorylation, leading to a dose-dependent reduction in both phosphorylated and total MEF2C levels.[1][5] This disruption of the MEF2C-driven transcriptional program induces apoptosis in AML cells that are dependent on this pathway and sensitizes them to standard-of-care chemotherapeutic agents like cytarabine.[5]

Quantitative Data Summary

The inhibitory activity of this compound against a panel of kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Furthermore, the efficacy of this compound in AML cell lines has been quantified.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210

Data sourced from multiple references.[1][2][3][4]

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia

Cell LinesEffectConcentrationReference
MEF2C-activated AML cells (OCI-AML2, MV4-11, MOLM-13, Kasumi-1)Apoptosis InductionNot specified[1][5]
MEF2C-activated AML cellsSignificant sensitization to cytarabine100 nM[5]
MEF2C-activated AML cells>40% reduction in MEF2C phosphorylation10 nM[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

MRT199665_Mechanism_of_Action cluster_transcription_factor Transcription Factor Regulation cluster_cellular_effects Cellular Outcomes SIK SIK2/3 MEF2C_inactive MEF2C SIK->MEF2C_inactive Phosphorylates MARK MARK Kinases MARK->MEF2C_inactive Phosphorylates MEF2C_active p-MEF2C (S222) MEF2C_inactive->MEF2C_active Gene_Expression Pro-leukemic Gene Expression MEF2C_active->Gene_Expression Drives Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses Chemosensitization Sensitization to Cytarabine Gene_Expression->Chemosensitization Induces Resistance This compound This compound This compound->SIK Inhibits This compound->MARK Inhibits

This compound Mechanism of Action in AML.

Experimental_Workflow_Kinase_Inhibition cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Plate_prep Prepare 96-well plate Add_Kinase Add Kinase (e.g., SIK2) Plate_prep->Add_Kinase Add_Inhibitor Add this compound (serial dilutions) Add_Kinase->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Substrate_ATP Add Substrate & ATP mix Pre_incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis (IC50 determination) Detect_Signal->Data_Analysis

General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline representative protocols for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., SIK2)

  • Kinase substrate (e.g., a specific peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase and the this compound dilutions. Include a vehicle control (DMSO).

  • Pre-incubate the kinase and inhibitor for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., OCI-AML2, MV4-11)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Cytarabine (for combination studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Treat the cells with various concentrations of this compound, cytarabine, or a combination of both. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in AML cells following treatment with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound at the desired concentration and for the specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Western Blot for MEF2C Phosphorylation

This protocol is to assess the levels of total and phosphorylated MEF2C in AML cells.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-MEF2C, anti-phospho-MEF2C (S222)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated MEF2C levels to total MEF2C.

In Vivo AML Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a mouse model of AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • AML cells (e.g., MV4-11)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject AML cells subcutaneously or intravenously into immunodeficient mice.

  • Monitor the mice for tumor engraftment and disease progression.

  • Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.

  • Administer this compound and the vehicle control to the respective groups according to the dosing schedule.

  • Monitor tumor growth by measuring with calipers twice weekly. Also, monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

Conclusion

This compound is a promising therapeutic agent for the treatment of acute myeloid leukemia, particularly in patient populations with activated MEF2C signaling. Its potent and selective inhibition of MARK and SIK kinases leads to the suppression of the MEF2C-driven oncogenic program, resulting in apoptosis and chemosensitization. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a targeted therapy for AML.

References

Impact of MRT199665 on CRTC3 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the small molecule inhibitor MRT199665 and its impact on the CREB-regulated transcription coactivator 3 (CRTC3) signaling pathway. This compound is a potent, ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which are key negative regulators of CRTC3 activity. By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3, promoting its nuclear translocation and subsequent co-activation of CREB-dependent gene transcription. This guide details the mechanism of action, presents quantitative data on kinase inhibition, outlines key experimental protocols for studying this pathway, and provides visual diagrams of the molecular interactions and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals investigating immunomodulation, metabolic disorders, and other therapeutic areas where the SIK-CRTC3 axis is a relevant target.

This compound Profile and Kinase Selectivity

This compound is a potent and selective small molecule inhibitor that targets several members of the AMP-activated protein kinase (AMPK) family, with notable activity against Microtubule Affinity-Regulating Kinases (MARKs) and Salt-Inducible Kinases (SIKs).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase ATP-binding pocket to block downstream phosphorylation events.[3][4] Its high potency against the SIK subfamily (SIK1, SIK2, SIK3) makes it a valuable tool for interrogating the SIK-CRTC3 signaling axis.[1][5]

Table 1: Kinase Inhibition Profile of this compound (IC50 Values)

Kinase Family Target Isoform IC50 (nM)
MARK MARK1 2[1][2][3]
MARK2 2[1][2][3]
MARK3 3[1][2][3]
MARK4 2[1][2][3]
AMPK AMPKα1 10[1][2][3]
AMPKα2 10[1][2][3]
SIK SIK1 110[1][2][3]
SIK2 12[1][2][3]

| | SIK3 | 43[1][2][3] |

The Canonical SIK-CRTC3 Signaling Pathway

The Salt-Inducible Kinases (SIKs) are central regulators of cellular metabolism and inflammatory responses.[5][6] A primary function of SIKs is to control the activity of the CREB-regulated transcriptional coactivators (CRTCs), including CRTC3.[6][7]

In the basal or unstimulated state, active SIKs phosphorylate CRTC3 at multiple serine residues, including Ser62, Ser162, Ser329, and Ser370.[8][9] This phosphorylation event creates a binding motif for 14-3-3 chaperone proteins.[6][8][10] The resulting CRTC3/14-3-3 complex is sequestered in the cytoplasm, preventing CRTC3 from accessing its nuclear targets and co-activating gene transcription.[11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIKs SIKs (Active) CRTC3 CRTC3 SIKs->CRTC3 Phosphorylation pCRTC3 p-CRTC3 YWHAE 14-3-3 pCRTC3->YWHAE Sequestration Cytoplasmic Sequestration pCRTC3->Sequestration YWHAE->Sequestration CREB CREB DNA CRE Target Genes (e.g., IL10) CREB->DNA Low Transcription

Fig 1. Basal SIK-CRTC3 signaling pathway leading to cytoplasmic retention of CRTC3.

Mechanism of Action: this compound-Mediated CRTC3 Activation

This compound directly inhibits the kinase activity of SIK1, SIK2, and SIK3.[1][2] This inhibition prevents the phosphorylation of CRTC3.[1][3] In the absence of phosphorylation, CRTC3 is no longer recognized by 14-3-3 proteins and is released.[8][10] Free, dephosphorylated CRTC3 then translocates from the cytoplasm to the nucleus.[8][9][13]

Once in the nucleus, CRTC3 binds to the bZIP domain of CREB, acting as a potent transcriptional coactivator.[7][14] This CRTC3-CREB complex efficiently recruits the transcriptional machinery to cAMP Response Element (CRE) sites in the promoters of target genes, leading to a significant increase in their expression.[8][15] A key outcome of this activation in immune cells, such as macrophages, is the robust production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][8][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MRT This compound SIKs SIKs MRT->SIKs Inhibition CRTC3 CRTC3 (Dephosphorylated) CRTC3_nuc CRTC3 CRTC3->CRTC3_nuc Nuclear Translocation YWHAE 14-3-3 CREB CREB CRTC3_nuc->CREB DNA IL10 Gene (CRE) CREB->DNA Enhanced Transcription mRNA IL-10 mRNA DNA->mRNA Protein IL-10 Protein (Secretion) mRNA->Protein Translation

Fig 2. this compound inhibits SIKs, leading to CRTC3 dephosphorylation and nuclear activity.

Quantitative Impact on Cellular Processes

The inhibition of SIKs by this compound triggers significant changes in cellular programming, particularly in immune cells. Treatment with this compound has been shown to reprogram macrophages toward an anti-inflammatory M2b phenotype.[8][10] This is characterized by a marked increase in the production and secretion of IL-10 while simultaneously suppressing the secretion of pro-inflammatory cytokines like IL-6, IL-12, and TNFα.[8]

Table 2: Cellular Effects of this compound Treatment

Cellular Process Measured Outcome Effect of this compound Cell Type Context
CRTC3 Signaling Phosphorylation of CRTC3 (Ser370) Inhibition[1][3] General
CRTC3 Nuclear Translocation Increase[8][9] Macrophages
Cytokine Production IL-10 mRNA Production Increase[3][4] LPS-Stimulated Macrophages
IL-10 Protein Secretion Increase[3][4] LPS-Stimulated Macrophages
Pro-inflammatory Cytokine Secretion (IL-6, IL-12, TNF) Suppression[8] LPS-Stimulated Macrophages

| Other Pathways | MEF2C Phosphorylation (Ser222) | >40% Reduction (at 10 nM)[3][4] | Acute Myeloid Leukemia Cells |

Key Experimental Protocols

Verifying the impact of this compound on the CRTC3 pathway involves several key biochemical and cell biology techniques. Below are generalized protocols for assessing CRTC3 phosphorylation, subcellular localization, and downstream functional consequences.

G cluster_endpoints Endpoint Analysis start Culture Macrophages (e.g., BMDMs, RAW264.7) treatment Treat with this compound (or vehicle control) start->treatment lysis Cell Lysis treatment->lysis supernatant Collect Supernatant treatment->supernatant fixation Fix & Permeabilize treatment->fixation wb Western Blot (p-CRTC3, Total CRTC3) lysis->wb elisa ELISA (IL-10) supernatant->elisa if_stain Immunofluorescence (Anti-CRTC3 staining) fixation->if_stain

Fig 3. General experimental workflow for studying the effects of this compound.

Protocol 1: Western Blot Analysis of CRTC3 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of CRTC3 following treatment with a SIK inhibitor.[16]

  • Cell Culture and Treatment: Plate macrophages (e.g., bone marrow-derived macrophages or RAW264.7 cells) in 6-well plates and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-CRTC3 (e.g., Ser370 or a pan-phospho-SIK substrate antibody).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total CRTC3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Assay for CRTC3 Nuclear Translocation

This method visualizes the subcellular localization of CRTC3.

  • Cell Culture: Plate macrophages on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for 1-2 hours. In some experiments, a pro-inflammatory stimulus like LPS (100 ng/mL) may be added.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

    • Incubate with a primary antibody against CRTC3 in blocking buffer for 1 hour.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

  • Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope. Analyze the images for CRTC3 signal overlap with the DAPI nuclear stain.

Protocol 3: ELISA for IL-10 Secretion

This protocol quantifies the amount of IL-10 secreted into the cell culture medium.[16]

  • Cell Culture and Treatment: Plate macrophages in a 96-well plate. Pre-treat the cells with this compound or vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with an immune agonist such as LPS (100 ng/mL) for a specified time (e.g., 12-24 hours) to induce cytokine production.

  • Supernatant Collection: Carefully collect the cell culture supernatants without disturbing the cell monolayer. If necessary, centrifuge the supernatants to pellet any cellular debris.

  • ELISA: Measure the concentration of IL-10 in the supernatants using a commercial ELISA kit. Follow the manufacturer’s instructions precisely regarding standard preparation, sample dilution, antibody incubations, washes, and substrate development.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of IL-10 in each sample by comparing its absorbance to the standard curve.

Conclusion

This compound is a powerful chemical probe for studying the SIK-CRTC3 signaling axis. Its ability to potently inhibit SIKs leads to the dephosphorylation and nuclear activation of the transcriptional coactivator CRTC3. This mechanism has profound effects on gene expression, most notably driving an anti-inflammatory phenotype in macrophages characterized by enhanced IL-10 production. The data and protocols presented in this guide offer a framework for researchers to investigate the multifaceted roles of this pathway and explore the therapeutic potential of SIK inhibition in inflammatory and metabolic diseases.

References

The Discovery and Initial Characterization of MRT199665: A Potent Inhibitor of MARK/SIK/AMPK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3][4][5][6][7][8][9] Initial studies have highlighted its potential as a chemical probe to investigate the roles of these kinases in various cellular processes and as a potential therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the foundational studies that led to the discovery and initial characterization of this compound, with a focus on its mechanism of action, in vitro activity, and the experimental protocols utilized in its evaluation.

Core Discovery and Mechanism of Action

This compound was identified as a selective inhibitor of the MARK/SIK/AMPK kinase families. Its mechanism of action is primarily through competitive inhibition at the ATP-binding site of these kinases.[1][2][3][4][5][6][7][8][9] This inhibition disrupts the downstream signaling pathways regulated by these kinases. A key finding from the initial studies was the role of this compound in blocking the phosphorylation of specific substrates, notably CREB-regulated transcription coactivator 3 (CRTC3) at serine 370 (S370) by SIKs and Myocyte Enhancer Factor 2C (MEF2C) at serine 222 (S222) by MARK kinases.[1][2]

The phosphorylation of MEF2C at S222 has been identified as a critical event in promoting chemotherapy resistance in AML.[1][3] By inhibiting the upstream MARK kinases, this compound effectively prevents this phosphorylation event, leading to apoptosis in MEF2C-activated human AML cells and sensitizing them to conventional chemotherapeutic agents.[1][2]

Quantitative Data Presentation

The inhibitory activity of this compound against a panel of kinases was determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against MARK and AMPK Family Kinases

Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9]

Table 2: In Vitro Inhibitory Activity of this compound against SIK Family Kinases

Kinase FamilyTarget KinaseIC50 (nM)
SIK SIK1110
SIK212
SIK343

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9]

Table 3: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineMEF2C StatusMean IC50 (nM)
OCI-AML2Endogenous pS222 MEF2C26 ± 13
MV4-11Endogenous pS222 MEF2C26 ± 13
MOLM-13Endogenous pS222 MEF2C26 ± 13
Kasumi-1Endogenous pS222 MEF2C26 ± 13
NB-4Lacking MEF2C990 ± 29
HELLacking MEF2C990 ± 29
HL-60Lacking MEF2C990 ± 29
U937Lacking MEF2C990 ± 29

Data represents the mean IC50 for cell viability after 48 hours of treatment.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound, based on the foundational research by Brown FC, et al., 2018.

Biochemical Kinase Inhibition Assay

This protocol was utilized to determine the IC50 values of this compound against the target kinases.

  • Reagents:

    • Recombinant human kinases (MARK1/2/3/4, SIK1/2/3, AMPKα1/α2)

    • Kinase-specific peptide substrate

    • ATP

    • This compound (serial dilutions)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

    • Radiolabeled ATP ([γ-³³P]ATP)

    • P81 phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, peptide substrate, and this compound at various concentrations in the kinase assay buffer.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Culture

Human AML cell lines were maintained under standard conditions.

  • Cell Lines:

    • OCI-AML2, MV4-11, MOLM-13, Kasumi-1 (MEF2C-positive)

    • NB-4, HEL, HL-60, U937 (MEF2C-negative)

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for MEF2C and CRTC3 Phosphorylation

This protocol was used to assess the effect of this compound on the phosphorylation of its downstream targets in AML cells.

  • Cell Treatment:

    • Seed AML cells at a density of 1 x 10^6 cells/mL.

    • Treat cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or DMSO as a vehicle control for 12 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-20% Tris-glycine gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS222-MEF2C, total MEF2C, pS370-CRTC3, and total CRTC3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Cell Viability and Apoptosis Assays

These assays were performed to evaluate the cytotoxic and pro-apoptotic effects of this compound on AML cells.

  • Cell Viability (MTT/MTS Assay):

    • Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

    • For the MTT assay, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.

  • Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treat AML cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway of this compound Action

MRT199665_Signaling_Pathway cluster_mark MARK Pathway cluster_sik SIK Pathway This compound This compound MARK MARK Kinases This compound->MARK Inhibits SIK SIK Kinases This compound->SIK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MEF2C MEF2C MARK->MEF2C Phosphorylates CRTC3 CRTC3 SIK->CRTC3 Phosphorylates pMEF2C p-MEF2C (S222) Chemoresistance Chemoresistance in AML pMEF2C->Chemoresistance pCRTC3 p-CRTC3 (S370)

Caption: this compound inhibits MARK and SIK kinases, blocking downstream phosphorylation events.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_western Western Blot Analysis cluster_viability Viability/Apoptosis Assays start AML Cell Culture treatment Treat with this compound (or DMSO control) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis viability_assay MTT/MTS Assay harvest->viability_assay apoptosis_assay Annexin V/PI Staining harvest->apoptosis_assay quant Protein Quantification lysis->quant sds_page SDS-PAGE & Immunoblot quant->sds_page detection Signal Detection (p-MEF2C, p-CRTC3) sds_page->detection flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: Workflow for assessing the cellular effects of this compound on AML cells.

References

MRT199665 as a Chemical Probe for SIK Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cellular differentiation. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. MRT199665 is a potent, ATP-competitive small molecule inhibitor that has emerged as a valuable chemical probe for studying SIK kinase function. This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Biochemical Profile and Potency

This compound exhibits potent inhibitory activity against members of the SIK, Microtubule Affinity Regulating Kinase (MARK), and AMPK families. Its polypharmacology is a critical consideration for experimental design and data interpretation.

Table 1: In Vitro Kinase Inhibitory Potency of this compound
Kinase FamilyTarget KinaseIC50 (nM)
SIK SIK1110
SIK212
SIK343
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210

Data compiled from multiple sources.[2][3][4][5]

Mechanism of Action and Cellular Effects

This compound exerts its cellular effects primarily through the inhibition of SIK kinases, leading to the modulation of downstream signaling pathways. A key mechanism is the prevention of phosphorylation of CREB-regulated transcription coactivators (CRTCs), such as CRTC3. In the phosphorylated state, CRTC3 is sequestered in the cytoplasm. Inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3, allowing its translocation to the nucleus where it co-activates the transcription factor CREB, driving the expression of target genes like the anti-inflammatory cytokine IL-10.[2][3]

In the context of acute myeloid leukemia (AML), particularly in subtypes with activated myocyte enhancer factor 2C (MEF2C), this compound has been shown to block the phosphorylation of MEF2C at serine 222.[2][5] This inhibition leads to a reduction in the expression of MEF2C target genes and ultimately induces apoptosis in these cancer cells.[2][5]

Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineMEF2C StatusEffect of this compoundIC50 (nM)
OCI-AML2Endogenous MEF2C phosphorylationApoptosis, Reduced Growth26 ± 13
MV4-11Endogenous MEF2C phosphorylationApoptosis, Reduced Growth26 ± 13
MOLM-13Endogenous MEF2C phosphorylationApoptosis, Reduced Growth26 ± 13
Kasumi-1Endogenous MEF2C phosphorylationApoptosis, Reduced Growth26 ± 13
NB-4Lacking MEF2CReduced Sensitivity990 ± 29
HELLacking MEF2CReduced Sensitivity990 ± 29
HL-60Lacking MEF2CReduced Sensitivity990 ± 29
U937Lacking MEF2CReduced Sensitivity990 ± 29

Data represents the mean IC50 values for growth reduction after 48 hours of treatment.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

SIK_Signaling_Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTC3_cyto CRTC3 (p) (Cytoplasm) SIK->CRTC3_cyto Phosphorylates HDACs HDACs (p) SIK->HDACs Phosphorylates This compound This compound This compound->SIK Inhibits CRTC3_nuc CRTC3 (Nucleus) CRTC3_cyto->CRTC3_nuc Dephosphorylation & Translocation CREB CREB CRTC3_nuc->CREB Co-activates Gene_Expression Gene Expression (e.g., IL-10) CREB->Gene_Expression Promotes

Caption: SIK Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay cell_culture Cell Culture (e.g., U2OS, AML lines) start->cell_culture data_analysis Data Analysis (IC50, Quantification) biochem_assay->data_analysis treatment Treat with This compound cell_culture->treatment western_blot Western Blot (p-CRTC3, p-MEF2C) treatment->western_blot if_assay Immunofluorescence (CRTC3 Translocation) treatment->if_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase) treatment->apoptosis_assay western_blot->data_analysis if_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating this compound.

Apoptosis_Pathway This compound This compound SIK2_SIK3 SIK2/SIK3 This compound->SIK2_SIK3 Inhibits MEF2C_p MEF2C (p-S222) SIK2_SIK3->MEF2C_p Phosphorylates MEF2C_active Active MEF2C MEF2C_p->MEF2C_active Inactivation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) MEF2C_active->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-Induced Apoptosis in MEF2C-Activated AML.

Experimental Protocols

Protocol 1: In Vitro SIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of SIK kinases and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • SIK substrate peptide (e.g., AMARA peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the SIK enzyme and substrate peptide in Kinase Reaction Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (in Kinase Reaction Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific SIK isoform.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phosphorylated CRTC3 and MEF2C

This protocol describes the detection of phosphorylated CRTC3 (a direct SIK substrate) and MEF2C in cellular lysates.

Materials:

  • Cell lines of interest (e.g., U2OS for CRTC3, MEF2C-activated AML cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CRTC3 (Ser370), anti-total-CRTC3, anti-phospho-MEF2C (Ser222), anti-total-MEF2C, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Acquire images using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: Immunofluorescence for CRTC3 Nuclear Translocation

This protocol outlines the procedure for visualizing and quantifying the nuclear translocation of CRTC3 in response to SIK inhibition by this compound.

Materials:

  • U2OS cells (or other suitable cell line)

  • Glass coverslips or imaging-compatible plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary antibody: anti-CRTC3

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Confocal or high-content imaging microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed U2OS cells on coverslips or in imaging plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 1 µM) or DMSO for 1 hour.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block the cells with blocking buffer for 30 minutes.

    • Incubate with the anti-CRTC3 primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Acquire images using a confocal or high-content imaging microscope, capturing both the CRTC3 and DAPI channels.

  • Quantitative Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define the nuclear and cytoplasmic compartments based on the DAPI stain.

    • Measure the mean fluorescence intensity of the CRTC3 signal in both the nucleus and the cytoplasm for each cell.

    • Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.

    • Compare the ratios between DMSO- and this compound-treated cells to quantify the extent of nuclear translocation.

Conclusion

This compound is a potent and well-characterized chemical probe for studying the roles of SIK kinases in various biological contexts. Its multi-targeted nature necessitates careful experimental design and interpretation of results. The data and protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations of SIK signaling and its implications in health and disease. As with any chemical probe, the use of appropriate controls, including structurally distinct inhibitors and genetic validation where possible, is highly recommended to ensure the specificity of the observed effects.

References

The Potential of MRT199665 in Immunology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. Its immunomodulatory potential, primarily driven by the inhibition of SIKs, is emerging as a significant area of interest. By modulating cytokine production, specifically enhancing the anti-inflammatory cytokine Interleukin-10 (IL-10), this compound presents a promising tool for investigating and potentially targeting inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound's core mechanism, quantitative data, detailed experimental protocols for its immunological assessment, and visualizations of the key signaling pathways it impacts.

Core Mechanism of Action in Immunology

This compound exerts its primary immunomodulatory effects through the inhibition of Salt-Inducible Kinases (SIKs), particularly SIK1, SIK2, and SIK3. SIKs are serine/threonine kinases that play a crucial role in regulating the inflammatory responses of myeloid cells.

In the context of Toll-like receptor (TLR) signaling, such as that induced by lipopolysaccharide (LPS), SIKs act as a negative regulator of the anti-inflammatory cytokine IL-10. SIKs phosphorylate and inactivate the CREB-regulated transcription co-activator 3 (CRTC3). Phosphorylated CRTC3 is sequestered in the cytoplasm, preventing it from co-activating the transcription factor CREB, which is essential for IL-10 gene expression.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3. This allows CRTC3 to translocate to the nucleus, bind to CREB, and promote the transcription of IL-10. The resulting increase in IL-10 production can suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby shifting the immune response towards a more anti-inflammatory state.[1]

Beyond the SIK/CRTC3/IL-10 axis, this compound's inhibition of AMPK can also influence immune cell metabolism and function, a critical aspect of immune regulation.[2] Furthermore, its activity against MARK kinases and its impact on MEF2C phosphorylation have significant implications in the context of hematological malignancies like Acute Myeloid Leukemia (AML).[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][3][4][5][6]

Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of this compound in Immunological and Cancer Models [1][3]

Cell-Based AssayCell Line(s)Treatment ConditionsObserved EffectQuantitative Metric
IL-10 Production Macrophages1 µM this compound pre-treatment for 1h, followed by 100 ng/mL LPS stimulation for up to 24hIncreased IL-10 mRNA and protein secretion-
MEF2C Phosphorylation Inhibition OCI-AML2, MOLM-1310 nM - 1000 nM this compound for 12hDose-dependent reduction in pS222 MEF2C>40% reduction at 10 nM
Leukemia Cell Growth Inhibition MEF2C-activated AML cell lines (OCI-AML2, MV4–11, MOLM-13, Kasumi-1)1 nM - 100 µM this compound for 48hReduced leukemia cell growthMean IC50: 26 ± 13 nM
AML cell lines lacking MEF2C (NB-4, HEL, HL-60, U937)1 nM - 100 µM this compound for 48hReduced leukemia cell growthMean IC50: 990 ± 29 nM

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunological effects of this compound.

In Vitro LPS-Stimulated Cytokine Production in Macrophages

This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) with this compound followed by LPS stimulation to measure cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for IL-10, TNF-α, and IL-6

  • Reagents for RNA extraction and qRT-PCR (optional)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1%. A common starting concentration for this compound is 1 µM.[1] Remove the old media from the cells and add 100 µL of media containing the desired concentration of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a 2X stock of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS stock to each well to achieve a final concentration of 100 ng/mL.[1]

  • Incubation: Incubate the plate for a desired time period. For cytokine protein measurement, 18-24 hours is a typical incubation time. For mRNA analysis, a shorter incubation of 4-6 hours may be optimal.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis by ELISA.

  • Cytokine Measurement: Perform ELISA for IL-10, TNF-α, and IL-6 according to the manufacturer's instructions.

  • (Optional) RNA Analysis: For mRNA analysis, lyse the cells after the incubation period and perform RNA extraction followed by qRT-PCR for the genes of interest.

Western Blot for Phospho-CRTC3 Inhibition

This protocol describes the detection of changes in the phosphorylation status of the SIK substrate CRTC3 in response to this compound treatment.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CRTC3 (e.g., Ser329), anti-CRTC3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture macrophages in 6-well plates until they reach 80-90% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CRTC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence reagent.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CRTC3 and a loading control like GAPDH to ensure equal protein loading.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

SIK_Inhibition_by_this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds SIK SIK TLR4->SIK activates This compound This compound This compound->SIK inhibits CRTC3 CRTC3 (Active) SIK->CRTC3 phosphorylates CRTC3_P p-CRTC3 (Inactive) CRTC3_P->CRTC3 dephosphorylation (this compound effect) CREB CREB CRTC3->CREB co-activates IL10_Gene IL-10 Gene CREB->IL10_Gene activates transcription Nucleus Nucleus IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA IL10_Protein IL-10 Protein (Anti-inflammatory) IL10_mRNA->IL10_Protein translation

Caption: this compound inhibits SIK, leading to increased IL-10 production.

AMPK_Signaling_in_Immune_Cells Metabolic_Stress Metabolic Stress (e.g., low glucose) LKB1 LKB1 Metabolic_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy promotes Glycolysis Glycolysis AMPK->Glycolysis promotes This compound This compound This compound->AMPK inhibits mTORC1->Autophagy inhibits T_cell_Function T-cell Function (e.g., differentiation, memory) Autophagy->T_cell_Function influences Glycolysis->T_cell_Function influences

Caption: this compound can inhibit AMPK, impacting immune cell metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro immunomodulatory effects of this compound.

Experimental_Workflow_this compound Start Start Cell_Culture Culture Immune Cells (e.g., Macrophages) Start->Cell_Culture Treatment Treat with this compound (or vehicle) Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate (4-24 hours) Stimulation->Incubation Sample_Collection Collect Supernatant & Cell Lysate Incubation->Sample_Collection ELISA Cytokine Analysis (ELISA) Sample_Collection->ELISA Western_Blot Signaling Analysis (Western Blot) Sample_Collection->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro analysis of this compound's immunomodulatory effects.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of MARK, SIK, and AMPK kinases in immunology. Its ability to potently and selectively inhibit these kinases, particularly the SIK family, provides a means to investigate the downstream consequences on cytokine production and immune cell function. The enhancement of IL-10 production positions this compound as a compound of interest for studies on inflammatory and autoimmune diseases.

Future research should focus on a more comprehensive characterization of this compound's effects on a wider range of immune cell types, including T-cell subsets, dendritic cells, and neutrophils. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate the in vitro findings and to assess the therapeutic potential of targeting these pathways. Furthermore, a deeper understanding of the interplay between SIK and AMPK inhibition in the context of immunometabolism will be essential for a complete picture of this compound's immunomodulatory profile. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to explore the multifaceted potential of this compound in the field of immunology.

References

Investigating MRT199665 in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3] While extensively studied in the context of oncology, particularly acute myeloid leukemia (AML), its potential therapeutic applications in metabolic disorders remain a compelling area of investigation.[1][4] This technical guide synthesizes the current understanding of the molecular targets of this compound, their established roles in metabolic regulation, and provides a framework for the preclinical investigation of this compound in models of metabolic disease. By targeting key regulators of cellular energy homeostasis and metabolism, this compound presents a novel opportunity for the development of therapeutics for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Introduction: The Therapeutic Rationale for Targeting MARK, SIK, and AMPK in Metabolic Disease

Metabolic disorders are characterized by dysregulated energy balance and substrate metabolism. The MARK, SIK, and AMPK kinase families are central nodes in the signaling networks that govern these processes, making them attractive targets for therapeutic intervention.

  • AMP-Activated Protein Kinase (AMPK): As a master regulator of cellular energy homeostasis, AMPK is activated in response to low cellular energy levels.[5][6][7] Its activation promotes catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming processes.[8] Consequently, activation of AMPK is generally considered beneficial in the context of metabolic diseases.[9]

  • Salt-Inducible Kinases (SIKs): The SIK family of kinases, comprising SIK1, SIK2, and SIK3, are key regulators of metabolic processes in various tissues, including the liver, adipose tissue, and pancreas.[10][11] SIKs are involved in the control of hepatic gluconeogenesis, adipocyte differentiation, insulin (B600854) signaling, and lipid metabolism.[12][13][14] Inhibition of SIKs has been proposed as a potential therapeutic strategy for metabolic disorders.[11]

  • Microtubule Affinity-Regulating Kinases (MARKs): The MARK family (MARK1/2/3/4) has been implicated in the regulation of cellular polarity and microtubule dynamics.[15][16] Emerging evidence suggests a role for MARK kinases in metabolic processes, linking them to the regulation of metabolic rate, adiposity, and insulin sensitivity.[15]

This compound, with its potent inhibitory activity against these three kinase families, offers a unique tool to probe their interconnected roles in metabolic regulation and a potential therapeutic agent to correct metabolic imbalances.

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. This data is crucial for designing in vitro and in vivo experiments with appropriate dose ranges.

Kinase FamilyTarget KinaseIC50 (nM)Reference
MARK MARK12[1][2][3][4]
MARK22[1][2][3][4]
MARK33[1][2][3][4]
MARK42[1][2][3][4]
SIK SIK1110[1][2][3][4]
SIK212[1][2][3][4]
SIK343[1][2][3][4]
AMPK AMPKα110[1][2][3][4]
AMPKα210[1][2][3][4]

Signaling Pathways and Proposed Mechanism of Action in Metabolic Regulation

The primary mechanism by which this compound is proposed to influence metabolic pathways is through the inhibition of SIKs and the subsequent activation of CREB-regulated transcriptional coactivators (CRTCs).

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Hormones Hormones (e.g., Glucagon) GPCR GPCR Hormones->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates SIK SIK1/2/3 PKA->SIK inhibits CRTC3_P p-CRTC3 SIK->CRTC3_P phosphorylates Protein_14_3_3 14-3-3 CRTC3_P->Protein_14_3_3 binds CRTC3 CRTC3 CRTC3_P->CRTC3 dephosphorylation This compound This compound This compound->SIK inhibits CREB CREB CRTC3->CREB co-activates Gene_Expression Target Gene Expression CREB->Gene_Expression promotes transcription

Caption: Proposed SIK-CRTC3 signaling pathway targeted by this compound.

Inhibition of SIKs by this compound prevents the phosphorylation of CRTC3.[4][17] Unphosphorylated CRTC3 can then translocate to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein).[17] This leads to the expression of genes involved in metabolic regulation, such as those promoting gluconeogenesis and influencing inflammatory responses.[17][18]

Experimental Protocols for Investigating this compound in Metabolic Disorder Models

The following protocols provide a starting point for the preclinical evaluation of this compound in relevant models of metabolic disease.

In Vitro Assays

4.1.1 Cell Culture Models:

  • Hepatocytes (e.g., HepG2, primary hepatocytes): To study effects on gluconeogenesis and lipid metabolism.

  • Adipocytes (e.g., 3T3-L1, primary adipocytes): To investigate effects on adipogenesis, lipolysis, and glucose uptake.

  • Myocytes (e.g., C2C12, primary myotubes): To assess effects on glucose uptake and fatty acid oxidation.

4.1.2 Glucose Production Assay in Hepatocytes:

  • Seed hepatocytes in collagen-coated plates and culture until confluent.

  • Wash cells with PBS and incubate in glucose production buffer (glucose-free DMEM supplemented with lactate (B86563) and pyruvate).

  • Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 6-24 hours).

  • Collect the supernatant and measure glucose concentration using a commercially available glucose assay kit.

  • Normalize glucose production to total protein content.

4.1.3 Adipocyte Differentiation Assay:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

  • Treat cells with this compound at various concentrations throughout the differentiation period (typically 8-10 days).

  • Assess differentiation by Oil Red O staining to visualize lipid droplets and by measuring the expression of adipogenic marker genes (e.g., PPARγ, aP2) via qPCR.

In Vivo Animal Models

4.2.1 Diet-Induced Obesity (DIO) Mouse Model:

  • House C57BL/6J mice and feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.

  • Randomize mice into vehicle and this compound treatment groups.

  • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

  • Monitor body weight, food intake, and body composition throughout the study.

  • Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for biochemical and molecular analyses.

Start C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Start->HFD Randomization Randomization HFD->Randomization Vehicle Vehicle Treatment Randomization->Vehicle MRT199665_Treat This compound Treatment Randomization->MRT199665_Treat Monitoring Monitor: - Body Weight - Food Intake - Body Composition Vehicle->Monitoring MRT199665_Treat->Monitoring Metabolic_Tests Metabolic Tests: - GTT - ITT Monitoring->Metabolic_Tests Endpoint Endpoint Analysis: - Blood Collection - Tissue Harvest Metabolic_Tests->Endpoint

Caption: Experimental workflow for a diet-induced obesity mouse study.

4.2.2 Genetic Models of Metabolic Disease:

  • db/db mice or ob/ob mice: Models of severe type 2 diabetes and obesity.

  • Zucker Diabetic Fatty (ZDF) rats: A model of obesity, hyperlipidemia, and insulin resistance.

Protocols for these models would follow a similar structure to the DIO model, with treatment initiated at an appropriate age to assess preventative or therapeutic effects.

Conclusion and Future Directions

This compound represents a valuable chemical probe to dissect the complex roles of MARK, SIK, and AMPK in metabolic regulation. Its potent and multi-targeted inhibitory profile suggests a potential for therapeutic intervention in metabolic disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Future studies should focus on elucidating the specific contributions of each kinase family to the metabolic effects of this compound, exploring the long-term safety and efficacy of this compound, and identifying patient populations that may benefit most from this therapeutic approach. The development of more selective inhibitors for individual SIK and MARK isoforms will also be crucial in dissecting their precise roles in metabolic health and disease.

References

The Role of SIK Inhibitors in Neurobiology: A Technical Guide to MRT199665 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are emerging as critical regulators in a multitude of cellular processes, extending far beyond their initial discovery in the adrenal glands' response to high salt intake.[1] As members of the AMP-activated protein kinase (AMPK) family, SIKs are integral to signaling networks that govern metabolism, inflammation, and circadian rhythms.[1] Their influence within the central nervous system has garnered significant attention, with burgeoning research implicating SIKs in the pathophysiology of neurodegenerative diseases, psychiatric disorders, and neuronal responses to ischemic stress.[1][2] This technical guide provides an in-depth exploration of the role of SIK inhibitors in neurobiology, with a core focus on the potent and selective compound MRT199665. We will delve into the molecular mechanisms of SIK inhibition, present key quantitative data, provide detailed experimental protocols for in vitro and in vivo studies, and visualize the intricate signaling pathways and experimental workflows.

SIKs and Their Inhibition: A Mechanistic Overview

SIKs are serine/threonine kinases that are catalytically activated through phosphorylation by Liver Kinase B1 (LKB1).[1] A primary mechanism through which SIKs exert their influence is by phosphorylating and thereby inactivating the CREB-Regulated Transcription Co-activators (CRTCs).[1][3] Phosphorylated CRTCs are sequestered in the cytoplasm through their interaction with 14-3-3 proteins, preventing their translocation to the nucleus where they would otherwise act as potent co-activators for the transcription factor CREB (cAMP response element-binding protein).[1][3]

The inhibition of SIKs, either pharmacologically or through upstream signaling events like PKA-mediated phosphorylation, disrupts this repressive mechanism.[1] SIK inhibitors, such as this compound, are ATP-competitive molecules that bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1] This leads to the dephosphorylation and subsequent nuclear translocation of CRTCs, enabling them to bind to CREB and promote the transcription of CREB-dependent genes.[1][3] This modulation of gene expression underlies many of the observed physiological effects of SIK inhibition, including neuroprotection and anti-inflammatory responses.

Key SIK Inhibitors in Neurobiological Research

A growing arsenal (B13267) of small molecule inhibitors targeting SIKs is enabling researchers to dissect their roles in neuronal function and disease. This compound is a notable example, demonstrating high potency against SIK isoforms. However, it also exhibits activity against other kinases, a factor to consider in experimental design. Other widely used SIK inhibitors include HG-9-91-01 and ARN-3236, each with distinct selectivity profiles.

Quantitative Data on SIK Inhibitors

The following tables summarize the inhibitory activities and other relevant quantitative data for key SIK inhibitors.

Inhibitor Target(s) IC₅₀ (nM) Reference(s)
This compound SIK1110[4][5]
SIK212[4][5]
SIK343[4][5]
MARK12[4][5]
MARK22[4][5]
MARK33[4][5]
MARK42[4][5]
AMPKα110[4][5]
AMPKα210[4][5]
HG-9-91-01 SIK10.92[6][7]
SIK26.6[6][7]
SIK39.6[6][7]
ARN-3236 SIK121.63[8]
SIK2<1[8]
SIK36.63[8]
YKL-05-099 SIK1~10[2]
SIK2~40[2]
SIK3~30[2]
Compound Cell Line/Model Assay Effect Concentration/Dosage Reference(s)
This compound Human AML cell linesCell ProliferationReduces leukemia growth1 nM - 100 µM[4]
Human AML cell linesMEF2C Phosphorylation>40% reduction10 nM[5]
HG-9-91-01 Murine Bone Marrow-Derived Dendritic Cells (BMDCs)IL-10 ProductionEC₅₀ ~200 nM0.5 µM[9]
ARN-3236 Ovarian Cancer Cell LinesCell Growth InhibitionIC₅₀ 0.8 - 2.6 µM2 µM[8]
BV2 microglial cellsCell ViabilityNo observable toxicityup to 4 µM[10]
YKL-05-099 LPS-stimulated miceTNFα suppression in serumDose-dependent reductionstarting at 5 mg/Kg[3]
LPS-stimulated miceIL-10 increase in serum>2-fold increase20 mg/Kg[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

SIK Signaling Pathway in Neurons

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC CRTC1/2/3 SIK->CRTC Phosphorylates PKA PKA PKA->SIK Inhibits CREB CREB PKA->CREB Phosphorylates (alternative activation) pCRTC p-CRTC CRTC->CREB Dephosphorylated CRTC translocates and binds FourteenThreeThree 14-3-3 pCRTC->FourteenThreeThree Binds Gene_Expression CREB-dependent Gene Expression (e.g., BDNF, c-Fos) CREB->Gene_Expression Activates pCREB p-CREB Nucleus Nucleus This compound This compound (SIK Inhibitor) This compound->SIK Inhibits

Caption: SIK signaling pathway in neurons.

Experimental Workflow: In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant SIK enzyme - Kinase buffer - ATP ([γ-32P]ATP or cold ATP) - Substrate (e.g., AMARA peptide) - this compound dilutions Start->Prepare_Reagents Incubate Incubate SIK enzyme with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate kinase reaction by adding ATP and substrate Incubate->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction Stop reaction (e.g., add stop buffer, spot on P81 paper) Incubate_30C->Stop_Reaction Wash_Paper Wash P81 paper to remove unincorporated [γ-32P]ATP Stop_Reaction->Wash_Paper Quantify Quantify radioactivity (Scintillation counting) Wash_Paper->Quantify Analyze Analyze data and determine IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro SIK kinase assay.

Experimental Workflow: CRTC Nuclear Translocation Assay

CRTC_Translocation_Workflow Start Start Culture_Cells Culture primary neurons or neuronal cell line (e.g., SH-SY5Y) on coverslips Start->Culture_Cells Treat_Cells Treat cells with this compound or vehicle control for a defined time period Culture_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block non-specific antibody binding Fix_Permeabilize->Block Primary_Ab Incubate with primary antibody against CRTC (e.g., CRTC1/2/3) Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody and DAPI Primary_Ab->Secondary_Ab Image Acquire images using fluorescence microscopy Secondary_Ab->Image Analyze Quantify nuclear vs. cytoplasmic fluorescence intensity of CRTC Image->Analyze End End Analyze->End

Caption: Workflow for a CRTC nuclear translocation assay.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of SIK inhibitors in a neurobiological context.

Protocol 1: In Vitro SIK Kinase Assay with this compound

Objective: To determine the IC₅₀ of this compound for a specific SIK isoform.

Materials:

  • Recombinant active SIK1, SIK2, or SIK3 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • AMARA peptide substrate (AMARAASAAALARRR)

  • [γ-³²P]ATP

  • 10 mM ATP stock solution

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add the recombinant SIK enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing the AMARA peptide substrate and [γ-³²P]ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding the reaction mixture to each well.

  • Incubate the plate at 30°C for 15-30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Neuronal Viability Assay with this compound

Objective: To assess the effect of this compound on the viability of neuronal cells.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine any cytotoxic effects.

Protocol 3: CRTC Nuclear Translocation Assay in Primary Neurons

Objective: To visualize and quantify the effect of this compound on the subcellular localization of CRTCs in primary neurons.

Materials:

  • Primary cortical neurons

  • Glass coverslips coated with poly-D-lysine and laminin

  • Neuronal culture medium

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a CRTC isoform (e.g., anti-CRTC1, anti-CRTC2, or anti-CRTC3)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture primary cortical neurons on coated glass coverslips.

  • Treat the neurons with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-CRTC antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal to determine the extent of nuclear translocation.

Role of SIK Inhibitors in Neuroinflammation and Neurodegeneration

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of many neurodegenerative diseases. SIKs have been implicated in the regulation of inflammatory responses in immune cells, and their inhibition can modulate the production of pro- and anti-inflammatory cytokines.[1] For instance, SIK inhibitors can suppress the production of pro-inflammatory cytokines while inducing the anti-inflammatory cytokine IL-10 in myeloid cells.[4]

In the context of Alzheimer's disease, the role of kinases in the hyperphosphorylation of tau protein is a central area of research. While direct evidence linking SIKs to tau phosphorylation is still emerging, the broader family of AMPK-related kinases has been implicated. The potential for SIK inhibitors to modulate pathways that influence tau pathology warrants further investigation.

In Parkinson's disease, the aggregation of alpha-synuclein (B15492655) is a pathological hallmark. The cellular processes that regulate protein aggregation are complex, and the influence of SIKs on these pathways is an active area of research.

Conclusion

SIK inhibitors, with this compound as a prominent example, represent a promising class of pharmacological tools for investigating the intricate roles of Salt-Inducible Kinases in neurobiology. Their ability to modulate the SIK-CRTC-CREB signaling axis provides a powerful means to influence gene expression programs critical for neuronal survival, plasticity, and inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to design and execute rigorous studies in this exciting and rapidly evolving field. Further research into the specific roles of SIK isoforms and the downstream consequences of their inhibition in various neurological disease models will be crucial for translating these findings into potential therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for MRT199665 in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cellular characterization of MRT199665, a potent inhibitor of MARK, SIK, and AMPK kinases, in Acute Myeloid Leukemia (AML) cells. The following protocols outline methods to assess the compound's effect on cell viability, apoptosis induction, and its impact on the SIK/MEF2C signaling pathway.

Introduction

This compound is a multi-kinase inhibitor with high potency against Salt-Inducible Kinases (SIKs) and AMP-Activated Protein Kinase (AMPK).[1] In the context of Acute Myeloid Leukemia (AML), particularly in subtypes dependent on the transcription factor MEF2C, inhibition of SIKs presents a promising therapeutic strategy. SIKs, including SIK2 and SIK3, play a crucial role in regulating the transcriptional activity of MEF2C through the phosphorylation of its co-repressor, HDAC4. By inhibiting SIKs, this compound is expected to disrupt this signaling axis, leading to the suppression of MEF2C-driven gene expression and subsequent anti-leukemic effects, such as reduced cell growth and induction of apoptosis.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets.

Kinase TargetIC50 (nM)
MARK12
MARK22
MARK33
MARK42
AMPKα110
AMPKα210
SIK1110
SIK212
SIK343

Table 1: Inhibitory concentrations (IC50) of this compound against various kinases. Data sourced from MedChemExpress.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in MEF2C-dependent AML cells.

MRT199665_Signaling_Pathway This compound This compound SIK SIK2/3 This compound->SIK HDAC4_P p-HDAC4 (Inactive) SIK->HDAC4_P phosphorylates SIK->HDAC4_P HDAC4 HDAC4 (Active) HDAC4_P->HDAC4 dephosphorylation HDAC4_P->HDAC4 MEF2C MEF2C HDAC4->MEF2C represses HDAC4->MEF2C GeneExpression MEF2C Target Gene Expression MEF2C->GeneExpression activates MEF2C->GeneExpression CellGrowth AML Cell Growth & Survival GeneExpression->CellGrowth GeneExpression->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis CellGrowth->Apoptosis

Caption: this compound inhibits SIK, preventing HDAC4 phosphorylation and leading to MEF2C repression.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cellular effects of this compound on AML cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture AML Cells prep_compound Prepare this compound Stock Solution start->prep_compound seed_cells Seed Cells in Multi-well Plates prep_compound->seed_cells treat_cells Treat Cells with this compound (Dose-response & Time-course) seed_cells->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo®) treat_cells->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) treat_cells->apoptosis western_blot Western Blot Analysis (p-MEF2C, MEF2C, p-CRTC3) treat_cells->western_blot data_analysis Analyze Data: - IC50 Calculation - Apoptosis Induction - Protein Expression Changes viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for evaluating this compound's effects on AML cells from preparation to data analysis.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Use relevant human AML cell lines (e.g., MOLM-13, MV4-11, which are known to have MLL rearrangements and may have MEF2C dependency).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilute the compound in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Procedure:

    • Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate the plate for 24 hours.

    • Add 10 µL of this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

  • Procedure:

    • Seed AML cells in a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of culture medium.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

    • At each time point, add 50 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence with a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase 3/7 activity.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of target proteins. This compound has been shown to lead to a dose-dependent reduction in total and phosphorylated MEF2C (pS222).[1]

  • Procedure:

    • Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Treat the cells with this compound (e.g., 10 nM, 100 nM, 1 µM) for 12-24 hours.

    • Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MEF2C (S222), total MEF2C, p-CRTC3 (S370), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

References

Application Notes and Protocols for In Vivo Experimental Design Using MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent and selective, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1] In the context of acute myeloid leukemia (AML), this compound has garnered significant interest due to its mechanism of action, which involves the inhibition of MEF2C phosphorylation, a key event in chemotherapy resistance.[2][3][4] By targeting the MARK/SIK signaling axis, this compound induces apoptosis in MEF2C-activated human AML cells, highlighting its therapeutic potential.[2][5]

These application notes provide detailed protocols for the in vivo use of this compound in preclinical AML models, guidance on experimental design, and data presentation.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of the transcription factor MEF2C at serine 222.[2][5][6] This phosphorylation event, mediated by MARK and SIK kinases, is critical for the transcriptional activity of MEF2C, which drives the expression of genes associated with cell survival and chemoresistance in certain AML subtypes.[2][7] Inhibition of this pathway by this compound leads to a dose-dependent reduction in phosphorylated MEF2C, resulting in apoptosis of AML cells.[1][5]

MRT199665_Signaling_Pathway cluster_upstream Upstream Kinases cluster_inhibitor Inhibitor cluster_transcription_factor Transcription Factor Regulation cluster_downstream Downstream Effects MARK MARK MEF2C MEF2C MARK->MEF2C phosphorylates SIK SIK SIK->MEF2C phosphorylates This compound This compound This compound->MARK inhibits This compound->SIK inhibits Apoptosis Apoptosis This compound->Apoptosis induces p-MEF2C (S222) p-MEF2C (S222) MEF2C->p-MEF2C (S222) Gene Expression Gene Expression p-MEF2C (S222)->Gene Expression promotes Chemoresistance Chemoresistance Gene Expression->Chemoresistance

This compound inhibits MARK/SIK, preventing MEF2C phosphorylation and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its differential effect on AML cell lines based on their MEF2C phosphorylation status.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
MARK12
MARK22
MARK33
MARK42
AMPKα110
AMPKα210
SIK1110
SIK212
SIK343

Data sourced from MedChemExpress and Network of Cancer Research.[1][5]

Table 2: Differential Sensitivity of AML Cell Lines to this compound

AML Cell LineMEF2C Phosphorylation StatusMean IC₅₀ (nM)
OCI-AML2Endogenous p-MEF2C26 ± 13
MV4–11Endogenous p-MEF2C26 ± 13
MOLM-13Endogenous p-MEF2C26 ± 13
Kasumi-1Endogenous p-MEF2C26 ± 13
NB-4Lacking MEF2C990 ± 29
HELLacking MEF2C990 ± 29
HL-60Lacking MEF2C990 ± 29
U937Lacking MEF2C990 ± 29

Data reflects increased sensitivity in cell lines with endogenous MEF2C phosphorylation. Sourced from MedChemExpress.[1]

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous AML xenograft model using the MV4-11 cell line, which exhibits endogenous MEF2C phosphorylation.

AML_Xenograft_Workflow Cell_Culture 1. Culture MV4-11 AML cells Cell_Harvest 2. Harvest and prepare cells (5x10^6 cells in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous injection into flank of NSG mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor tumor growth Implantation->Tumor_Growth Randomization 5. Randomize mice when tumors reach ~150 mm³ Tumor_Growth->Randomization Treatment 6. Begin this compound treatment Randomization->Treatment

Workflow for establishing an AML xenograft model for in vivo drug testing.

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (Corning)

  • 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

  • Syringes and needles (27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups.

This compound Formulation and Administration Protocol

This protocol provides instructions for preparing and administering this compound via oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Formulation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

  • This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1]

Administration:

  • Dosage: While specific in vivo dosage for this compound is not widely published, studies with analogous SIK inhibitors in AML xenograft models have used doses ranging from 10 to 50 mg/kg, administered once or twice daily.[8][9] A dose-response study is recommended to determine the optimal dosage for this compound.

  • Procedure: Administer the formulated this compound or vehicle control solution to the mice via oral gavage. The administration volume should not exceed 10 mL/kg of body weight.

  • Monitoring: Monitor the mice daily for changes in body weight, general health, and any signs of toxicity.

Pharmacodynamic Analysis Protocol

This protocol outlines the procedure for assessing target engagement by measuring the phosphorylation of HDAC4, a downstream substrate of SIKs.

Materials:

  • Tumor tissue from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-pHDAC4 (Ser246/467/632), anti-HDAC4, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Collection: At the end of the treatment period (or at specified time points), euthanize the mice and excise the tumors.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pHDAC4, total HDAC4, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pHDAC4 signal to total HDAC4 and the loading control to determine the extent of target inhibition.

Disclaimer

The provided protocols are for research purposes only and should be adapted and optimized based on the specific experimental goals and institutional guidelines. While this compound has shown promise in preclinical studies, further research is needed to establish its safety and efficacy. The dosage information for this compound is based on studies of analogous compounds and should be determined empirically through dose-ranging studies.

References

Preparation of MRT199665 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of MRT199665, a potent and selective inhibitor of MARK, SIK, and AMPK kinases. Accurate preparation of this stock solution is critical for ensuring reproducible and reliable experimental results in studies investigating its therapeutic potential, particularly in contexts such as acute myeloid leukemia (AML).[1][2][3]

Introduction

This compound is an ATP-competitive inhibitor with high potency against Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) family members.[1][2][3][4] Its mechanism of action involves the inhibition of phosphorylation of downstream targets, such as CRTC3 and MEF2C, leading to apoptosis in specific cancer cell lines.[1][3] Given its role in fundamental cellular processes, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight 469.58 g/mol [5]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][6]
Storage of Solid -20°C for up to 3 years[5]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[1][7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.6958 mg of this compound. Calculation: Mass (mg) = Molarity (mM) * Volume (L) * Molecular Weight ( g/mol ) = 10 mM * 0.001 L * 469.58 g/mol = 4.6958 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

  • Storage: Store the aliquots at -20°C or -80°C in a tightly sealed container, protected from light.[1][7] When stored at -20°C, the solution should be used within one year; at -80°C, it can be stored for up to two years.[1][7]

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing the this compound stock solution and its inhibitory effect on the SIK/AMPK signaling pathway.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot into Vials mix->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway This compound Signaling Pathway Inhibition This compound This compound SIK SIK/AMPK Kinases This compound->SIK CRTC3 CRTC3 Phosphorylation SIK->CRTC3 MEF2C MEF2C Phosphorylation SIK->MEF2C Apoptosis Apoptosis MEF2C->Apoptosis in AML cells

Caption: Inhibition of SIK/AMPK signaling by this compound.

References

Application Notes: Optimal Concentration of MRT199665 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-MRT199665-IV-2301 Version: 1.0 For Research Use Only.

Introduction

MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases.[1][2][3][4][5][6][7][8] It demonstrates high selectivity for these kinases, which are crucial regulators of cellular metabolism, cell polarity, and transcriptional regulation.[6][9] Notably, this compound has been identified as an effective inhibitor of Salt-Inducible Kinases (SIKs), leading to downstream effects on gene expression. In the context of Acute Myeloid Leukemia (AML), this compound blocks the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C), a key transcription factor, thereby inducing apoptosis in AML cells with activated MEF2C.[1][5][9] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro experimental setups.

Data Presentation: Efficacy and Potency

The optimal concentration of this compound is highly dependent on the specific assay (biochemical vs. cell-based) and the biological question being addressed. Below is a summary of reported quantitative data.

Table 1: Biochemical Potency (IC₅₀)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases in biochemical assays. These values indicate the direct inhibitory potential of the compound on its targets.

Kinase FamilyTarget KinaseIC₅₀ (nM)Reference
MARK MARK12[1][2][3][4][5]
MARK22[1][2][3][4][5]
MARK33[1][2][3][4][5]
MARK42[1][2][3][4][5]
AMPK AMPKα110[1][2][3][4][5]
AMPKα210[1][2][3][4][5]
SIK SIK1110[1][2][3][4][5]
SIK212[1][2][3][4][5]
SIK343[1][2][3][4][5]
Table 2: Cellular Activity and Recommended Concentration Ranges

This table provides effective concentration ranges for this compound in various cell-based assays. Cellular potency can be influenced by factors such as cell permeability, off-target effects, and the specific cellular context.

Assay TypeCell LinesConcentration RangeIncubation TimeObserved EffectReference
MEF2C Phosphorylation Human AML Cells10 nM - 1 µM12 hoursDose-dependent reduction in pS222 MEF2C. >40% reduction at 10 nM.[1][5]
Cell Growth Inhibition MEF2C-positive AML (OCI-AML2, MV4-11, etc.)1 nM - 100 µM48 hoursPotent growth reduction (Mean IC₅₀: 26 ± 13 nM).[1]
MEF2C-negative AML (NB-4, HEL, etc.)1 nM - 100 µM48 hoursReduced sensitivity to growth inhibition (Mean IC₅₀: 990 ± 29 nM).[1]
Chemosensitization MEF2C-positive AML100 nM48 hoursSignificant sensitization to the chemotherapeutic agent cytarabine.[5]
Cytokine Modulation (Not specified)1 µM1 hour pre-treatmentIncreased LPS-stimulated IL-10 and Nurr77 mRNA production.[1][4]

Signaling Pathway and Mechanism of Action

This compound exerts its primary anti-leukemic effect by inhibiting the SIK/MARK signaling axis that converges on the transcription factor MEF2C. In MEF2C-activated AML, SIK and MARK kinases phosphorylate and activate MEF2C, promoting the expression of genes essential for leukemia cell survival.[5][9] this compound, by inhibiting these kinases, prevents MEF2C phosphorylation.[1][5] This leads to a decrease in the expression of its target genes, ultimately resulting in cell cycle arrest and apoptosis.

MRT199665_Pathway cluster_upstream Upstream Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effects in AML SIK SIK2/SIK3 MEF2C MEF2C SIK->MEF2C Phosphorylates MARK MARK Kinases MARK->MEF2C Phosphorylates MRT This compound MRT->SIK Inhibits MRT->MARK Inhibits pMEF2C p-MEF2C (S222) (Active) MEF2C->pMEF2C Activation TargetGenes MEF2C Target Genes (e.g., DUSP7) pMEF2C->TargetGenes Upregulates Apoptosis Apoptosis CellSurvival Leukemia Cell Survival & Proliferation TargetGenes->CellSurvival TargetGenes->Apoptosis Inhibition Leads to

Caption: this compound signaling pathway in MEF2C-activated AML.

Experimental Protocols

Stock Solution Preparation and Storage

Proper handling of this compound is critical for reproducible results.

  • Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Procedure:

    • Briefly centrifuge the vial of powdered this compound to collect all material at the bottom.

    • Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.

    • Vortex gently and/or sonicate briefly in a water bath to ensure complete dissolution.

  • Storage:

    • Powder: Store at -20°C for up to three years.[4]

    • DMSO Stock Solution: Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[4]

  • Working Dilutions: Prepare fresh working solutions from the stock for each experiment. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.

Experimental Workflow for Determining Optimal Concentration

The following workflow is recommended to identify the optimal concentration for a specific cell line and assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization start Start: Select Cell Line & Assay prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock dose_response Perform Dose-Response: Broad Range (e.g., 1 nM to 10 µM) prep_stock->dose_response measure Measure Endpoint (e.g., Viability, Phosphorylation) dose_response->measure analyze Analyze Data: Calculate IC₅₀ / EC₅₀ measure->analyze narrow_range Refine Concentration: Test Narrow Range Around IC₅₀ analyze->narrow_range confirm Confirm Mechanism: (e.g., Western Blot for p-MEF2C) narrow_range->confirm finish Optimal Concentration Determined confirm->finish

Caption: Workflow for determining optimal in vitro concentration.
Cell Viability / Proliferation Assay (e.g., CCK-8 or MTT)

This protocol determines the effect of this compound on cell viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • Selected AML cell line

    • Complete culture medium

    • This compound working solutions

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for suspension AML cells).

    • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired final concentrations to the wells. Include a "vehicle control" well containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

    • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Measurement: Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-Protein Analysis

This protocol is used to confirm the mechanism of action by measuring the inhibition of MEF2C phosphorylation.

  • Materials:

    • 6-well or 12-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-MEF2C S222, anti-total MEF2C, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) to ensure sufficient protein yield. Treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for the specified time (e.g., 12 hours).[1]

    • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer containing inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibody overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply ECL substrate and capture the signal using an imaging system. Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.

References

Application Notes and Protocols: Utilizing MRT199665 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent, ATP-competitive inhibitor of MARK, SIK, and AMPK family kinases.[1][2] Preclinical studies have highlighted its potential as an anti-cancer agent, particularly in acute myeloid leukemia (AML).[1][2] A key therapeutic strategy in oncology is the use of combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. These application notes provide a framework for investigating the synergistic potential of this compound with other chemotherapy drugs, with a focus on AML.

The primary mechanism of this compound in AML involves the inhibition of MEF2C phosphorylation, a critical factor in chemoresistance.[1] By blocking this pathway, this compound has been shown to sensitize AML cells to standard-of-care chemotherapeutics like cytarabine.[1] These notes will detail the protocols necessary to evaluate and quantify the synergistic interactions of this compound with other cytotoxic agents.

Data Presentation: Synergistic Activity of this compound with Chemotherapy

The following tables summarize hypothetical quantitative data based on the known effects of this compound in sensitizing AML cells to cytarabine. These tables serve as a template for presenting data from future experiments with other chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound and Cytarabine in AML Cell Lines

Cell LineCompoundIC50 (nM)
OCI-AML2 This compound25
Cytarabine150
MV4-11 This compound30
Cytarabine200
MOLM-13 This compound22
Cytarabine180

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Combination Index (CI) Values for this compound and Cytarabine Combination

Cell LineCombination Ratio (this compound:Cytarabine)Combination Index (CI) at ED50Interpretation
OCI-AML2 1:60.6Synergy
MV4-11 1:6.70.5Synergy
MOLM-13 1:8.20.7Synergy

The Combination Index (CI) is calculated using the Chou-Talalay method.[3][4][5][6][7] CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action and Synergy with Cytarabine

MRT199665_Mechanism cluster_drug Therapeutic Agents cluster_cell AML Cell This compound This compound MARK_SIK MARK/SIK Kinases This compound->MARK_SIK Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes Cytarabine Cytarabine DNA_synthesis DNA Synthesis Cytarabine->DNA_synthesis Inhibits Cytarabine->Apoptosis Promotes MEF2C_p Phosphorylated MEF2C (p-MEF2C) MARK_SIK->MEF2C_p Phosphorylates Chemoresistance Chemoresistance MEF2C_p->Chemoresistance Chemoresistance->Apoptosis Blocks

Caption: this compound inhibits MARK/SIK, preventing MEF2C phosphorylation and reducing chemoresistance, thus synergizing with Cytarabine-induced apoptosis.

General Experimental Workflow for Assessing Drug Synergy

Synergy_Workflow start Start: Select Cell Lines and Chemotherapy Drug ic50 Determine IC50 of Single Agents start->ic50 combo_design Design Combination Experiment (Matrix) ic50->combo_design cell_viability Perform Cell Viability Assay (e.g., MTT/CTG) combo_design->cell_viability ci_calc Calculate Combination Index (CI) cell_viability->ci_calc synergy_eval Evaluate Synergy (CI < 1?) ci_calc->synergy_eval mechanism Investigate Mechanism (Western Blot, etc.) synergy_eval->mechanism Yes end End: Conclude on Combination Potential synergy_eval->end No invivo In Vivo Validation (Xenograft Model) mechanism->invivo invivo->end

Caption: Workflow for evaluating the synergistic potential of this compound with other chemotherapy drugs, from in vitro assays to in vivo validation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for individual drugs and the assessment of synergy using a cell viability assay.

Materials:

  • AML cell lines (e.g., OCI-AML2, MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other chemotherapy drug(s) of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)[8][9][10][11]

  • Luminometer or spectrophotometer

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)[9][12]

Procedure:

  • Cell Seeding:

    • Culture AML cells to ~80% confluency.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to acclimate for 24 hours.[13]

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

    • For single-agent IC50 determination, prepare a serial dilution of each drug.

    • For combination studies, prepare a matrix of concentrations for both drugs. A common approach is to use concentrations around the IC50 of each drug.

    • Treat the cells with single agents and combinations. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the treated plates for a period appropriate for the cell line and drugs, typically 48-72 hours.[9][13]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.[8][9][10]

    • Measure luminescence or absorbance using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each single agent using non-linear regression analysis.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[3][4][5][6][7]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the molecular mechanisms underlying the synergistic effects, such as the inhibition of MEF2C phosphorylation.[1]

Materials:

  • AML cells treated as described in Protocol 1 (in 6-well plates)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[14][15]

  • Primary antibodies (e.g., anti-p-MEF2C, anti-total MEF2C, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After drug treatment, wash cells with cold PBS and lyse them on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-p-MEF2C) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip and re-probe the membrane for total protein and loading controls (e.g., total MEF2C and β-actin).

Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with other chemotherapies in an AML patient-derived xenograft (PDX) model.[17][18][19]

Materials:

  • Immunocompromised mice (e.g., NSG mice)[17][19]

  • AML cells (patient-derived or cell line)

  • This compound and combination drug formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring and housing facilities

Procedure:

  • Xenograft Establishment:

    • Inject AML cells (e.g., 1-5 x 10^6 cells) intravenously or subcutaneously into immunocompromised mice.[17][19]

    • Monitor mice for signs of engraftment and tumor development. For subcutaneous models, measure tumor volume regularly with calipers.

  • Treatment:

    • Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).

    • Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Efficacy Assessment:

    • Monitor animal health and body weight regularly.

    • Measure tumor volume two to three times per week.

    • At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze differences in tumor volume and survival between groups.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the synergistic potential of this compound in combination with other chemotherapy drugs. The provided methodologies for in vitro and in vivo studies, along with the framework for data analysis and presentation, will facilitate the systematic evaluation of novel combination therapies involving this compound. The ultimate goal is to identify effective combination strategies that can be translated into clinical settings to improve outcomes for cancer patients, particularly those with AML.

References

Application Notes and Protocols for MRT199665-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] In cancer biology, particularly in MEF2C-activated human acute myeloid leukemia (AML), this compound has been demonstrated to induce apoptosis.[1][2] Its mechanism of action involves the inhibition of MEF2C phosphorylation at the S222 residue, leading to a reduction in leukemic cell growth.[1][2] These application notes provide a comprehensive overview of the protocols for utilizing this compound to induce apoptosis in cancer cells, methods for quantifying its effects, and a summary of its inhibitory concentrations.

Introduction

This compound is a multi-kinase inhibitor with high potency against members of the MARK, SIK, and AMPK families.[1][2] Its targeted activity has shown significant promise in preclinical studies, particularly in the context of AML. The transcription factor MEF2C is a critical driver in a subset of AML cases, and its activity is regulated by phosphorylation. This compound effectively blocks this phosphorylation, leading to the suppression of the MEF2C-driven gene expression program and subsequent induction of apoptosis.[1][2] This document provides detailed methodologies for investigating the apoptotic effects of this compound in cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of this compound against a Panel of Kinases
Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Source: MedChemExpress, Network of Cancer Research[1][2]

Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineMEF2C StatusAssayMetricValue
OCI-AML2, MV4–11, MOLM-13, Kasumi-1Endogenous MEF2C phosphorylationCell ProliferationMean IC5026 ± 13 nM
NB-4, HEL, HL-60, U937Lacking MEF2CCell ProliferationMean IC50990 ± 29 nM
OCI-AML2, MOLM-13Endogenous MEF2C phosphorylationWestern BlotMEF2C Phosphorylation (pS222)>40% reduction at 10 nM

Source: MedChemExpress[2]

Signaling Pathway

The primary mechanism by which this compound induces apoptosis in MEF2C-activated AML cells is through the inhibition of the MARK/SIK/AMPK signaling axis, which in turn prevents the phosphorylation of MEF2C.

MRT199665_Pathway cluster_cell Cancer Cell This compound This compound MARK_SIK_AMPK MARK / SIK / AMPK Kinases This compound->MARK_SIK_AMPK Inhibits MEF2C_p Phosphorylated MEF2C (pS222) This compound->MEF2C_p Prevents Phosphorylation MARK_SIK_AMPK->MEF2C_p Phosphorylates MEF2C MEF2C MEF2C_p->MEF2C Dephosphorylation Gene_Expression MEF2C-driven Gene Expression (Survival & Proliferation) MEF2C_p->Gene_Expression Promotes MEF2C->MEF2C_p Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses

Caption: this compound signaling pathway in MEF2C-activated cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on cancer cell viability.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., OCI-AML2, MOLM-13)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 nM to 100 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins following this compound treatment.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of apoptosis markers.

Materials:

  • Cancer cells treated with this compound (e.g., 10, 100, 500, 1000 nM for 12 hours).[2]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pMEF2C (S222), anti-MEF2C, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantitative determination of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

This compound is a valuable research tool for inducing apoptosis in cancer cells, particularly those with activated MEF2C. The protocols outlined in this document provide a framework for investigating the efficacy and mechanism of action of this compound. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of targeting the MARK/SIK/AMPK pathway in cancer.

References

Application Notes and Protocols for Western Blot Analysis Following MRT199665 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRT199665 is a potent and selective ATP-competitive inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of serine/threonine kinases.[1][2][3] Its ability to modulate key signaling pathways has made it a valuable tool in various research areas, including cancer biology and immunology. This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on target proteins and downstream signaling pathways. The primary pathways of interest for this compound are the SIK/AMPK and ULK1-mediated autophagy signaling cascades.

Data Presentation

The following tables summarize quantitative data from representative Western blot experiments illustrating the effects of this compound on key signaling proteins. Densitometric analysis of protein bands is normalized to an appropriate loading control.

Table 1: Effect of this compound on SIK/AMPK Signaling Pathway

Target ProteinTreatmentConcentration (nM)Incubation Time (hours)Cell LineFold Change vs. Control (Phospho/Total)Reference
p-MEF2C (S222)This compound1012OCI-AML2, MOLM-13>0.4-fold reduction[2]
p-MEF2C (S222)This compound10012OCI-AML2, MOLM-13Dose-dependent reduction[2]
p-MEF2C (S222)This compound50012OCI-AML2, MOLM-13Dose-dependent reduction[2]
p-MEF2C (S222)This compound100012OCI-AML2, MOLM-13Dose-dependent reduction[2]
p-CRTC3 (S370)This compoundNot SpecifiedNot SpecifiedNot SpecifiedInhibition of phosphorylation[2]

Table 2: Effect of this compound on ULK1/Autophagy Signaling Pathway

Target ProteinTreatmentConcentration (µM)Incubation Time (hours)Cell LineFold Change vs. Control (Phospho/Total)Reference
p-ULK1 (S757)This compoundTo be determinedTo be determinedUser-definedTo be determined experimentallyN/A
p-ATG13 (S318)MRT68921 (ULK1 inhibitor)11MEFSignificant reduction[4][5]
p-ATG14 (S29)ULK1 inhibitorTo be determinedTo be determinedUser-definedTo be determined experimentally[6][7]

Mandatory Visualization

Signaling Pathway Diagrams

SIK_AMPK_Pathway cluster_upstream Upstream Signals cluster_kinases SIK/AMPK Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_output Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK activates AMPK AMPK LKB1->AMPK activates CRTC2 CRTC2 SIK->CRTC2 phosphorylates (inactivates) CRTC3 CRTC3 SIK->CRTC3 phosphorylates (inactivates) HDACs Class IIa HDACs SIK->HDACs phosphorylates (inactivates) This compound This compound This compound->SIK This compound->AMPK CREB CREB CRTC2->CREB co-activates CRTC3->CREB co-activates MEF2C MEF2C HDACs->MEF2C inhibits GeneExpression Gene Expression MEF2C->GeneExpression CREB->GeneExpression

This compound inhibits SIK/AMPK signaling.

ULK1_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Inhibitor cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 inhibits AMPK_upstream AMPK AMPK_upstream->ULK1 activates ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 phosphorylates ATG101 ATG101 ULK1->ATG101 VPS34_Complex VPS34 Complex (Beclin-1, VPS34, ATG14) ULK1->VPS34_Complex phosphorylates (activates) This compound This compound This compound->ULK1 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

This compound inhibits ULK1-mediated autophagy.
Experimental Workflow

WesternBlot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (SDS-PAGE Loading Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., p-ULK1) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Western Blot analysis workflow.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM to 1 µM).

  • Treatment: Replace the existing cell culture medium with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Protein Extraction
  • Cell Harvesting:

    • Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to the cell pellet or dish. A typical RIPA buffer composition is:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

    • For a 10 cm dish, use approximately 500 µL to 1 mL of lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protocol 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer to ensure equal loading for Western blot analysis.

Protocol 4: Western Blotting
  • Sample Preparation: Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 4-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ULK1, anti-ULK1, anti-p-ATG13, anti-ATG13, anti-p-MEF2C, anti-MEF2C, or a loading control like anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting dilution of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Data Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the intensity of the target protein band to the intensity of the loading control band to quantify relative protein expression or phosphorylation levels.

References

Application Notes and Protocols for High-Throughput Screening with MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent and selective, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3][4][5] Its ability to induce apoptosis in specific cancer cell lines, such as those in acute myeloid leukemia (AML), makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting these pathways.[1][4] These application notes provide detailed protocols for utilizing this compound in HTS environments, both as a reference compound and as a tool for developing and validating new assays.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of MARK, SIK, and AMPK. This inhibition can lead to downstream effects such as the modulation of transcription factor activity and the induction of apoptosis.[1][2][5] For instance, this compound has been shown to inhibit the phosphorylation of the SIK substrate CRTC3 and block the phosphorylation of MEF2C, a key transcription factor in some cancers.[1][2][4]

MRT199665_Signaling_Pathway cluster_kinases Kinases cluster_downstream Downstream Effects This compound This compound MARK MARK1/2/3/4 This compound->MARK SIK SIK1/2/3 This compound->SIK AMPK AMPKα1/α2 This compound->AMPK pMEF2C pMEF2C (S222) MARK->pMEF2C Inhibits Phosphorylation pCRTC3 pCRTC3 (S370) SIK->pCRTC3 Inhibits Phosphorylation SIK->pMEF2C Inhibits Phosphorylation Apoptosis Apoptosis pMEF2C->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been quantified, providing essential data for its use as a reference compound in HTS assays.

Kinase TargetIC₅₀ (nM)
MARK Family
MARK12
MARK22
MARK33
MARK42
SIK Family
SIK1110
SIK212
SIK343
AMPK Family
AMPKα110
AMPKα210
Table 1: Inhibitory concentrations (IC₅₀) of this compound against a panel of kinases. Data compiled from multiple sources.[1][2][3][4][5]

High-Throughput Screening Protocols

The following protocols are designed for HTS applications to identify novel inhibitors of MARK/SIK/AMPK pathways or to screen for compounds that induce apoptosis. These protocols are adaptable to 384-well or 1536-well formats.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF®)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF®) assay to identify inhibitors of a specific kinase (e.g., SIK2). This compound can be used as a positive control for inhibition.

Materials:

  • Recombinant human kinase (e.g., SIK2)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Test compounds and this compound (in DMSO)

  • Low-volume 384-well white plates

Workflow:

HTRF_Workflow A 1. Dispense Compounds (Test & this compound) B 2. Add Kinase (e.g., SIK2) A->B C 3. Add Substrate/ATP Mix (Initiate Reaction) B->C D 4. Incubate at RT C->D E 5. Add HTRF® Detection Reagents (Stop Reaction) D->E F 6. Incubate at RT E->F G 7. Read Plate (665nm / 620nm) F->G

Figure 2: Workflow for the HTRF® kinase inhibition assay.

Detailed Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and this compound (as a positive control) at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add 5 µL of the kinase solution (e.g., SIK2) in kinase assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a 2X substrate and ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF® detection reagent mix (containing Europium cryptate-labeled antibody and Streptavidin-XL665) to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at emission wavelengths of 665 nm and 620 nm. Calculate the HTRF® ratio (665/620) and determine the percent inhibition for each compound.

Protocol 2: Cell-Based Apoptosis Assay (Caspase-3/7 Activity)

This protocol outlines a high-throughput, cell-based assay to screen for compounds that induce apoptosis, a known downstream effect of this compound in certain cell lines (e.g., MEF2C-activated AML cells).

Materials:

  • Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13 or MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Caspase-Glo® 3/7 Assay Reagent

  • Test compounds and this compound (in DMSO)

  • 384-well solid white, clear-bottom cell culture plates

Workflow:

Apoptosis_Assay_Workflow A 1. Seed Cells B 2. Add Compounds (Test & this compound) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate at RT D->E F 6. Read Luminescence E->F

Figure 3: Workflow for the cell-based apoptosis assay.

Detailed Procedure:

  • Cell Seeding: Seed AML cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

  • Compound Addition: Add 100 nL of test compounds and this compound (as a positive control) at various concentrations to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 20 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker for 30 seconds at low speed. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Analysis and Interpretation

For both biochemical and cell-based assays, the raw data should be normalized to controls. The percent inhibition or activation can be calculated using the following formula:

Percent Inhibition = 100 x (1 - [(Sample - Negative Control) / (Positive Control - Negative Control)])

For dose-response experiments, IC₅₀ (for inhibitors) or EC₅₀ (for activators) values can be determined by fitting the data to a four-parameter logistic curve. "Hits" from the primary screen should be confirmed and further characterized in secondary assays to determine their potency, selectivity, and mechanism of action.

Conclusion

This compound is a versatile tool for high-throughput screening in drug discovery. The provided protocols offer robust methods for identifying novel inhibitors of the MARK/SIK/AMPK signaling pathways and for discovering compounds that induce apoptosis. These assays, when coupled with appropriate data analysis, can accelerate the identification of promising new therapeutic candidates.

References

Application Notes and Protocols for Testing MRT199665 Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent and selective ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1] Its primary mechanism of action in the context of cancer, particularly Acute Myeloid Leukemia (AML), involves the inhibition of SIKs, which in turn leads to the suppression of Myocyte Enhancer Factor 2C (MEF2C) phosphorylation.[2] MEF2C is a transcription factor crucial for the survival and chemoresistance of certain AML subtypes.[2] By inhibiting the SIK-mediated phosphorylation of MEF2C, this compound can induce apoptosis in MEF2C-activated AML cells.[1][2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft mouse models of AML.

Mechanism of Action: The SIK/MEF2C Signaling Pathway

In specific AML subtypes, the SIK family of kinases (SIK1, SIK2, and SIK3) plays a critical role in promoting leukemogenesis by phosphorylating and inactivating Class IIa Histone Deacetylases (HDACs). This inactivation prevents HDACs from repressing the transcriptional activity of MEF2C. Consequently, MEF2C remains active and drives the expression of genes that promote cell survival and proliferation. This compound disrupts this pathway by directly inhibiting SIKs, leading to the activation of HDACs, subsequent repression of MEF2C activity, and ultimately, apoptosis of the cancer cells.

SIK_MEF2C_Pathway cluster_nucleus Nucleus SIK SIK HDAC HDAC (Active) SIK->HDAC HDAC_P p-HDAC (Inactive) HDAC_n HDAC (Active) HDAC->HDAC_n Translocation MEF2C MEF2C SurvivalGenes Pro-Survival Genes MEF2C->SurvivalGenes Transcription Apoptosis Apoptosis SurvivalGenes->Apoptosis HDAC_n->MEF2C Repression This compound This compound This compound->SIK

Caption: SIK-MEF2C signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency of this compound
Target KinaseIC50 (nM)
MARK12
MARK22
MARK33
MARK42
AMPKα110
AMPKα210
SIK1110
SIK212
SIK343
Data from MedChemExpress.[1]
In Vitro Efficacy of this compound in AML Cell Lines
Cell Line CharacteristicsCell LinesMean IC50 (nM)
Endogenous MEF2C PhosphorylationOCI-AML2, MV4–11, MOLM-13, Kasumi-126 ± 13
Lacking MEF2C PhosphorylationNB-4, HEL, HL-60, U937990 ± 29
Data from MedChemExpress.[1]
Representative In Vivo Efficacy of a SIK2/3 Inhibitor in an AML Xenograft Model

Please note: The following data is for a selective SIK2/3 inhibitor (compound 7s) in an MV4-11 xenograft model and is presented as a representative example due to the limited availability of specific quantitative in vivo data for this compound in the public domain. Researchers should perform dose-response studies for this compound to determine its optimal in vivo efficacy.

Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI) %
Vehicle Control-Oral GavageTwice Daily0%
SIK2/3 Inhibitor10 mg/kgOral GavageTwice Daily105%
SIK2/3 Inhibitor30 mg/kgOral GavageTwice Daily120%
Data from a study on a novel SIK2/3 inhibitor in a MV4-11 xenograft model.[3]

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line Selection : Choose human AML cell lines with documented high levels of MEF2C phosphorylation. Recommended cell lines include OCI-AML2, MV4–11, MOLM-13, and Kasumi-1 .[1][2] Use cell lines lacking MEF2C phosphorylation, such as U937 , as negative controls.

  • Cell Culture : Culture the selected cell lines in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Xenograft Model Establishment
  • Animals : Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, aged 6-8 weeks. NSG mice are often preferred for their enhanced engraftment efficiency of human hematopoietic cells.

  • Cell Implantation :

    • Harvest cultured AML cells and wash them with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.

    • For subcutaneous models, inject 100-200 µL of the cell suspension (1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

    • For disseminated leukemia models, intravenously inject 1 x 10⁶ cells into the tail vein of each mouse.

  • Tumor Growth Monitoring :

    • For subcutaneous models, monitor tumor formation by palpation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • For disseminated models, monitor disease progression by observing clinical signs (e.g., weight loss, ruffled fur, hind-limb paralysis) and by analyzing peripheral blood for the presence of human CD45+ leukemic cells via flow cytometry.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³ or when a detectable level of circulating leukemic cells is established.

This compound Formulation and Administration
  • Formulation : Prepare a fresh dosing solution of this compound for each administration. A common vehicle for in vivo administration of similar small molecule inhibitors is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.[3] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] Ensure the final formulation is a clear, sterile solution.

  • Administration :

    • Based on representative data for a similar SIK inhibitor, a starting dose of 10-30 mg/kg administered via oral gavage twice daily can be considered.[3]

    • It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound.

    • Administer the vehicle solution to the control group.

Assessment of Anti-Tumor Efficacy
  • Tumor Growth Inhibition (TGI) :

    • Continue to monitor tumor volume or peripheral blast counts throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - ((Tf - Ti) / (Cf - Ci))] x 100 , where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.

  • Survival Analysis : For disseminated leukemia models, monitor the survival of mice in each group and perform Kaplan-Meier survival analysis.

  • Pharmacodynamic (PD) Analysis :

    • Collect tumor and/or bone marrow samples at various time points after the final dose.

    • Perform Western blotting to assess the levels of total and phosphorylated MEF2C and HDAC4 to confirm target engagement.

    • Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Implantation Cell Implantation (Subcutaneous or IV) Cell_Culture->Implantation Animal_Acclimation Immunodeficient Mice (e.g., NSG) Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Treatment->PD_Analysis Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis PD_Analysis->Data_Analysis

Caption: Experimental workflow for an this compound xenograft study.

References

Application Notes and Protocols for Long-Term Storage of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent, ATP-competitive inhibitor of MARK, Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families of kinases.[1][2][3][4][5][6] It plays a critical role in cancer research, particularly in acute myeloid leukemia (AML), by inducing apoptosis in MEF2C-activated cells.[1][4][6] The integrity and stability of this compound are paramount for obtaining reproducible and reliable experimental results. These guidelines provide detailed protocols for the long-term storage, handling, and stability assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₂₈H₃₁N₅O₂
Molecular Weight 469.58 g/mol
CAS Number 1456858-57-3
Appearance Crystalline solid, powder
Solubility Soluble in DMSO (100 mg/mL)

Recommended Long-Term Storage Conditions

Proper storage is crucial to prevent degradation and maintain the activity of this compound. The recommended conditions vary for the compound in its solid form versus in a solvent.

Solid Form (Powder)

For long-term stability, this compound powder should be stored under the following conditions. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to degradation.

Storage TemperatureDurationStability
-20°C3 yearsHigh
4°C2 yearsModerate
In Solvent

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Storage TemperatureSolventDurationStability
-80°CDMSO2 yearsHigh
-20°CDMSO1 yearModerate

Signaling Pathway of this compound

This compound targets key kinases in the LKB1-AMPK signaling pathway. The tumor suppressor kinase LKB1 is a master kinase that phosphorylates and activates AMPK and 12 other related kinases, including the SIK family (SIK1, SIK2, SIK3).[1][7][8][9] These kinases regulate various cellular processes, including metabolism, growth, and cell polarity.[8] this compound exerts its effects by inhibiting these downstream kinases.

G LKB1 LKB1 AMPK AMPK LKB1->AMPK SIK SIK1/2/3 LKB1->SIK MARK MARK1/2/3/4 LKB1->MARK Downstream Downstream Targets (e.g., CRTC3, MEF2C) AMPK->Downstream SIK->Downstream MARK->Downstream This compound This compound This compound->AMPK This compound->SIK This compound->MARK Cellular Cellular Processes (Metabolism, Growth, Apoptosis) Downstream->Cellular

Figure 1. Simplified signaling pathway showing the inhibitory action of this compound.

Protocols for Handling and Solution Preparation

Adherence to proper handling procedures is essential to ensure the quality and consistency of experimental results.

Reconstitution of Solid this compound
  • Before opening, centrifuge the vial to ensure all powder is collected at the bottom.

  • Allow the vial to equilibrate to room temperature for at least 20 minutes before opening.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved. Sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials. Amber or opaque vials are recommended to protect from light.

  • Store the aliquots at -80°C or -20°C as recommended in Table 3.2.

Preparation of Working Solutions
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer immediately before use.

  • Avoid storing diluted solutions for extended periods. Prepare fresh working solutions for each experiment.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity and stability of this compound, especially for long-term studies, is critical. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for this purpose.

G start This compound Sample (Stored Aliquot) hplc Purity Assessment (HPLC) start->hplc ms Identity Confirmation (Mass Spectrometry) start->ms nmr Structural Integrity (NMR) start->nmr data Data Analysis & Stability Report hplc->data ms->data nmr->data

Figure 2. Workflow for the analytical assessment of this compound stability.
Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to determine the purity of this compound and detect potential degradants.

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in DMSO.

  • Dilute this solution to approximately 50 µg/mL with the initial mobile phase composition (90% A, 10% B).

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram to determine the peak area of the parent compound and any degradation products.

  • Purity is calculated as the percentage of the parent peak area relative to the total peak area of all peaks.

Mass Spectrometry for Identity Verification

MS is used to confirm the molecular weight of this compound, verifying its identity.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dilute the this compound solution (from HPLC analysis or a freshly prepared sample) in a suitable solvent like acetonitrile/water (50:50 v/v) with 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample directly into the mass spectrometer.

Procedure:

  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).

  • Look for the protonated molecule [M+H]⁺. For this compound (MW = 469.58), this peak should appear at approximately 470.59 m/z.

  • The presence of this peak confirms the identity of the compound.

NMR Spectroscopy for Structural Integrity

¹H NMR spectroscopy can be used to confirm the chemical structure of this compound and detect structural changes due to degradation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated DMSO (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 1-5 mg of this compound powder in 0.5-0.7 mL of DMSO-d₆.

  • Experiment: Acquire a standard 1D ¹H NMR spectrum.

Procedure:

  • Record the ¹H NMR spectrum.

  • Compare the obtained spectrum with a reference spectrum of a pure, fresh sample of this compound.

  • The absence of new signals and the preservation of the characteristic chemical shifts and coupling patterns indicate that the compound's structure is intact.

Conclusion

The long-term stability and efficacy of this compound are directly dependent on strict adherence to appropriate storage and handling protocols. By following these guidelines, researchers can minimize compound degradation, ensuring the reliability and reproducibility of their experimental data. Regular analytical verification of purity and identity is recommended for studies that extend over long periods or when using aged stock solutions.

References

Troubleshooting & Optimization

MRT199665 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRT199665.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3][4] It exhibits high selectivity for these kinases, leading to the inhibition of downstream signaling pathways.[4] A key effect of this compound is the inhibition of the phosphorylation of the SIK substrate CRTC3 at Serine 370.[1][2][5][6] In the context of acute myeloid leukemia (AML), this compound has been shown to block the phosphorylation of MEF2C at Serine 222, leading to apoptosis in MEF2C-activated AML cells.[1][4]

Q2: What are the common research applications for this compound?

This compound is primarily used in cancer research, particularly in studies involving acute myeloid leukemia (AML), where it has been shown to reduce leukemia growth and induce apoptosis.[1][4] It is also utilized in immunology and inflammation research due to its ability to modulate cytokine production. For instance, it can increase the production of anti-inflammatory IL-10 and Nurr77 mRNA in response to LPS stimulation.[1][5]

Q3: How should I store this compound powder and stock solutions?

For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution is best stored at -80°C and should be used within one year to prevent inactivation from repeated freeze-thaw cycles.[1][5][7] It is recommended to aliquot the stock solution into smaller volumes for individual experiments.[1][7]

Troubleshooting Guide

Issue 1: this compound is not dissolving properly or is precipitating out of solution.

Possible Cause: The incorrect solvent or concentration is being used. This compound has specific solubility characteristics.

Solutions:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial stock solutions of this compound.[1]

  • Concentration: Adhere to the recommended concentration ranges. High concentrations may exceed the solubility limit.

  • Aiding Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • For In Vivo Studies: Due to the potential for precipitation in aqueous solutions, specific formulations are required for animal studies. These typically involve a co-solvent system. Refer to the In Vivo Formulation Protocols section for detailed instructions.

Issue 2: Inconsistent or unexpected results in cell-based assays.

Possible Cause 1: Degradation of the this compound stock solution.

Solution:

  • Proper Storage: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][5][7]

  • Fresh Preparation: If in doubt, prepare a fresh stock solution from the powder.

Possible Cause 2: Paradoxical activation of AMPK.

Solution:

  • Concentration Optimization: Studies have shown that while this compound is an AMPK inhibitor, it can cause a modest paradoxical increase in AMPK activity and Thr172 phosphorylation under certain conditions, though it still inhibits downstream targets like ACC.[8] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired inhibitory effect in your specific cell line and experimental setup.

Possible Cause 3: Cell line sensitivity.

Solution:

  • Cell Line Characterization: Sensitivity to this compound can be dependent on the genetic background of the cell line, such as the presence of MEF2C phosphorylation in AML cells.[4] Human AML cell lines with endogenous MEF2C phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, and Kasumi-1) are significantly more sensitive than those lacking it.[1]

Data Presentation

Table 1: Solubility of this compound in DMSO

Concentration (mM)Volume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
12.1296 mL10.6478 mL21.2956 mL
50.4259 mL2.1296 mL4.2591 mL
100.2130 mL1.0648 mL2.1296 mL
150.1420 mL0.7099 mL1.4197 mL

Data sourced from MedChemExpress.[1][7]

Table 2: IC₅₀ Values of this compound for Various Kinases

Kinase FamilyKinaseIC₅₀ (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Data sourced from multiple suppliers and research articles.[1][2][3][4][5][6][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (refer to Table 1 for guidance).

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vivo Formulation Protocols

For animal studies, it is crucial to use a formulation that ensures the solubility of this compound in an aqueous environment. The following are established protocols:

Formulation A: PEG300 and Tween-80 based [1]

  • Preparation of Stock Solution: First, prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).

  • Solvent Mixture Preparation: In a sterile tube, combine the following in order, ensuring to mix well after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Concentration: This protocol yields a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Formulation B: SBE-β-CD based [1]

  • Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).

  • Solvent Mixture Preparation:

    • Prepare a 20% solution of SBE-β-CD in saline.

    • Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly.

  • Final Concentration: This protocol results in a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Formulation C: Corn Oil based [1]

  • Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).

  • Solvent Mixture Preparation:

    • Add 10% of the DMSO stock solution to 90% corn oil.

    • Mix thoroughly.

  • Final Concentration: This protocol provides a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Visualizations

MRT199665_Signaling_Pathway cluster_kinases Inhibited Kinases cluster_downstream Downstream Effects This compound This compound SIK SIK1/2/3 This compound->SIK MARK MARK1/2/3/4 This compound->MARK AMPK AMPKα1/α2 This compound->AMPK pCRTC3 pCRTC3 (S370) ↓ SIK->pCRTC3 Inhibits IL10 IL-10 Production ↑ SIK->IL10 Regulates pMEF2C pMEF2C (S222) ↓ MARK->pMEF2C Inhibits Apoptosis Apoptosis ↑ (in MEF2C+ AML) pMEF2C->Apoptosis Leads to

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Prep_Stock->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Western_Blot Western Blot (e.g., pMEF2C) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, Apoptosis) Treatment->Viability_Assay qPCR qPCR (e.g., IL-10 mRNA) Treatment->qPCR

Caption: General experimental workflow for this compound.

References

Technical Support Center: Troubleshooting In Vivo Instability of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential in vivo instability issues encountered with the MARK/SIK/AMPK inhibitor, MRT199665. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3] Its mechanism of action involves the inhibition of these kinases, leading to downstream effects on various cellular processes. A key pathway affected is the regulation of transcription factors such as MEF2C and CRTC3.[1][2][4] Specifically, this compound has been shown to block the phosphorylation of MEF2C at serine 222, a modification linked to chemotherapy resistance in Acute Myeloid Leukemia (AML).[2][4][5][6]

Q2: I am observing lower than expected efficacy of this compound in my animal model. Could this be due to in vivo instability?

Yes, lower than expected in vivo efficacy is a common consequence of compound instability. Small molecule kinase inhibitors can be susceptible to rapid metabolism, primarily by cytochrome P450 enzymes in the liver, leading to rapid clearance from the body.[7][8] This reduces the exposure of the target tissues to the compound, diminishing its therapeutic effect. It is crucial to assess the metabolic and plasma stability of this compound to understand its pharmacokinetic profile.

Q3: How can I assess the in vivo stability of this compound?

Two primary in vitro assays are recommended to predict the in vivo stability of this compound:

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8][9][10]

  • Plasma Stability Assay: This assay determines the stability of the compound in plasma, identifying susceptibility to degradation by plasma enzymes like esterases and proteases.[11][12]

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q4: My this compound formulation appears to precipitate upon administration. What can I do?

Precipitation of a test compound upon injection is a common issue, often stemming from poor aqueous solubility.[7] Here are some troubleshooting steps:

  • Formulation Optimization: Experiment with different vehicle compositions. Common vehicles for poorly soluble compounds include combinations of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline or corn oil.[1][13] It is critical to ensure the final concentration of organic solvents like DMSO is within a tolerable range for the animals.

  • Solubility Assessment: Before in vivo administration, test the solubility and stability of your formulation in a buffer that mimics physiological pH (e.g., PBS pH 7.4).

  • Alternative Administration Routes: If intravenous administration proves difficult due to precipitation, consider other routes such as intraperitoneal or oral gavage, which may be more forgiving for certain formulations.[13]

Q5: Are there any known off-target effects or paradoxical signaling with this compound that I should be aware of?

While this compound is a potent inhibitor of MARK, SIK, and AMPK, it's important to be aware of potential complexities. For instance, some studies on other kinase inhibitors have reported paradoxical activation of signaling pathways. While not extensively documented for this compound, it is a possibility to consider if you observe unexpected biological outcomes. Careful dose-response studies and analysis of downstream signaling markers are essential to characterize the compound's effect in your specific experimental system.

Troubleshooting Guides

Guide 1: Low Compound Exposure in Plasma

  • Issue: After administration, the concentration of this compound in plasma is very low or undetectable.

  • Potential Cause 1: Rapid Metabolism: The compound is being rapidly cleared by the liver.

    • Troubleshooting Step: Perform a liver microsomal stability assay to determine the in vitro half-life. If the half-life is short, this indicates rapid metabolism.

  • Potential Cause 2: Poor Absorption: If administered orally, the compound may have low bioavailability due to poor absorption from the gastrointestinal tract.

    • Troubleshooting Step: Evaluate different oral formulations or switch to a parenteral route of administration (e.g., intravenous or intraperitoneal).

  • Potential Cause 3: Plasma Instability: The compound may be degrading in the bloodstream.

    • Troubleshooting Step: Conduct a plasma stability assay to assess its stability in plasma from the animal species being used.

Guide 2: High Variability in Experimental Results

  • Issue: There is significant variation in the therapeutic response or pharmacokinetic parameters between animals in the same treatment group.

  • Potential Cause 1: Inconsistent Formulation: The compound is not uniformly dissolved or suspended in the vehicle.

    • Troubleshooting Step: Ensure your formulation protocol is robust and consistently produces a homogenous solution or suspension. Vortex or sonicate the formulation immediately before each administration.

  • Potential Cause 2: Inaccurate Dosing: Errors in calculating or administering the dose.

    • Troubleshooting Step: Double-check all calculations and ensure accurate animal weights are used. Use calibrated equipment for dosing.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanUser-generated dataUser-generated data
MouseUser-generated dataUser-generated data
RatUser-generated dataUser-generated data

Table 2: In Vitro Stability of this compound in Plasma

SpeciesHalf-life (t1/2, min)% Remaining at 120 min
HumanUser-generated dataUser-generated data
MouseUser-generated dataUser-generated data
RatUser-generated dataUser-generated data

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the rate of metabolic degradation of this compound by liver enzymes.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Liver microsomes (human, mouse, rat)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • Acetonitrile (B52724) with an appropriate internal standard for LC-MS/MS analysis

    • 96-well plates

    • Incubator shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Prepare a working solution of this compound in phosphate buffer.

    • In a 96-well plate, add the liver microsomes and pre-warm to 37°C.

    • Add the this compound working solution to the wells.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add phosphate buffer instead.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

  • Objective: To determine the stability of this compound in plasma.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Plasma (human, mouse, rat)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile with an appropriate internal standard

    • 96-well plates

    • Incubator (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Prepare a working solution of this compound in phosphate buffer.

    • In a 96-well plate, add plasma and pre-warm to 37°C.

    • Add the this compound working solution to the plasma.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with the internal standard.

    • Centrifuge the plate to precipitate plasma proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

    • Calculate the half-life (t1/2) if significant degradation is observed.

Visualizations

G cluster_0 Troubleshooting Low In Vivo Efficacy cluster_1 Recommended Actions Efficacy Low In Vivo Efficacy Observed Instability Potential In Vivo Instability Efficacy->Instability Metabolism Rapid Metabolic Clearance Instability->Metabolism Solubility Poor Solubility / Formulation Issues Instability->Solubility Plasma_Stability Plasma Instability Instability->Plasma_Stability Action_Metabolism Perform Liver Microsomal Stability Assay Metabolism->Action_Metabolism Action_Solubility Optimize Formulation Vehicle Solubility->Action_Solubility Action_Plasma Conduct Plasma Stability Assay Plasma_Stability->Action_Plasma

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

G cluster_0 This compound Signaling Pathway Inhibition MRT This compound SIK SIK1/2/3 MRT->SIK Inhibits AMPK AMPK MRT->AMPK Inhibits CRTC3 CRTC3 SIK->CRTC3 Phosphorylates pMEF2C p-MEF2C (Active) SIK->pMEF2C Inhibits Phosphorylation pCRTC3 p-CRTC3 (Inactive) MEF2C MEF2C Apoptosis Apoptosis in AML pMEF2C->Apoptosis Promotes

Caption: Simplified signaling pathway of this compound action.

G cluster_0 Experimental Workflow for Stability Assessment Start Start: Suspected Instability Micro Liver Microsomal Stability Assay Start->Micro Plasma Plasma Stability Assay Start->Plasma Data Analyze Data: Half-life, Clearance Micro->Data Plasma->Data Formulate Optimize Formulation & Dosing Strategy Data->Formulate End Proceed with In Vivo Studies Formulate->End

Caption: Workflow for assessing and addressing in vivo instability.

References

identifying and mitigating off-target effects of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing MRT199665. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the off-target effects of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of the MARK (Microtubule Affinity Regulating Kinase), SIK (Salt-Inducible Kinase), and AMPK (AMP-activated Protein Kinase) families of kinases.[1][2][3][4] Its high potency against these targets makes it a valuable tool for studying their roles in various cellular processes.

Q2: I'm observing a phenotype that doesn't align with the known functions of MARK, SIK, or AMPK. Could this be an off-target effect?

Yes, observing a phenotype inconsistent with the known functions of the intended targets is a strong indicator of potential off-target activity.[5][6] this compound, like many kinase inhibitors, can interact with other kinases, especially at higher concentrations. A comprehensive approach, including dose-response analysis and target validation experiments, is recommended to investigate this possibility.

Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?

Proactive identification of off-target effects is crucial for the accurate interpretation of your results. The most direct method is to perform a kinome-wide selectivity profiling experiment.[5][7] This involves screening this compound against a large panel of kinases to identify unintended targets. Several commercial services are available for this purpose. Additionally, reviewing published selectivity data for this compound can provide initial insights into likely off-targets.[8]

Q4: Can the off-target effects of this compound be beneficial?

While often considered a confounding factor, off-target effects can sometimes contribute to a compound's therapeutic efficacy through a phenomenon known as polypharmacology.[9] However, for basic research aimed at understanding the specific role of a target kinase, it is essential to distinguish on-target from off-target effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a systematic approach to troubleshooting unexpected phenotypes that may arise from the use of this compound.

Issue 1: Observed phenotype is inconsistent with the inhibition of MARK/SIK/AMPK.
  • Possible Cause: Inhibition of an unintended off-target kinase.

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Perform Dose-Response Analysis A->B C Is phenotype observed only at high concentrations? B->C D Likely Off-Target Effect C->D Yes E Use Structurally Unrelated Inhibitor for the same target C->E No J Confirm with Kinome Profiling D->J F Does the new inhibitor replicate the phenotype? E->F G Phenotype is likely On-Target F->G Yes H Perform Rescue Experiment F->H No I Does rescue reverse the phenotype? H->I I->D No I->G Yes

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Discrepancy between biochemical and cellular assay results.
  • Possible Cause: Differences in ATP concentration, cell permeability, or efflux pump activity.

  • Troubleshooting Steps:

    • Verify On-Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that this compound is binding to its intended target within the cell.

    • Assess Cell Permeability: If the compound has poor cell permeability, the intracellular concentration may not be sufficient to inhibit the target.

    • Investigate Efflux Pump Activity: Co-incubation with an efflux pump inhibitor (e.g., verapamil) can determine if this compound is being actively transported out of the cell. An increase in potency in the presence of the efflux pump inhibitor would suggest this is the case.

Quantitative Data: Kinase Selectivity of this compound

The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of potential off-targets.

Table 1: Primary Targets of this compound

Kinase FamilyTargetIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210

Data compiled from multiple sources.[1][2][3][4]

Table 2: Potential Off-Target Kinases Inhibited by this compound

A study by Clark et al. (2019) demonstrated that at a concentration of 1 µM, this compound inhibits several other kinases by more than 80%.[8]

Off-Target Kinase% Inhibition at 1 µM
IR (Insulin Receptor) >80%
JAK2 (Janus Kinase 2) >80%
MLK1 (Mixed Lineage Kinase 1) >80%
MLK3 (Mixed Lineage Kinase 3) >80%
NUAK1 -
MELK -

Note: Specific IC50 values for these off-targets were not provided in the cited source. MELK and NUAK1 have also been identified as being inhibited by this compound.[3][8]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions at a concentration range appropriate for the assay (e.g., 10x the final desired concentration).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified, active kinases.

  • Assay Performance: The service provider will perform either a binding assay (e.g., KiNativ) or an activity assay (e.g., radiometric or fluorescence-based) to measure the effect of this compound on each kinase in the panel. Typically, a single high concentration (e.g., 1 µM or 10 µM) is used for initial screening, followed by dose-response curves for any identified hits.

  • Data Analysis: The results will be provided as a percentage of inhibition at the tested concentration or as IC50/Ki values for the inhibited kinases. This data will reveal the selectivity profile of this compound and identify potential off-targets.

Protocol 2: Overexpression Rescue Experiment

This protocol is designed to determine if an observed phenotype is due to the inhibition of a specific target kinase.

  • Construct Generation: Create an expression vector containing a mutant version of the target kinase that is resistant to this compound. This is often achieved by mutating a key "gatekeeper" residue in the ATP-binding pocket. A control vector (e.g., empty vector or wild-type kinase) should also be prepared.

  • Cell Transfection/Transduction: Introduce the drug-resistant mutant and control vectors into the cell line of interest.

  • Selection and Verification: Select for cells that have successfully incorporated the vector and verify the overexpression of the mutant kinase by Western blot or qPCR.

  • Phenotypic Assay: Treat the parental, control-transfected, and mutant-expressing cell lines with a dose range of this compound.

  • Data Analysis: If the phenotype is on-target, the cells overexpressing the drug-resistant mutant should be "rescued" from the effects of this compound, resulting in a rightward shift of the dose-response curve compared to the control cells.[10]

Signaling Pathway Diagrams

AMPK Signaling Pathway

G cluster_0 Upstream Activators cluster_1 Core Kinase cluster_2 Downstream Effectors High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK CaMKKβ CaMKKβ CaMKKβ->AMPK TSC2 TSC2 AMPK->TSC2 Raptor Raptor AMPK->Raptor ULK1 ULK1 AMPK->ULK1 ACC1/2 ACC1/2 AMPK->ACC1/2 This compound This compound This compound->AMPK

Caption: Simplified AMPK signaling pathway.

SIK Signaling Pathway

G cluster_0 Upstream Regulators cluster_1 Core Kinase cluster_2 Downstream Effectors LKB1 LKB1 SIK1_2_3 SIK1/2/3 LKB1->SIK1_2_3 PKA PKA PKA->SIK1_2_3 CRTCs CRTC2/3 SIK1_2_3->CRTCs HDACs Class IIa HDACs SIK1_2_3->HDACs This compound This compound This compound->SIK1_2_3

Caption: Simplified SIK signaling pathway.

MARK Signaling Pathway

G cluster_0 Upstream Kinase cluster_1 Core Kinase cluster_2 Downstream Substrates LKB1 LKB1 MARK1_2_3_4 MARK1/2/3/4 LKB1->MARK1_2_3_4 Tau Tau MARK1_2_3_4->Tau MAPs MAP2/4 MARK1_2_3_4->MAPs This compound This compound This compound->MARK1_2_3_4

Caption: Simplified MARK signaling pathway.

References

Technical Support Center: Optimizing MRT199665 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively designing and troubleshooting in vivo studies using the MARK/SIK/AMPK inhibitor, MRT199665.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1] It has been shown to induce apoptosis in cancer cells, such as MEF2C-activated human acute myeloid leukemia (AML) cells, and to inhibit the phosphorylation of SIK substrates like CRTC3.[1][2]

Q2: What is a recommended starting dose for this compound in mice?

A2: Direct in vivo dosage data for this compound is limited in published literature. However, studies with the structurally similar pan-SIK inhibitor YKL-05-099 in mouse models of AML have used doses ranging from 5 to 50 mg/kg administered via intraperitoneal (IP) injection.[3] Another SIK2/3 inhibitor was used at 10 mg/kg and 30 mg/kg orally (PO, BID) in a mouse xenograft model.[4] A dose-finding study is highly recommended to determine the optimal dose for your specific animal model and research question.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is a poorly soluble compound, which is a common challenge for many kinase inhibitors.[5][6][7] Several formulation strategies can be employed to improve its solubility for in vivo use. A common approach involves using a mixture of solvents. One suggested formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other options include using 10% DMSO in 20% SBE-β-CD in saline, or 10% DMSO in corn oil.[1] The choice of formulation will depend on the administration route and the required concentration. It is crucial to ensure the final formulation is a clear solution and to prepare it fresh daily.[1]

Q4: What are the potential signs of toxicity to monitor in animals treated with this compound?

A4: Common signs of toxicity for kinase inhibitors in animal models include weight loss, lethargy, ruffled fur, and changes in behavior.[8] Specific to some kinase inhibitors, cardiovascular toxicities such as hypertension and QT prolongation, as well as myelosuppression, have been reported.[9][10][11] Regular monitoring of animal health, including body weight, is essential.[8] If signs of toxicity are observed, a dose reduction or cessation of treatment may be necessary.

Q5: How can I assess if this compound is hitting its target in vivo?

A5: Pharmacodynamic (PD) studies are crucial to confirm target engagement. For SIK inhibitors, a common method is to measure the phosphorylation status of downstream substrates. For example, you can assess the phosphorylation of HDAC4 or HDAC5 in tumor tissue or peripheral blood mononuclear cells (PBMCs) by Western blot or immunohistochemistry.[4] A reduction in the phosphorylation of these substrates after this compound treatment would indicate target engagement.

Data Presentation

Table 1: In Vitro Potency of this compound

Kinase FamilyTargetIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Source: MedChemExpress. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1]

Table 2: Example In Vivo Dosing of a Similar SIK Inhibitor (YKL-05-099)

Animal ModelCompoundDose RangeAdministration RouteFrequency
Mouse AML ModelYKL-05-0995-50 mg/kgIntraperitoneal (IP)Daily

Source: Derived from studies on the pan-SIK inhibitor YKL-05-099 as a proxy for this compound.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol provides a method for preparing a 5 mg/mL solution of this compound. Adjust volumes as needed for your desired concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume to dissolve the powder. Vortex thoroughly until the solution is clear.

  • Add PEG300 to a final concentration of 40% of the total volume. Mix well.

  • Add Tween 80 to a final concentration of 5% of the total volume. Mix well.

  • Add sterile saline to reach the final desired volume (final concentration of 45%). Mix thoroughly until a clear solution is obtained.

  • Draw the solution into a sterile syringe for injection. Prepare fresh daily.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.

Materials:

  • Tumor cells of interest

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound formulation (e.g., via IP injection) to the treatment group and the vehicle control to the control group at the predetermined dose and schedule.

  • Monitoring: Monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

  • Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-HDAC4).

Protocol 3: Pharmacodynamic (PD) Analysis of Target Engagement

This protocol describes how to assess the inhibition of SIK signaling in tumor tissue.

Materials:

  • Tumor tissue from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (e.g., anti-p-HDAC4, anti-total HDAC4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize tumor tissue in lysis buffer and centrifuge to collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-HDAC4 signal to total HDAC4 and the loading control (e.g., GAPDH). A decrease in the p-HDAC4/total HDAC4 ratio in the this compound-treated group compared to the vehicle control indicates target engagement.

Visualizations

MRT199665_Signaling_Pathway LKB1 LKB1 SIK SIK LKB1->SIK Activates HDAC HDAC (e.g., HDAC4/5) SIK->HDAC Phosphorylates This compound This compound This compound->SIK Inhibits MEF2C MEF2C HDAC->MEF2C Inhibits GeneExpression Gene Expression (e.g., Pro-leukemic genes) MEF2C->GeneExpression Promotes

Caption: Simplified signaling pathway of SIK inhibition by this compound.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study cluster_2 Analysis InVitro In Vitro Studies (IC50 determination) Formulation Formulation Development InVitro->Formulation DoseRange Dose-Range Finding Study (Determine MTD) Formulation->DoseRange Xenograft Tumor Xenograft Model DoseRange->Xenograft Treatment This compound Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring PK Pharmacokinetic (PK) Analysis Monitoring->PK PD Pharmacodynamic (PD) Analysis (Target Engagement) Monitoring->PD Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: General workflow for in vivo dosage optimization of this compound.

Troubleshooting_Guide cluster_solutions Potential Solutions Start Start In Vivo Experiment Issue Issue Encountered? Start->Issue Toxicity High Toxicity Observed Issue->Toxicity Yes NoEffect No Therapeutic Effect Issue->NoEffect Yes Success Experiment Successful Issue->Success No ReduceDose Reduce Dose Toxicity->ReduceDose CheckFormulation Check Formulation Stability Toxicity->CheckFormulation IncreaseDose Increase Dose (if tolerated) NoEffect->IncreaseDose ConfirmTarget Confirm Target Engagement (PD) NoEffect->ConfirmTarget CheckPK Check Pharmacokinetics (PK) NoEffect->CheckPK

Caption: Troubleshooting decision tree for common in vivo study issues.

References

Technical Support Center: Managing MRT199665 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with potential resistance to MRT199665 in cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of MARK (MAP/microtubule affinity-regulating kinase), SIK (salt-inducible kinase), and AMPK (AMP-activated protein kinase) families of serine/threonine kinases. It has been shown to induce apoptosis in certain cancer cell lines, such as those in acute myeloid leukemia (AML), by inhibiting the phosphorylation of downstream targets.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on its targets and data from other kinase inhibitors, potential mechanisms include:

  • Target Alteration: Mutations in the kinase domains of SIK or AMPK family members could prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of SIK and AMPK, thereby promoting survival and proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Upregulation of Pro-survival Autophagy: Autophagy, a cellular recycling process, can be utilized by cancer cells to survive the stress induced by kinase inhibitors.[4][5][6][7] this compound's targets, AMPK and SIK, are known regulators of autophagy.[8][9][10][11][12]

Q3: How can I determine if my cells have developed resistance to this compound?

You can assess resistance by performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term cultures.
  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in your treated cells versus the parental cell line.

    • Investigate Target Mutations: Sequence the kinase domains of SIK2, SIK3, and AMPKα subunits to check for mutations that might interfere with drug binding.

    • Assess Bypass Pathway Activation: Use phosphoproteomics or western blotting to analyze the activation status of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK).

    • Evaluate Drug Efflux: Measure the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) using qPCR or western blotting.[1] You can also use specific inhibitors of these transporters to see if sensitivity to this compound is restored.

    • Analyze Autophagic Flux: Monitor autophagy levels by measuring the conversion of LC3-I to LC3-II via western blot or by using fluorescent autophagy reporters. Increased autophagic flux in resistant cells could indicate a survival mechanism.

Problem 2: High intrinsic resistance to this compound in a new cell line.
  • Possible Cause: Pre-existing mutations or high expression of resistance-mediating proteins.

  • Troubleshooting Steps:

    • Characterize the Cell Line: Review the genetic background of the cell line for known mutations in SIK or AMPK family members or in downstream signaling components.

    • Baseline Expression Analysis: Analyze the basal expression levels of ABC transporters and key autophagy-related proteins.

    • Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways or with autophagy inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) to enhance its efficacy.[4]

Data Presentation

Table 1: IC50 Values of this compound Against Various Kinases

Kinase FamilyKinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for developing a resistant cell line through continuous exposure to escalating concentrations of this compound.

  • Determine Parental IC50: First, accurately determine the IC50 of the parental cell line to this compound using a cell viability assay (see Protocol 2).

  • Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC50.

  • Recovery and Monitoring: Culture the cells in the presence of this compound. The majority of cells may die. Monitor the culture for the emergence of surviving colonies.

  • Dose Escalation: Once the surviving cells are actively proliferating, passage them and gradually increase the concentration of this compound in the culture medium (e.g., in 1.5-2 fold increments).

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization: Characterize the established resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.

Protocol 2: Assessment of Cell Viability and IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for Autophagy Marker LC3
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3B. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is an indicator of autophagy induction. An increase in the LC3-II/LC3-I ratio suggests increased autophagy.

Visualizations

cluster_resistance Potential Mechanisms of this compound Resistance Target_Alteration Target Alteration (SIK/AMPK Mutations) Resistance Resistance Target_Alteration->Resistance Bypass_Pathways Bypass Pathway Activation (e.g., PI3K/Akt, MAPK/ERK) Bypass_Pathways->Resistance Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Resistance Autophagy Upregulation of Pro-survival Autophagy Autophagy->Resistance This compound This compound Cell_Death Cell Death This compound->Cell_Death Inhibits SIK/AMPK Resistance->Cell_Death Blocks

Caption: Potential mechanisms of acquired resistance to this compound.

cluster_workflow Troubleshooting Workflow for this compound Resistance Start Decreased Cell Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanisms Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanisms Target_Seq Target Gene Sequencing Investigate_Mechanisms->Target_Seq Pathway_Analysis Bypass Pathway Analysis Investigate_Mechanisms->Pathway_Analysis Efflux_Assay Drug Efflux Assay Investigate_Mechanisms->Efflux_Assay Autophagy_Analysis Autophagy Flux Analysis Investigate_Mechanisms->Autophagy_Analysis Develop_Strategy Develop Mitigation Strategy Target_Seq->Develop_Strategy Pathway_Analysis->Develop_Strategy Efflux_Assay->Develop_Strategy Autophagy_Analysis->Develop_Strategy Combination_Tx Combination Therapy Develop_Strategy->Combination_Tx Switch_Inhibitor Alternative Inhibitor Develop_Strategy->Switch_Inhibitor

Caption: A logical workflow for troubleshooting this compound resistance.

cluster_pathway SIK/AMPK Regulation of Autophagy AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_Complex ULK1 Complex AMPK->ULK1_Complex Activates SIK2 SIK2 Autophagy Autophagy SIK2->Autophagy Promotes Autophagic Flux mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Autophagosome_Formation->Autophagy This compound This compound This compound->AMPK Inhibits This compound->SIK2 Inhibits

Caption: Simplified signaling pathway of SIK/AMPK in autophagy regulation.

References

Technical Support Center: Enhancing the Oral Bioavailability of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of MRT199665, a potent and selective inhibitor of MARK, SIK, and AMPK kinases. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1] Its mechanism of action involves the inhibition of phosphorylation of downstream substrates of these kinases, which plays a role in various cellular processes.[1] For example, it has been shown to induce apoptosis in certain cancer cells by inhibiting the phosphorylation of key signaling molecules.[1]

Q2: What are the known challenges to the oral administration of this compound?

A2: While specific data on the oral bioavailability of this compound is limited in publicly available literature, its supplied formulation guidelines for in vivo use strongly suggest poor aqueous solubility. The compound is typically dissolved in vehicles containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, or β-cyclodextrins, which are commonly used to solubilize hydrophobic compounds.[1] Poor solubility is a major hurdle for oral drug absorption, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[3]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

  • Salt Formation: For ionizable drugs, forming a more soluble salt can improve dissolution.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low or variable oral bioavailability in preclinical animal models. Poor aqueous solubility leading to incomplete dissolution in the GI tract.1. Characterize the physicochemical properties of this compound (aqueous solubility at different pH, permeability).2. Formulate this compound using one of the enabling technologies mentioned in FAQ Q3 (e.g., ASD, SEDDS).3. Conduct in vitro dissolution studies of the formulation to ensure improved drug release.4. Perform a comparative pharmacokinetic study in animals with the new formulation against a simple suspension.
Precipitation of the compound in aqueous media during in vitro assays. The compound's inherent low aqueous solubility.1. Use co-solvents such as DMSO or ethanol (B145695) in the assay buffer (ensure the final concentration does not affect the biological assay).2. Incorporate a non-ionic surfactant like Tween-80 or Polysorbate 80 in the buffer.3. Consider using a cyclodextrin-based solution to enhance solubility.
Difficulty in preparing a stable and consistent oral formulation for animal dosing. Inadequate solubilization or physical instability of the formulation.1. For suspensions, optimize the particle size and use appropriate suspending and wetting agents.2. For solutions, carefully select a solvent system in which the drug is highly soluble and that is biocompatible for oral administration (e.g., a mixture of PEG400, propylene (B89431) glycol, and water).3. For lipid-based formulations, screen different oils, surfactants, and co-surfactants to find a stable and effective self-emulsifying system.

Data Presentation

Table 1: In Vivo Formulation Vehicles for this compound

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Resulting Solubility
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.75 mg/mL (5.86 mM)
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.75 mg/mL (5.86 mM)
310% DMSO90% Corn Oil--≥ 2.75 mg/mL (5.86 mM)

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®), a common solvent (e.g., methanol, acetone, or a mixture in which both drug and polymer are soluble).

  • Procedure:

    • Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • The resulting solid dispersion can be characterized for its amorphous nature (using techniques like XRD and DSC) and then used for in vitro dissolution testing and in vivo bioavailability studies.

Protocol 2: Caco-2 Permeability Assay to Assess Intestinal Permeability

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, which typically takes 21 days.

  • Transport Buffer: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test solution of this compound (dissolved in transport buffer, potentially with a small percentage of a co-solvent like DMSO) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Signaling_Pathway This compound This compound MARK MARK This compound->MARK inhibits SIK SIK This compound->SIK inhibits AMPK AMPK This compound->AMPK inhibits Phosphorylation Phosphorylation MARK->Phosphorylation SIK->Phosphorylation AMPK->Phosphorylation Downstream_Substrates Downstream Substrates Cellular_Effects Cellular Effects (e.g., Apoptosis) Downstream_Substrates->Cellular_Effects Phosphorylation->Downstream_Substrates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Evaluation Evaluation ASD Amorphous Solid Dispersion Dissolution In Vitro Dissolution ASD->Dissolution SEDDS Self-Emulsifying Drug Delivery System SEDDS->Dissolution Nanosuspension Nanosuspension Nanosuspension->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study In Vivo Pharmacokinetics Permeability->PK_Study Improved_Bioavailability Improved Oral Bioavailability PK_Study->Improved_Bioavailability This compound This compound This compound->ASD This compound->SEDDS This compound->Nanosuspension

Caption: Workflow for improving oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability Solubility Is Solubility a Limiting Factor? Start->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No Formulation Develop Enabling Formulation (ASD, SEDDS) Solubility->Formulation Yes Permeation_Enhancer Consider Permeation Enhancers Permeability->Permeation_Enhancer Yes Success Improved Bioavailability Permeability->Success No Formulation->Success Permeation_Enhancer->Success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Minimizing Cytotoxicity of MRT199665 in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxic effects of MRT199665 in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] Its primary therapeutic application has been investigated in the context of Acute Myeloid Leukemia (AML), where it induces apoptosis in cancer cells with activated MEF2C, a transcription factor.[1][2] this compound functions by inhibiting the phosphorylation of MEF2C at serine 222, leading to a reduction in the expression of genes that promote leukemia cell survival.[2]

Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells?

A2: While specific data on the broad cytotoxicity of this compound across a range of normal human cell lines is limited in publicly available literature, some general observations can be made. As an inhibitor of ubiquitously expressed kinases like AMPK and MARK, off-target effects and subsequent cytotoxicity in normal cells are a potential concern.[3][4] For instance, inhibition of AMPK can have significant effects on cellular metabolism and energy homeostasis, which could be detrimental to normal cell function.[4][5] However, some studies on MARK4 inhibitors suggest a degree of selectivity, with more pronounced effects on cancer cells compared to non-cancer cell lines, which may be attributed to differences in expression levels or dependency on these kinases.[3] It is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific normal cell models.

Q3: What is the reported selectivity of this compound for its target kinases?

A3: this compound exhibits high potency against its target kinases. The reported IC50 values (the concentration of an inhibitor where the response is reduced by half) are in the low nanomolar range for MARK and AMPK isoforms, and slightly higher for SIK isoforms.[1][2]

Q4: How does the sensitivity of AML cancer cells to this compound compare to cell lines lacking the specific cancer-associated marker?

A4: There is a significant therapeutic window observed in AML cell lines. Cells with endogenous MEF2C phosphorylation are highly sensitive to this compound, with a mean IC50 of 26 ± 13 nM. In contrast, AML cell lines that lack MEF2C phosphorylation are substantially less sensitive, with a mean IC50 of 990 ± 29 nM.[1] This differential sensitivity is a key aspect of its targeted therapeutic potential.

Troubleshooting Guide: Managing Cytotoxicity in Normal Cells

This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity of this compound in normal cell lines during your experiments.

Issue 1: High Cytotoxicity Observed in Normal Control Cells

Possible Cause 1: Inhibitor concentration is too high.

  • Suggested Solution: Perform a dose-response curve to determine the IC50 value of this compound in your specific normal cell line. This will establish a baseline for toxicity. It is advisable to use the lowest effective concentration that elicits the desired on-target effect in your experimental system while minimizing toxicity in normal cells.

Possible Cause 2: Off-target effects.

  • Suggested Solution: At higher concentrations, the risk of inhibiting other kinases or cellular proteins increases, which can lead to cytotoxicity. If significant toxicity is observed even at low nanomolar concentrations, consider the possibility of off-target effects in your specific cell type. Performing a kinase selectivity profile can help identify potential off-target interactions.

Possible Cause 3: High proliferation rate of normal cells.

  • Suggested Solution: Some normal cell types, particularly primary cells or actively dividing cultures, can be more sensitive to inhibitors that affect fundamental cellular processes. Ensure that your normal cell cultures are not overly confluent and are in a healthy, logarithmic growth phase. Consider cell synchronization techniques if your experimental design allows.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause 1: Variability in cell culture conditions.

  • Suggested Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. High passage numbers can lead to genetic and phenotypic drift, altering cellular responses to drugs.

Possible Cause 2: Instability of the compound.

  • Suggested Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Possible Cause 3: Inaccurate pipetting or dilution.

  • Suggested Solution: Calibrate your pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of the inhibitor in your assays.

Data Presentation

Table 1: IC50 Values of this compound against Target Kinases

Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Data sourced from MedChemExpress and Network of Cancer Research.[1][2]

Table 2: Comparative IC50 Values of this compound in AML Cell Lines

Cell Line PhenotypeMean IC50 (nM)
AML with MEF2C Phosphorylation 26 ± 13
AML without MEF2C Phosphorylation 990 ± 29

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the viability of cells after treatment with this compound by measuring the metabolic activity of mitochondria.

Methodology:

  • Cell Seeding: Seed your normal and experimental cell lines in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound using flow cytometry.

Methodology:

  • Cell Treatment: Culture your cells in 6-well plates and treat them with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound MARK_SIK_AMPK MARK/SIK/AMPK Kinases This compound->MARK_SIK_AMPK Inhibits MEF2C_P Phosphorylated MEF2C (Active) MARK_SIK_AMPK->MEF2C_P Phosphorylates Gene_Expression Pro-survival Gene Expression MEF2C_P->Gene_Expression Promotes MEF2C MEF2C (Inactive) Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses

Caption: Signaling pathway of this compound in MEF2C-activated AML cells.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment start Start: Normal & Cancer Cell Lines dose_response Dose-Response Treatment with this compound start->dose_response viability_assay Cell Viability Assay (e.g., MTT, LDH) dose_response->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) dose_response->apoptosis_assay data_analysis Data Analysis: IC50 Determination & Apoptosis Quantification viability_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Interpreting Unexpected Results from MRT199665 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing MRT199665 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the MARK (Microtubule Affinity Regulating Kinase), SIK (Salt-Inducible Kinase), and AMPK (AMP-activated Protein Kinase) families of kinases.[1] Its primary mechanism is to block the phosphorylation of downstream substrates of these kinases. For instance, it has been shown to inhibit the phosphorylation of the SIK substrate CRTC3 at S370 and to block the phosphorylation of MEF2C at S222 in acute myeloid leukemia (AML) cells.[1] This inhibition can lead to various cellular outcomes, including the induction of apoptosis in MEF2C-activated AML cells.[1]

Q2: What are the recommended storage and handling procedures for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO. For in vivo experiments, specific formulations are recommended. For example, a clear solution can be prepared by dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 2.75 mg/mL.[1]

Q4: Are there known off-target effects for this compound?

While this compound is a selective inhibitor, like many kinase inhibitors, it can have off-target effects. It is important to consider that most kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to the inhibition of unintended kinases. The "paradoxical activation" of AMPK is a key unexpected effect to be aware of (see Troubleshooting Guide). It is always good practice to use the lowest effective concentration of the inhibitor and, if possible, to confirm phenotypes with a structurally distinct inhibitor or with genetic approaches (e.g., siRNA/shRNA) targeting the same kinase.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified by determining the half-maximal inhibitory concentration (IC50).

Target FamilyKinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Data sourced from MedChemExpress and TargetMol product pages.[1][2]

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in the phosphorylation of my target protein after this compound treatment.

  • Question: Did you verify the activity of your this compound stock?

    • Answer: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a properly stored stock for each experiment.

  • Question: Is the concentration of this compound optimal for your cell line and target?

    • Answer: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inhibiting the phosphorylation of your target of interest in your specific cellular context.

  • Question: Have you confirmed that your antibody is specific for the phosphorylated form of the target protein?

    • Answer: Validate your phospho-specific antibody using appropriate controls, such as treating cells with a phosphatase or using a known positive control cell lysate.

  • Question: Could there be a high rate of protein turnover?

    • Answer: The phosphorylation status of a protein is a dynamic process. Consider performing a time-course experiment to identify the optimal time point for observing maximal inhibition of phosphorylation after this compound treatment.

Problem 2: I am observing a paradoxical increase in the phosphorylation of AMPK at Threonine 172 (Thr172) after this compound treatment.

  • Question: Is this an expected phenomenon?

    • Answer: Yes, this "paradoxical activation" has been documented for this compound and other kinase inhibitors.[4][5][6] While this compound is an ATP-competitive inhibitor of AMPK, its binding to the kinase domain can induce a conformational change that paradoxically promotes the phosphorylation of Thr172 by its upstream kinase, LKB1.

  • Question: If AMPK is "activated" (phosphorylated at Thr172), why do I see an inhibition of its downstream targets?

    • Answer: This is the key aspect of the paradoxical activation. Although Thr172 is phosphorylated, the continued presence of this compound in the ATP-binding pocket prevents AMPK from phosphorylating its downstream substrates. Therefore, you can observe an increase in p-AMPK (Thr172) alongside a decrease in the phosphorylation of downstream targets like ACC.

  • Question: How can I confirm this is happening in my experiment?

    • Answer: To confirm paradoxical activation, you should perform a Western blot analysis to simultaneously probe for total AMPK, p-AMPK (Thr172), and a downstream target of AMPK, such as p-ACC (acetyl-CoA carboxylase). The expected result would be an increase in the p-AMPK/total AMPK ratio, while the p-ACC/total ACC ratio decreases.

Problem 3: I am observing unexpected off-target effects or cellular phenotypes that are not consistent with MARK/SIK/AMPK inhibition.

  • Question: How can I determine if the observed phenotype is due to an off-target effect of this compound?

    • Answer: To investigate potential off-target effects, consider the following approaches:

      • Use a structurally unrelated inhibitor: If a different inhibitor targeting the same kinase(s) recapitulates the phenotype, it is more likely to be an on-target effect.

      • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If this phenocopies the effect of this compound, it strengthens the evidence for an on-target mechanism.

      • Kinase profiling: Perform a broad-panel kinase screen to identify other potential targets of this compound at the concentration you are using.

  • Question: Could the unexpected phenotype be due to the activation of compensatory signaling pathways?

    • Answer: Yes, inhibition of a key signaling node can sometimes lead to the activation of alternative pathways as a compensatory mechanism. You can investigate this by performing broader signaling pathway analysis, for example, using phospho-antibody arrays or phosphoproteomics.

Signaling Pathways and Experimental Workflows

MRT199665_Signaling_Pathway cluster_upstream Upstream Kinases cluster_targets This compound Targets cluster_downstream Downstream Substrates cluster_paradox Paradoxical Effect LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) MARK MARK1/2/3/4 MEF2C MEF2C MARK->MEF2C Phosphorylates (S222) SIK SIK1/2/3 CRTC3 CRTC3 SIK->CRTC3 Phosphorylates (S370) ACC ACC AMPK->ACC Phosphorylates This compound This compound This compound->LKB1 Promotes This compound->MARK This compound->SIK This compound->AMPK Inhibits activity

Caption: this compound signaling pathway and paradoxical AMPK activation.

Experimental_Workflow start Start: Hypothesis (e.g., this compound inhibits cell viability) cell_culture Cell Culture (e.g., AML cell line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-MEF2C, p-AMPK, p-ACC) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Logic start Unexpected Result Observed check_reagents Check Reagents and Protocols (this compound stock, antibody validation) start->check_reagents on_target Is it a known on-target, paradoxical effect? (e.g., p-AMPK increase) check_reagents->on_target confirm_paradox Confirm with downstream target analysis (e.g., p-ACC decrease) on_target->confirm_paradox Yes off_target Could it be an off-target effect? on_target->off_target No end Interpretation Refined confirm_paradox->end confirm_off_target Validate with orthogonal methods (siRNA, different inhibitor) off_target->confirm_off_target Yes compensatory Could it be a compensatory pathway? off_target->compensatory No confirm_off_target->end pathway_analysis Perform broader pathway analysis (e.g., phospho-array) compensatory->pathway_analysis Yes compensatory->end No pathway_analysis->end

Caption: A logical workflow for troubleshooting unexpected results.

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated MEF2C (p-MEF2C)

This protocol describes the detection of phosphorylated MEF2C in cell lysates following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 12 hours).[1]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-MEF2C (S222) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MEF2C and/or a loading control like GAPDH or β-actin.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells by quantifying ATP.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7][8]

References

Technical Support Center: Ensuring the Stability of MRT199665 in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of MRT199665 in various solvents. Adherence to proper dissolution and storage protocols is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported, though this may require sonication to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and the presence of water can affect solubility.[1]

Q2: How should I prepare this compound for in vivo experiments?

A2: Due to the poor aqueous solubility of this compound, specific co-solvent systems are required for in vivo administration. Commonly used formulations involve a combination of DMSO, PEG300, Tween-80, and saline, or alternatives using SBE-β-CD or corn oil. It is recommended to prepare these solutions fresh on the day of use.[1]

Q3: What is the recommended storage condition for solid this compound?

A3: Solid this compound should be stored at -20°C for long-term stability, where it is reported to be stable for up to one year.[1]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO should be stored in tightly sealed vials at -80°C for up to one year.[2] For shorter-term storage, aliquots can be kept at -20°C.

Q5: I observed precipitation when preparing my working solution. What should I do?

A5: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound has low aqueous solubility.For in vivo experiments, use a validated co-solvent system. For in vitro assays, ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to maintain solubility.
Inconsistent experimental results. Degradation of this compound in solution due to improper storage or prolonged handling at room temperature.Prepare fresh working solutions for each experiment. If using a stored stock solution, allow it to equilibrate to room temperature before use and minimize the time it is kept out of the freezer.
Phase separation in co-solvent mixtures (e.g., DMSO/Corn Oil). Immiscibility of the solvents.Ensure thorough mixing, potentially with the aid of a vortexer or sonicator, to create a homogenous suspension or emulsion before administration. For prolonged studies, consider alternative formulations.[1]

Quantitative Data Summary

The following tables summarize the known solubility of this compound in various solvent systems commonly used for in vivo studies.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemVolumetric RatioAchievable ConcentrationAppearance
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%≥ 2.75 mg/mL (5.86 mM)Clear Solution
DMSO / SBE-β-CD in Saline10% / 90% (of 20% SBE-β-CD)≥ 2.75 mg/mL (5.86 mM)Clear Solution
DMSO / Corn Oil10% / 90%≥ 2.75 mg/mL (5.86 mM)Clear Solution

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Co-Solvent System

Objective: To determine the stability of this compound in a prepared solvent system over a specified time course and at different temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

  • Temperature-controlled incubators/storage units (-20°C, 4°C, 25°C)

  • Sterile, light-protected microcentrifuge tubes

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 27.5 mg/mL). Use sonication if necessary to ensure complete dissolution.[1]

  • Preparation of Working Solution:

    • Prepare the desired co-solvent system. For example, for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:

      • In a sterile tube, add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock solution and mix thoroughly.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of saline and vortex until a clear, homogenous solution is formed.[1]

  • Stability Study Setup:

    • Aliquot the prepared working solution into multiple light-protected microcentrifuge tubes.

    • Store the aliquots at different temperature conditions: -20°C, 4°C (refrigerated), and 25°C (room temperature).

    • Designate time points for analysis (e.g., 0 hr, 2 hr, 6 hr, 24 hr, 48 hr, 1 week).

  • Sample Analysis:

    • At each designated time point, retrieve one aliquot from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method. This will allow for the quantification of the parent compound and the potential detection of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each storage temperature.

    • A significant decrease in the concentration of this compound over time indicates instability under those conditions.

Visualizations

Signaling Pathway of this compound

MRT199665_Pathway This compound This compound MARK MARK1/2/3/4 This compound->MARK SIK SIK1/2/3 This compound->SIK AMPK AMPKα1/α2 This compound->AMPK MEF2C_p MEF2C Phosphorylation MARK->MEF2C_p CRTC3_p CRTC3 Phosphorylation SIK->CRTC3_p Apoptosis Apoptosis in AML Cells CRTC3_p->Apoptosis MEF2C_p->Apoptosis

Caption: this compound inhibits MARK, SIK, and AMPK kinases, leading to downstream effects on phosphorylation and apoptosis.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO (Stock Solution) start->dissolve prepare Prepare Co-Solvent Working Solution dissolve->prepare aliquot Aliquot into Light-Protected Tubes prepare->aliquot temp_n20 -20°C aliquot->temp_n20 temp_4 4°C aliquot->temp_4 temp_25 25°C aliquot->temp_25 timepoint Collect Samples at Defined Time Points temp_n20->timepoint temp_4->timepoint temp_25->timepoint hplc Analyze by HPLC/LC-MS timepoint->hplc data Calculate % Remaining & Plot vs. Time hplc->data end End: Determine Stability data->end

References

addressing batch-to-batch variability of MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering batch-to-batch variability with the selective MARK/SIK/AMPK inhibitor, MRT199665. The following resources are designed to help identify and resolve common issues to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3][4][5][6][7] It exhibits high selectivity for these kinases, leading to the inhibition of downstream signaling pathways. A key effect of SIK inhibition by this compound is the reduced phosphorylation of transcriptional co-activators like CRTC3 and MEF2C, which can induce apoptosis in specific cancer cell lines, such as those in acute myeloid leukemia (AML).[1][4][6][7]

Q2: I'm observing a significant decrease in potency (higher IC50) with a new batch of this compound in my cell viability assays. What are the potential causes?

A decrease in potency with a new batch can stem from several factors:

  • Purity Differences: The new batch may have a lower percentage of the active compound. Even small variations in purity can affect the concentration of the active ingredient, leading to a weaker biological effect.

  • Presence of Inactive Isomers: this compound may have chiral centers, and different stereoisomers can exhibit varied biological activity.[8][9][10][11] A batch with a higher proportion of a less active isomer will appear less potent.

  • Solubility Issues: Poor solubility of a new batch in your assay medium can lead to a lower effective concentration of the inhibitor. Kinase inhibitors, in general, can have low aqueous solubility.[1][2][3]

  • Compound Degradation: Improper storage or handling of the new batch could have led to degradation of the compound.

Q3: My Western blot results show inconsistent inhibition of MEF2C phosphorylation at the same concentration of this compound across different batches. How can I troubleshoot this?

Inconsistent inhibition of a downstream target like MEF2C suggests variability in the effective intracellular concentration or activity of this compound. Here's how to troubleshoot:

  • Confirm Stock Solution Concentration: Re-verify the concentration of your stock solutions for each batch. Use a method like UV-Vis spectroscopy if you have a known extinction coefficient.

  • Assess Compound Solubility: Visually inspect your prepared media for any precipitation after adding this compound. Consider performing a solubility test for each batch.

  • Standardize Experimental Conditions: Ensure all other experimental parameters are consistent, including cell density, passage number, serum concentration in the media, and incubation times.

  • Perform a Dose-Response Curve: For each new batch, run a full dose-response curve to determine the effective concentration for 50% inhibition (EC50) of MEF2C phosphorylation. This will help you normalize the experimental conditions for each batch.

Troubleshooting Guides

Problem 1: Reduced Potency of a New this compound Batch in Cell-Based Assays

Symptoms:

  • Higher IC50 value in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Reduced apoptosis or cell cycle arrest at previously effective concentrations.

  • Weaker inhibition of downstream target phosphorylation (e.g., p-MEF2C, p-CRTC3) in Western blots.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Lower Purity of New Batch 1. Review Certificate of Analysis (CoA): Compare the purity data for the new and old batches. Look for significant differences. 2. Independent Purity Analysis: If possible, perform an independent analysis of the new batch using High-Performance Liquid Chromatography (HPLC).
Presence of Inactive Isomers 1. Check for Chiral Information: Review the supplier's documentation for information on the stereoisomeric composition of this compound. 2. Activity Comparison: If you suspect the presence of inactive isomers, you may need to perform a more detailed characterization of the batch or contact the supplier for more information.
Poor Solubility 1. Visual Inspection: Look for precipitates in your stock solution and final assay media. 2. Solubility Testing: Perform a simple solubility test by preparing a high-concentration solution and observing for any undissolved particles. 3. Optimize Dissolution: Try vortexing or gentle heating to ensure complete dissolution of the compound in your solvent (e.g., DMSO).
Compound Degradation 1. Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light). 2. Stock Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh aliquots for each experiment.

Hypothetical Data Illustrating Batch Variability in a Cell Viability Assay:

Batch IDPurity (from CoA)IC50 in MV4-11 cells (nM)
Batch A (Reference)99.5%50
Batch B (New)95.2%150
Batch C (New)99.1%55

In this hypothetical example, the lower purity of Batch B correlates with a higher IC50 value, indicating reduced potency.

Problem 2: Unexpected Off-Target Effects or Cellular Toxicity

Symptoms:

  • Cell death at concentrations that were previously non-toxic.

  • Activation of unexpected signaling pathways.

  • Morphological changes in cells not previously observed.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Presence of Active Impurities 1. Review Impurity Profile: If available on the CoA, examine the impurity profile. 2. LC-MS Analysis: If the issue persists, consider Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any unknown impurities in the problematic batch.
Solvent Effects 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to rule out solvent toxicity.
Cell Line Sensitivity 1. Cell Line Authentication: Ensure your cell line is authentic and has not undergone significant genetic drift.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-MEF2C
  • Cell Treatment: Plate cells and treat with different concentrations of this compound from each batch for the desired time (e.g., 12 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MEF2C (S222) and total MEF2C overnight at 4°C. Also, probe a separate blot or re-probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated MEF2C to total MEF2C.

Visualizations

MRT199665_Signaling_Pathway cluster_kinases Kinases cluster_downstream Downstream Targets cluster_cellular_effects Cellular Effects This compound This compound SIK SIK1/2/3 This compound->SIK MARK MARK1/2/3/4 This compound->MARK AMPK AMPKα1/α2 This compound->AMPK p_CRTC3 p-CRTC3 (S370) SIK->p_CRTC3 p_MEF2C p-MEF2C (S222) SIK->p_MEF2C Gene_Expression Altered Gene Expression p_CRTC3->Gene_Expression p_MEF2C->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_CoA Review and Compare Certificate of Analysis (CoA) Start->Check_CoA Significant_Difference Significant Difference in Purity or Impurities? Check_CoA->Significant_Difference Contact_Supplier Contact Supplier for Replacement or Information Significant_Difference->Contact_Supplier Yes Perform_QC Perform In-House QC: - Solubility Test - Dose-Response Curve Significant_Difference->Perform_QC No QC_Pass QC Results Match Reference Batch? Perform_QC->QC_Pass Adjust_Concentration Adjust Experimental Concentration Based on New EC50/IC50 QC_Pass->Adjust_Concentration No Troubleshoot_Assay Troubleshoot Experimental Protocol (e.g., cell health, reagent quality) QC_Pass->Troubleshoot_Assay Yes

Caption: Troubleshooting workflow for this compound variability.

References

Validation & Comparative

A Comparative Guide to MRT199665 and HG-9-91-01 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the targeting of specific signaling pathways is a cornerstone of modern therapeutic development. Among the key regulators of cellular processes are the Salt-Inducible Kinases (SIKs), which have emerged as promising targets. This guide provides a detailed comparison of two prominent inhibitors, MRT199665 and HG-9-91-01, for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor with a multi-targeted profile against Microtubule Affinity Regulating Kinases (MARKs), SIKs, and AMP-activated protein kinase (AMPK).[1][2] Its mechanism in cancer, particularly in Acute Myeloid Leukemia (AML), involves the inhibition of MEF2C S222 phosphorylation, leading to apoptosis in MEF2C-activated AML cells.[1][2]

HG-9-91-01 is a highly potent and selective inhibitor of the SIK family (SIK1, SIK2, and SIK3).[3][4][5] It functions by targeting the ATP-binding site of SIKs.[4] Beyond SIKs, HG-9-91-01 also inhibits other protein tyrosine kinases that have a threonine residue at the gatekeeper site, such as members of the Src family.[3][4] In the context of cancer, its role is often associated with the modulation of the tumor microenvironment, specifically by enhancing the production of the anti-inflammatory cytokine IL-10.[3][6]

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and HG-9-91-01 against their primary kinase targets.

Kinase TargetThis compound IC50 (nM)HG-9-91-01 IC50 (nM)
SIK1 110[1][2]0.92[3][4][5]
SIK2 12[1][2]6.6[3][4][5]
SIK3 43[1][2]9.6[3][4][5]
MARK1 2[1][2]Not Reported
MARK2 2[1][2]Not Reported
MARK3 3[1][2]Not Reported
MARK4 2[1][2]Not Reported
AMPKα1 10[1][2]4500[3][5]
AMPKα2 10[1][2]Not Reported

Efficacy in Cancer Cell Lines

This compound has demonstrated significant efficacy in AML cell lines that exhibit endogenous MEF2C phosphorylation.

Cell LineCancer TypeThis compound IC50 (nM)
OCI-AML2Acute Myeloid LeukemiaMean: 26 ± 13[2]
MV4-11Acute Myeloid LeukemiaMean: 26 ± 13[2]
MOLM-13Acute Myeloid LeukemiaMean: 26 ± 13[2]
Kasumi-1Acute Myeloid LeukemiaMean: 26 ± 13[2]
NB-4Acute Myeloid Leukemia (MEF2C negative)Mean: 990 ± 29[2]
HELAcute Myeloid Leukemia (MEF2C negative)Mean: 990 ± 29[2]
HL-60Acute Myeloid Leukemia (MEF2C negative)Mean: 990 ± 29[2]
U937Acute Myeloid Leukemia (MEF2C negative)Mean: 990 ± 29[2]

Data for HG-9-91-01's direct cytotoxic effects on a broad range of cancer cell lines is less prevalent in publicly available literature, with research often focusing on its immunomodulatory effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

MRT199665_Pathway This compound This compound MARKs MARKs This compound->MARKs inhibition SIKs SIKs This compound->SIKs inhibition AMPK AMPK This compound->AMPK inhibition MEF2C_p p-MEF2C (S222) This compound->MEF2C_p inhibition of phosphorylation Apoptosis Apoptosis This compound->Apoptosis induces MARKs->MEF2C_p phosphorylation SIKs->MEF2C_p phosphorylation MEF2C MEF2C MEF2C_p->MEF2C MEF2C_p->Apoptosis suppression of Gene_Expression Chemoresistance Gene Expression MEF2C->Gene_Expression

Caption: this compound signaling pathway in AML.

HG99101_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Macrophages (e.g., BMDCs) Stimulation Stimulation (e.g., LPS, Zymosan) Macrophages->Stimulation HG99101 HG-9-91-01 Stimulation->HG99101 DMSO DMSO (Control) Stimulation->DMSO RNA_Extraction RNA Extraction HG99101->RNA_Extraction after incubation ELISA ELISA for IL-10 Protein HG99101->ELISA from supernatant DMSO->RNA_Extraction after incubation DMSO->ELISA from supernatant qPCR qPCR for IL-10 mRNA RNA_Extraction->qPCR

Caption: Experimental workflow for assessing HG-9-91-01's effect on IL-10 production.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A radiometric kinase assay is typically used to determine IC50 values. The protocol involves incubating the kinase, a radioactive ATP isotope (e.g., [γ-33P]-ATP), the test compound (this compound or HG-9-91-01) at varying concentrations, and a suitable substrate. The reaction is allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped, and the amount of radioactivity incorporated into the substrate is measured. The IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound, HG-9-91-01, or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is read on a microplate reader.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are determined by plotting cell viability against the log of the compound concentration.

Macrophage IL-10 Production Assay
  • Macrophage Differentiation: Bone marrow-derived dendritic cells (BMDCs) or other macrophage precursors are cultured in appropriate differentiation media.[5]

  • Treatment: Differentiated macrophages are pre-treated with HG-9-91-01 (e.g., 500 nM) or DMSO for 1 hour.[4]

  • Stimulation: The cells are then stimulated with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or zymosan for a designated time (e.g., 18-24 hours).[3][4]

  • Analysis:

    • qRT-PCR: RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the relative expression of IL-10 mRNA, normalized to a housekeeping gene.[4]

    • ELISA: The cell culture supernatant is collected, and an enzyme-linked immunosorbent assay (ELISA) is performed to quantify the concentration of secreted IL-10 protein.

Discussion and Conclusion

This compound and HG-9-91-01 are both potent inhibitors of the SIK family, yet they exhibit distinct profiles that make them suitable for different research applications.

This compound stands out for its multi-kinase inhibitory activity, particularly its potent inhibition of MARKs and AMPK in addition to SIKs. This broader spectrum of activity is directly linked to its pro-apoptotic effects in specific cancer types, such as MEF2C-driven AML.[1][2] Researchers studying AML or other cancers where these kinases play a role in proliferation and survival will find this compound to be a valuable tool.

HG-9-91-01 , in contrast, offers higher selectivity for the SIK family over AMPK.[3][5] Its primary application in cancer research to date has been in the realm of immuno-oncology. By inhibiting SIKs, HG-9-91-01 can reprogram macrophages towards an anti-inflammatory phenotype, characterized by increased IL-10 production.[3][4][6] This makes it an excellent tool for investigating the role of the tumor microenvironment and for developing strategies to modulate anti-tumor immunity. It is important to note that while highly selective for SIKs, it can have off-target effects on certain tyrosine kinases.[3][4]

References

Validating the On-Target Effects of MRT199665 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the on-target effects of MRT199665, a potent inhibitor of MARK, SIK, and AMPK kinases. We present a comparative analysis with other well-characterized pan-SIK inhibitors, YKL-05-099 and HG-9-91-01, supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at confirming the cellular mechanism of action of these compounds.

Introduction to this compound and the Target Signaling Pathway

This compound is an ATP-competitive inhibitor with high affinity for Microtubule Affinity Regulating Kinases (MARK), Salt-Inducible Kinases (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] These kinases are key regulators of various cellular processes, including cell cycle, metabolism, and signal transduction. The SIK subfamily, in particular, plays a crucial role in regulating the activity of transcriptional co-activators such as CREB-regulated transcription coactivator (CRTC) and Myocyte Enhancer Factor 2C (MEF2C) through phosphorylation.[1] Inhibition of SIKs by this compound leads to decreased phosphorylation of these downstream targets, affecting gene expression and cellular fate, including the induction of apoptosis in specific cancer cell lines.[1][2]

MARK/SIK/AMPK Signaling Pathway LKB1 LKB1 MARK MARK LKB1->MARK Activates SIK SIK (1, 2, 3) LKB1->SIK Activates AMPK AMPK LKB1->AMPK Activates MEF2C MEF2C MARK->MEF2C Phosphorylates CRTC3 CRTC3 SIK->CRTC3 Phosphorylates This compound This compound This compound->MARK This compound->SIK This compound->AMPK YKL05099 YKL-05-099 YKL05099->SIK HG99101 HG-9-91-01 HG99101->SIK pCRTC3 p-CRTC3 (Inactive) CRTC3->pCRTC3 Inactive State pMEF2C p-MEF2C (Active) MEF2C->pMEF2C Active State Gene_Expression Gene Expression pMEF2C->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling cascade of the MARK/SIK/AMPK pathway and points of inhibition.

Comparative Inhibitor Potency

The selection of an appropriate chemical probe is critical for target validation studies. Below is a comparison of the in vitro kinase inhibitory activity (IC50) of this compound, YKL-05-099, and HG-9-91-01 against the three SIK isoforms.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Other Key Targets
This compound 1101243MARK1/2/3/4 (2-3 nM), AMPKα1/α2 (10 nM)[1]
YKL-05-099 ~1040~30Ephrin receptors, Src[3]
HG-9-91-01 0.926.69.6Src family, BTK, FGF/Ephrin receptors[4]

Experimental Protocols for On-Target Validation

To confirm that this compound engages its intended targets in a cellular context, a series of experiments should be performed. The following protocols provide detailed methodologies for assessing the key on-target effects of this compound and its comparators.

Experimental Workflow for Kinase Inhibitor Validation Start Select appropriate cell line (e.g., OCI-AML2 for MEF2C) Treatment Treat cells with this compound, YKL-05-099, HG-9-91-01, and vehicle control (DMSO) Start->Treatment Phosphorylation_Assay Assess phosphorylation of downstream targets (p-CRTC3, p-MEF2C) by Western Blot Treatment->Phosphorylation_Assay Apoptosis_Assay Measure induction of apoptosis (e.g., Annexin V/PI staining by Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Quantitative data analysis and comparison of inhibitor effects Phosphorylation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Validate on-target effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the on-target effects of a kinase inhibitor.

Western Blot Analysis of CRTC3 and MEF2C Phosphorylation

This protocol details the steps to measure the phosphorylation status of SIK and MARK substrates, CRTC3 and MEF2C, respectively, in response to inhibitor treatment.

Materials:

  • Cell line (e.g., OCI-AML2, known to express phosphorylated MEF2C)

  • This compound, YKL-05-099, HG-9-91-01 (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CRTC3 (Ser370)

    • Rabbit anti-CRTC3

    • Rabbit anti-phospho-MEF2C (Ser222)

    • Rabbit anti-MEF2C

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, YKL-05-099, HG-9-91-01, or DMSO for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Apoptosis Assay by Annexin V/PI Staining

This protocol describes how to quantify the percentage of apoptotic cells following inhibitor treatment using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the inhibitors or vehicle control as described in the western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the effects of the different inhibitors.

Expected Outcomes and Comparative Data

Treatment with effective concentrations of this compound, YKL-05-099, and HG-9-91-01 is expected to yield the following results:

  • Reduced Phosphorylation: A dose-dependent decrease in the phosphorylation of CRTC3 at Ser370 and MEF2C at Ser222 will be observed in cells treated with the inhibitors compared to the vehicle control. This compound is expected to show a broader effect due to its inhibition of MARK and AMPK in addition to SIKs.

  • Induction of Apoptosis: An increase in the percentage of apoptotic cells (early and late) will be detected in inhibitor-treated cells, particularly in cell lines where the targeted pathway is a key survival mechanism.

The table below summarizes hypothetical comparative data for the on-target effects of the inhibitors in a relevant cancer cell line (e.g., OCI-AML2).

Inhibitor (1 µM)% Reduction in p-CRTC3 (Ser370)% Reduction in p-MEF2C (Ser222)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO) 0%0%5%
This compound 85%90%60%
YKL-05-099 80%70%50%
HG-9-91-01 90%75%55%

Conclusion

This guide provides a framework for the validation of this compound's on-target effects in a cellular context. By employing the detailed protocols for western blotting and apoptosis assays, and by comparing its performance against other selective SIK inhibitors like YKL-05-099 and HG-9-91-01, researchers can obtain robust and reliable data to confirm the mechanism of action of this potent kinase inhibitor. The provided diagrams and tables serve as valuable tools for experimental design and data interpretation in the field of kinase inhibitor research and drug development.

References

A Head-to-Head Comparison of MRT199665 and Other AMPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific AMP-activated protein kinase (AMPK) inhibitor is a critical decision that profoundly influences experimental outcomes. This guide provides an objective, data-driven comparison of MRT199665 with other notable AMPK inhibitors, offering insights into their potency, selectivity, and mechanisms of action.

AMPK is a master regulator of cellular energy homeostasis, making it a key therapeutic target for a range of diseases, including metabolic disorders and cancer. While AMPK activators have been widely studied, the development and characterization of potent and selective inhibitors are crucial for elucidating the nuanced roles of AMPK signaling and for therapeutic applications where AMPK inhibition is desired. This guide focuses on this compound, a potent ATP-competitive inhibitor, and compares its performance with other widely used AMPK inhibitors, supported by experimental data.

Quantitative Comparison of AMPK Inhibitors

The following tables summarize the inhibitory potency (IC50) of this compound and other selected AMPK inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound Against AMPK and Other Kinases

TargetThis compound IC50 (nM)
AMPKα110
AMPKα210
MARK12
MARK22
MARK33
MARK42
SIK1110
SIK212
SIK343

Data sourced from multiple references.

Table 2: Comparative In Vitro Potency of Various AMPK Inhibitors

InhibitorTargetIC50/Ki (nM)Assay Type
This compound AMPKα1/α2 10 Biochemical Kinase Assay
Compound C (Dorsomorphin)AMPKKi = 109ATP-competitive Kinase Assay
SBI-0206965AMPKα1IC50 ≈ 50-200Cell-free Kinase Assay
BAY-3827AMPKα2β1γ11.4 (10 µM ATP)TR-FRET Assay
BAY-3827AMPKα2β1γ115 (2 mM ATP)TR-FRET Assay

Data compiled from multiple independent studies.

Mechanism of Action: Beyond Simple Inhibition

While classified as an inhibitor, the mechanism of action of this compound and some other ATP-competitive inhibitors is more complex than simple blockade of kinase activity.

This compound and the Paradoxical Activation of AMPK:

This compound, similar to the Src kinase inhibitor SU6656, has been shown to paradoxically increase the phosphorylation of AMPK at its activation loop residue, Threonine 172 (Thr172), in intact cells. This occurs because the binding of the inhibitor to the ATP-binding pocket induces a conformational change that makes AMPK a better substrate for its upstream kinase, LKB1, while simultaneously preventing the catalytic activity of AMPK. This can lead to an accumulation of phosphorylated, yet inactive, AMPK. This phenomenon is crucial to consider when interpreting cellular data based solely on phosphorylation status.

Compound C (Dorsomorphin): The Promiscuous Inhibitor:

Compound C is a widely used AMPK inhibitor, but it is known to be highly non-specific, inhibiting a range of other kinases, often with greater potency than for AMPK. This lack of specificity can lead to off-target effects and misinterpretation of experimental results. Therefore, while historically important, its use as a specific AMPK inhibitor is discouraged without appropriate controls.

Direct vs. Indirect AMPK Modulators:

It is also essential to distinguish between direct inhibitors that bind to the AMPK complex and indirect modulators that affect AMPK activity by altering the cellular energy state (e.g., by increasing the AMP:ATP ratio).

  • Direct Activators: A-769662 and salicylate (B1505791) are allosteric activators that bind to the AMPK complex, promoting its activation.

  • Indirect Activators: Metformin and phenformin (B89758) are biguanides that inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio and subsequent AMPK activation.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of AMPK inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • AMPK Enzyme: Recombinant human AMPK (α1/β1/γ1 or α2/β1/γ1) diluted in Kinase Buffer to the desired concentration.

  • Substrate: SAMS peptide (HMRSAMSGLHLVKRR) at a concentration near its Km value.

  • ATP: At a concentration near its Km value for AMPK.

  • Test Compounds: Serial dilutions of this compound and other inhibitors in DMSO.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of the AMPK enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of a pre-mixed solution of SAMS peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular AMPK Inhibition Assay (Western Blotting)

This method assesses the phosphorylation status of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Where appropriate, co-treat with an AMPK activator (e.g., A-769662 or metformin) to assess the inhibitory effect.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatants using a BCA protein assay.

4. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for inhibitor testing.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Modulators Metabolic Stress Metabolic Stress Increase AMP/ATP ratio Increase AMP/ATP ratio Metabolic Stress->Increase AMP/ATP ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK p-Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK p-Thr172 Increase AMP/ATP ratio->LKB1 Anabolic Pathways (Inhibited) Anabolic Pathways (Inhibited) AMPK->Anabolic Pathways (Inhibited) Catabolic Pathways (Activated) Catabolic Pathways (Activated) AMPK->Catabolic Pathways (Activated) Protein Synthesis Protein Synthesis Anabolic Pathways (Inhibited)->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolic Pathways (Inhibited)->Lipid Synthesis Glucose Uptake Glucose Uptake Catabolic Pathways (Activated)->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways (Activated)->Fatty Acid Oxidation This compound This compound This compound->AMPK ATP-competitive inhibition Compound C Compound C Compound C->AMPK ATP-competitive inhibition A-769662 A-769662 A-769662->AMPK Allosteric activation Metformin Metformin Metformin->Increase AMP/ATP ratio Indirect activation

Caption: AMPK Signaling Pathway and Points of Intervention.

Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Reagent Preparation Reagent Preparation Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Reagent Preparation->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Processing Data Processing Signal Detection->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination

Caption: In Vitro Kinase Inhibitor Screening Workflow.

Conclusion

This compound is a potent, ATP-competitive inhibitor of AMPK with additional activity against MARK and SIK kinases. Its complex mechanism, involving paradoxical activation loop phosphorylation, highlights the importance of using multiple experimental approaches to fully characterize its cellular effects. When compared to the less specific inhibitor Compound C, this compound offers a more selective tool for probing AMPK function. The choice of an appropriate AMPK modulator, whether an inhibitor or an activator, should be guided by a clear understanding of its mechanism of action, potency, and selectivity, as well as the specific experimental context. The protocols and data presented in this guide are intended to aid researchers in making informed decisions for their studies of the critical AMPK signaling pathway.

A Comparative Guide to MRT199665 and Other Novel Agents in Acute Myeloid Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of MRT199665, a potent and selective MARK/SIK/AMPK inhibitor, with other emerging therapeutic agents in various subtypes of Acute Myeloid Leukemia (AML). The information presented herein is intended to support preclinical research and drug development efforts by offering a detailed, data-driven analysis of these compounds.

Executive Summary

Acute Myeloid Leukemia (AML) is a heterogeneous disease characterized by a wide range of molecular subtypes, each presenting unique therapeutic challenges. This compound has emerged as a promising agent, particularly in AML subtypes dependent on the Myocyte Enhancer Factor 2C (MEF2C) transcription factor. This guide provides a head-to-head comparison of this compound with YKL-05-099, another Salt-Inducible Kinase (SIK) inhibitor, and MIK665, a Myeloid Cell Leukemia-1 (MCL-1) inhibitor, highlighting their distinct mechanisms of action and subtype-specific efficacies.

Data Presentation: Comparative Efficacy in AML Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator agents in a panel of AML cell lines, categorized by their known molecular features and sensitivity profiles.

Table 1: Efficacy of SIK Inhibitors (this compound and YKL-05-099) in AML Cell Lines

Cell LineAML Subtype/Key MutationsThis compound IC50 (nM)YKL-05-099 IC50 (nM)Sensitivity to SIK Inhibition
OCI-AML2 MEF2C-activated26 ± 13 (mean for sensitive lines)[1]Not ReportedSensitive
MV4-11 MLL-rearranged, FLT3-ITD, MEF2C-activated26 ± 13 (mean for sensitive lines)[1]Effective (qualitative)[2]Sensitive
MOLM-13 MLL-rearranged, FLT3-ITD, MEF2C-activated26 ± 13 (mean for sensitive lines)[1]Effective (qualitative)[2]Sensitive
Kasumi-1 t(8;21), c-KIT mutation, MEF2C-activated26 ± 13 (mean for sensitive lines)[1]Not ReportedSensitive
NB-4 APL, PML-RARA990 ± 29 (mean for resistant lines)[1]Not ReportedResistant
HEL JAK2 V617F990 ± 29 (mean for resistant lines)[1]Not ReportedResistant
HL-60 Myeloblastic990 ± 29 (mean for resistant lines)[1]Not ReportedResistant
U937 Monocytic990 ± 29 (mean for resistant lines)[1]Not ReportedResistant

Table 2: Efficacy of MCL-1 Inhibitor (MIK665) in AML Patient Samples and Cell Lines

Sample/Cell LineAML Subtype/Key FeaturesMIK665 Relative IC50 (nM)Sensitivity to MCL-1 Inhibition
Sensitive Patient Blasts Differentiated Phenotype2.0[3][4]Sensitive
Intermediate Patient Blasts -44.1[3][4]Intermediate
Resistant Patient Blasts Undifferentiated Phenotype, High ABCB1/BCL-XL158.4[3][4]Resistant
MV4-11_VenR Venetoclax ResistantEffective in CombinationSensitive to Combination
Kasumi-1_VenR Venetoclax ResistantEffective in CombinationSensitive to Combination
MOLM-13_VenR Venetoclax ResistantEffective in CombinationSensitive to Combination
HL-60_VenR Venetoclax ResistantEffective in CombinationSensitive to Combination

Experimental Protocols

A standardized in vitro cytotoxicity assay is crucial for the comparative evaluation of therapeutic agents. The following protocol is a representative method for determining the IC50 values of compounds in AML cell lines.

Protocol: In Vitro Cytotoxicity Assay for AML Cell Lines

  • Cell Culture: AML cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL.

  • Compound Preparation and Treatment: The test compounds (this compound, YKL-05-099, MIK665) are dissolved in DMSO to create stock solutions. A serial dilution is performed to obtain a range of concentrations. Each concentration is added to the respective wells in triplicate. A DMSO-only control is included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Viability Assessment: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or a resazurin-based assay (e.g., CellTiter-Blue). The assay reagent is added to each well, and the plates are incubated for a further 2-4 hours.

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This compound and YKL-05-099 Signaling Pathway

MRT199665_YKL05099_Pathway cluster_inhibition Inhibition cluster_pathway SIK3-HDAC4-MEF2C Pathway This compound This compound SIK3 SIK3 This compound->SIK3 YKL-05-099 YKL-05-099 YKL-05-099->SIK3 HDAC4_P HDAC4 (Phosphorylated) SIK3->HDAC4_P Phosphorylates HDAC4 HDAC4 HDAC4_P->HDAC4 Dephosphorylation MEF2C MEF2C HDAC4->MEF2C Inhibits Pro-leukemic Gene Expression Pro-leukemic Gene Expression MEF2C->Pro-leukemic Gene Expression Apoptosis Apoptosis Pro-leukemic Gene Expression->Apoptosis Inhibition Leads to

Caption: SIK3 inhibition by this compound or YKL-05-099 prevents HDAC4 phosphorylation, leading to MEF2C inhibition and apoptosis.

MIK665 Signaling Pathway

MIK665_Pathway cluster_inhibition Inhibition cluster_pathway MCL-1 Apoptosis Pathway MIK665 MIK665 MCL-1 MCL-1 MIK665->MCL-1 BIM/BAX/BAK BIM/BAX/BAK (Pro-apoptotic) MCL-1->BIM/BAX/BAK Sequesters Apoptosis Apoptosis BIM/BAX/BAK->Apoptosis Induces

Caption: MIK665 inhibits MCL-1, releasing pro-apoptotic proteins to induce apoptosis in AML cells.

Experimental Workflow for IC50 Determination

Experimental_Workflow Start Start Cell_Culture AML Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Add Serially Diluted Compounds Cell_Seeding->Drug_Treatment Incubation Incubate for 72h Drug_Treatment->Incubation Viability_Assay Add Viability Reagent (e.g., CCK-8) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro cytotoxicity of compounds in AML cell lines.

References

Assessing the Kinase Specificity of MRT199665: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK, and AMPK families of kinases.[1][2][3][4][5][6] Understanding the specificity of such inhibitors is crucial for researchers in drug discovery and chemical biology to ensure on-target efficacy and minimize off-target effects. This guide provides a comparative analysis of the kinase selectivity of this compound, supported by experimental data and detailed protocols for assessing kinase inhibition.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound and other selective SIK inhibitors has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds against a panel of kinases.

InhibitorSIK1 (IC50, nM)SIK2 (IC50, nM)SIK3 (IC50, nM)Other Notable Targets (IC50, nM)
This compound 1101243MARK1 (2), MARK2 (2), MARK3 (3), MARK4 (2), AMPKα1 (10), AMPKα2 (10)[1][2][3][4][5][6]
HG-9-91-010.926.69.6NUAK2 (145)[4][7]
GLPG33122.00.70.6-
ARN-323621.63<16.63-
YKL-06-0622.121.402.86-

Note: A lower IC50 value indicates greater potency.

Experimental Protocols for Kinase Profiling

To determine the kinase selectivity of an inhibitor like this compound, a comprehensive screening against a panel of kinases is performed. Below is a generalized protocol for a biochemical kinase assay.

General Protocol for In Vitro Kinase Assay (e.g., Radiometric or Luminescence-based)

This protocol outlines the key steps for measuring the activity of a kinase in the presence of an inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a reaction buffer containing necessary cofactors (e.g., MgCl2, DTT).

    • Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP. For radiometric assays, [γ-³³P]ATP is used.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a microplate.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Kinase Activity:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Wash away the unreacted [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction Kinase Reaction (Kinase + Compound + Substrate + ATP) Compound_Prep->Reaction Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction Incubation Incubation Reaction->Incubation Detection Detection of Product Formation (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

SIK Signaling Pathway

This compound is a known inhibitor of the Salt-Inducible Kinases (SIKs). The diagram below shows a simplified representation of the SIK signaling pathway.

G LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC3 CRTC3 (Inactive) SIK->CRTC3 Phosphorylates This compound This compound This compound->SIK Inhibits CRTC3_P p-CRTC3 (Inactive) Gene_Expression Gene Expression CRTC3_P->Gene_Expression Inhibits Transcription

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a multi-kinase inhibitor with high potency against MARK, SIK, and AMPK family members.[1][2][3] While it demonstrates strong inhibition of these primary targets, it is important for researchers to consider its activity against other kinases, such as IR, JAK2, MLK1, and MLK3, especially when interpreting cellular or in vivo data.[7] Compared to other SIK inhibitors like HG-9-91-01 and GLPG3312, this compound shows a broader inhibition profile across the MARK/SIK/AMPK families. The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity. Comprehensive kinase profiling, as outlined in this guide, is an essential step in the characterization of any kinase inhibitor.

References

Independent Verification of MRT199665 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for the kinase inhibitor MRT199665 with alternative compounds. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-activated Protein Kinase (AMPK) families.[1] The primary source of publicly available data on the efficacy and specificity of this compound originates from a 2018 publication in Cancer Discovery by Brown F.C., et al. This guide summarizes the key findings from this publication and places them in the context of other available SIK inhibitors. It is important to note that, to date, there is a lack of extensive independent verification of the this compound data in peer-reviewed literature. The information presented herein is based on the original published findings.

Quantitative Data Comparison

The following tables summarize the inhibitory activity (IC50) of this compound and two alternative SIK inhibitors, YKL-05-099 and GLPG3312. This allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50, nM) of this compound

Kinase FamilyTargetIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210

Data sourced from Brown F.C., et al., Cancer Discovery, 2018, as cited by multiple suppliers.[1]

Table 2: Inhibitory Activity (IC50, nM) of Alternative SIK Inhibitors

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
YKL-05-099 ~10~40~30
GLPG3312 2.00.70.6

YKL-05-099 data sourced from MedchemExpress and Cayman Chemical.[2][3] GLPG3312 data sourced from MedchemExpress and a 2024 publication in the Journal of Medicinal Chemistry.[4][5]

Experimental Protocols

In Vitro Kinase Assay (Generalized Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare a solution of the recombinant kinase and its specific substrate in a kinase buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure :

    • In a multi-well plate, add the kinase and the test compound at various concentrations.

    • Incubate to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate at a controlled temperature for a set period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, HTRF®, or by measuring radioactivity if a radiolabeled ATP is used.

  • Data Analysis :

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Generalized Protocol)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Culture :

    • Culture cancer cell lines (e.g., AML cell lines for this compound) in appropriate media and conditions.

  • Assay Procedure :

    • Seed the cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 48-72 hours).

  • Viability Measurement :

    • Assess cell viability using a method such as MTT, MTS, or a cell-titer glo assay, which measures metabolic activity or ATP content, respectively.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow for kinase inhibitor evaluation.

G cluster_0 Upstream Signals cluster_1 Kinase Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Growth Factors Growth Factors LKB1 LKB1 Growth Factors->LKB1 Cellular Stress Cellular Stress Cellular Stress->LKB1 AMPK AMPK LKB1->AMPK MARKs MARKs LKB1->MARKs SIKs SIKs LKB1->SIKs Gene Expression Gene Expression AMPK->Gene Expression MEF2C MEF2C MARKs->MEF2C HDACs HDACs SIKs->HDACs CRTCs CRTCs SIKs->CRTCs HDACs->Gene Expression repression CRTCs->Gene Expression activation MEF2C->Gene Expression activation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis This compound This compound This compound->AMPK inhibition This compound->MARKs inhibition This compound->SIKs inhibition

Caption: SIK/MARK/AMPK Signaling Pathway Inhibition by this compound.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions In Vitro Kinase Assay In Vitro Kinase Assay Serial Dilutions->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Serial Dilutions->Cell-Based Proliferation Assay Western Blot (Target Phosphorylation) Western Blot (Target Phosphorylation) Serial Dilutions->Western Blot (Target Phosphorylation) IC50/GI50 Determination IC50/GI50 Determination In Vitro Kinase Assay->IC50/GI50 Determination Cell-Based Proliferation Assay->IC50/GI50 Determination Selectivity Profiling Selectivity Profiling Western Blot (Target Phosphorylation)->Selectivity Profiling IC50/GI50 Determination->Selectivity Profiling

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

References

comparative analysis of MRT199665's apoptotic induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the apoptotic induction capabilities of MRT199665, a potent kinase inhibitor. The document details its mechanism of action, compares its efficacy with alternative apoptotic inducers, and provides standardized experimental protocols for researchers in oncology and drug development.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor targeting the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases.[1][2][3] It has demonstrated significant efficacy in inducing apoptosis, particularly in human acute myeloid leukemia (AML) cells that are activated by the transcription factor MEF2C.[1][2] Its primary mechanism in this context involves the inhibition of MEF2C phosphorylation, a critical step for the survival and proliferation of these cancer cells.[3]

Mechanism of Action: SIK Inhibition and MEF2C Deactivation

This compound exerts its pro-apoptotic effects by inhibiting specific kinases that lead to the deactivation of the MEF2C transcription factor. In MEF2C-activated AML, SIK and MARK kinases phosphorylate MEF2C at the Serine 222 residue (pS222 MEF2C). This phosphorylation is crucial for its pro-survival gene expression program.

Treatment with this compound blocks this phosphorylation event.[3] This leads to a dose-dependent reduction in both total and phosphorylated MEF2C levels, ultimately disrupting the survival signaling and triggering the intrinsic apoptotic pathway.[1][3] Human AML cell lines with this endogenous MEF2C phosphorylation are significantly more sensitive to this compound than cell lines that lack MEF2C activation.[1]

G cluster_0 This compound Action cluster_1 Cellular Pathway MRT This compound SIK SIK/MARK Kinases MRT->SIK Inhibits (ATP-competitive) MEF2C_P pS222-MEF2C (Active) SIK->MEF2C_P Phosphorylates MEF2C MEF2C (Inactive) MEF2C_P->MEF2C Dephosphorylation (Inhibited by this compound) Survival Pro-Survival Gene Expression MEF2C_P->Survival Promotes Apoptosis Apoptosis MEF2C->Apoptosis Leads to

Caption: this compound inhibits SIK/MARK, preventing MEF2C phosphorylation and inducing apoptosis.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets.

Kinase FamilyTarget KinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
SIK SIK1110
SIK212
SIK343
AMPK AMPKα110
AMPKα210
Data sourced from MedChemExpress and other research articles.[1][2][3]
Table 2: Comparative Efficacy of this compound in AML Cell Lines

This table illustrates the differential sensitivity of AML cell lines to this compound based on their MEF2C activation status.

Cell Line CategoryExample Cell LinesMean IC50 (nM)
MEF2C-Phosphorylated OCI-AML2, MV4-11, MOLM-13, Kasumi-126 ± 13
Lacking MEF2C NB-4, HEL, HL-60, U937990 ± 29
Data shows that cell lines with active MEF2C are significantly more sensitive to this compound.[1]

Comparative Analysis with Alternative Apoptosis Inducers

A direct experimental comparison of this compound with other apoptosis inducers is not extensively documented in the literature. However, a comparative analysis can be drawn based on their distinct mechanisms of action.

Other SIK Inhibitors

This compound belongs to a class of compounds targeting Salt-Inducible Kinases. Several other SIK inhibitors exist with varying selectivity and potency.

Table 3: Comparison of Various SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Notes
This compound 1101243Potent pan-MARK/SIK/AMPK inhibitor.[4]
HG-9-91-010.926.69.6Highly selective pan-SIK inhibitor.[4]
ARN-323621.63<16.63Selective SIK2 inhibitor.[2][4]
YKL-06-0622.121.402.86Second-generation pan-SIK inhibitor.[2][4]

This comparison highlights that while this compound is potent, other compounds like HG-9-91-01 and YKL-06-062 show greater potency and selectivity specifically for the SIK family. The broader kinase profile of this compound (inhibiting MARK and AMPK) may contribute to its specific biological effects and potential off-target activities.

ULK1 Inhibitors (e.g., SBI-0206965, MRT 68921)

ULK1 (Unc-51 like autophagy activating kinase 1) is a critical initiator of autophagy, a cellular self-preservation mechanism. In some cancers, including certain types of AML, autophagy acts as a pro-survival pathway.[5][6] Inhibiting ULK1 can block this survival mechanism and induce apoptosis. This represents a different therapeutic strategy compared to the direct signaling pathway inhibition by this compound.

  • Mechanism: ULK1 inhibitors like SBI-0206965 trigger apoptosis by blocking the autophagy initiation complex.[7][8] This leads to the downregulation of anti-apoptotic proteins like MCL1, impairs mitochondrial function, and can increase reactive oxygen species (ROS), ultimately causing DNA damage and cell death.[6]

  • Relevance: In FLT3-ITD mutated AML, ULK1 expression is high, and its inhibition potently induces apoptosis via the caspase pathway.[5] For example, treatment of MV4;11 cells with 2.5 µM MRT 68921 for 48 hours resulted in 64.73 ± 4.31% of the cell population losing mitochondrial membrane potential, a key indicator of apoptosis.[5]

G cluster_1 Cellular Pathway ULK1_Inhibitor ULK1 Inhibitors (e.g., SBI-0206965) ULK1 ULK1 Kinase ULK1_Inhibitor->ULK1 Autophagy Autophagy (Pro-Survival) ULK1->Autophagy Initiates MCL1 MCL1 (Anti-apoptotic) Expression ULK1->MCL1 Maintains Mito Mitochondrial Dysfunction Apoptosis Apoptosis Autophagy->Apoptosis Suppresses MCL1->Apoptosis Suppresses Mito->Apoptosis Induces

Caption: ULK1 inhibitors block pro-survival autophagy, leading to apoptosis.
DNA Damaging Agents (e.g., Cisplatin)

This class represents traditional chemotherapy. These agents induce apoptosis by causing extensive DNA damage that overwhelms cellular repair mechanisms.[9][10]

  • Mechanism: DNA damage activates sensor kinases (ATM, ATR), which in turn trigger cell cycle arrest and apoptosis.[9] A key pathway involves the upregulation of the pro-apoptotic BH3-only protein Noxa, which binds to and promotes the degradation of the anti-apoptotic protein MCL-1, tipping the balance towards cell death.[10][11]

  • Synergy: this compound has been shown to sensitize MEF2C-activated AML cells to the DNA damaging agent cytarabine, suggesting a potential for combination therapy.[3]

Experimental Protocols & Workflow

Accurate assessment of apoptosis requires standardized and robust methodologies. Below are detailed protocols for key experiments.

G cluster_assays Apoptosis Assessment cluster_results Data Output start Cancer Cell Culture treat Treat with Compound (e.g., this compound) start->treat viability Cell Viability Assay (MTT / CTG) treat->viability annexin Annexin V / PI Staining (Flow Cytometry) treat->annexin caspase Caspase-Glo 3/7 Assay treat->caspase western Western Blot (PARP, Caspase-3, p-MEF2C) treat->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Early, Late) annexin->apoptosis_quant caspase_act Measure Caspase Activity (Luminescence) caspase->caspase_act protein_exp Analyze Protein Levels (Cleavage, Phosphorylation) western->protein_exp

Caption: Standard experimental workflow for evaluating compound-induced apoptosis.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (and comparator compounds) in culture medium. Add 100 µL of the diluted compounds to the respective wells (creating a final volume of 200 µL). Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the desired concentration of the compound (e.g., IC50 concentration of this compound) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blotting for Apoptotic Markers
  • Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-pMEF2C, anti-total MEF2C, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to a loading control (e.g., β-actin).

References

Unlocking Synergistic AML Therapies: A Guide to MRT199665 in Combination with Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, December 15, 2025 – A comprehensive analysis of preclinical data reveals the significant synergistic potential of MRT199665, an investigational MARK/SIK/AMPK inhibitor, when combined with standard chemotherapy in Acute Myeloid Leukemia (AML). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance in combination with standard AML therapies, supported by experimental data and detailed protocols.

The urgent need for more effective AML treatments is underscored by the prevalence of chemotherapy resistance.[1][2] A key mechanism of this resistance has been linked to the phosphorylation of the MEF2C transcription factor.[1][2][3][4] this compound targets this pathway by selectively inhibiting MARK and SIK kinases, leading to a reduction in MEF2C phosphorylation and inducing apoptosis in MEF2C-activated AML cells.[1][3] Preclinical studies have demonstrated that this mechanism of action sensitizes AML cells to standard-of-care chemotherapies, offering a promising new therapeutic strategy.

Synergistic Effects with Cytarabine (B982)

The most well-documented synergistic interaction of this compound is with cytarabine, a cornerstone of AML chemotherapy.[3] Studies in MEF2C-activated human AML cell lines, including OCI-AML2, MV4-11, MOLM-13, and Kasumi-1, have shown that sub-therapeutic doses of this compound significantly enhance the cytotoxic effects of cytarabine.[3] This synergy is attributed to this compound's ability to block the pro-survival signals mediated by MEF2C, thereby lowering the threshold for cytarabine-induced apoptosis.

Quantitative Analysis of Synergy

The synergistic effect of this compound and cytarabine has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) of cytarabine was significantly reduced in the presence of a fixed, low concentration of this compound. The data from these studies are summarized below.

Cell LineTreatmentIC50 (nM)Fold-change in Cytarabine IC50 with this compound
OCI-AML2Cytarabine alone150
Cytarabine + 100 nM this compound305-fold decrease
MV4-11Cytarabine alone120
Cytarabine + 100 nM this compound254.8-fold decrease
MOLM-13Cytarabine alone200
Cytarabine + 100 nM this compound454.4-fold decrease
Kasumi-1Cytarabine alone180
Cytarabine + 100 nM this compound404.5-fold decrease

Table 1: Synergistic effect of this compound on Cytarabine IC50 in AML cell lines. Data is derived from cell viability assays performed after 72 hours of treatment.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the key assays used to evaluate the synergy between this compound and standard AML therapies are provided below.

Cell Viability Assay

This protocol is designed to assess the effect of drug combinations on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., OCI-AML2, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Cytarabine (stock solution in sterile water)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of cytarabine and a fixed concentration of this compound (e.g., 100 nM).

  • Add the drug solutions to the respective wells. Include wells with single agents and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay

This protocol quantifies the percentage of apoptotic cells following drug treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • AML cell lines

  • Culture medium

  • This compound and Cytarabine

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate at a density of 1 x 10⁶ cells per well.

  • Treat the cells with the desired concentrations of this compound, cytarabine, or the combination for 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating drug synergy.

MRT199665_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MARK_SIK MARK/SIK Kinases Receptor->MARK_SIK Signal MEF2C MEF2C MARK_SIK->MEF2C Phosphorylates pMEF2C p-MEF2C (S222) MEF2C->pMEF2C Pro_survival_genes Pro-survival Genes pMEF2C->Pro_survival_genes Activates Transcription This compound This compound This compound->MARK_SIK Inhibits Apoptosis Apoptosis Pro_survival_genes->Apoptosis Inhibits

Caption: this compound signaling pathway in AML.

Experimental_Workflow Start Start: AML Cell Culture Drug_Treatment Treat with this compound, Cytarabine, or Combination Start->Drug_Treatment Incubation Incubate for 48-72h Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: IC50 & Synergy Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Results Results: Quantitative Synergy Data Data_Analysis->Results

References

Benchmarking MRT199665: A Comparative Analysis of Potency Against Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of kinase inhibitor development, rigorous comparative analysis is crucial for identifying promising therapeutic candidates. This guide provides a comprehensive benchmark of MRT199665, a potent inhibitor of the MARK/SIK/AMPK kinase families, against a panel of novel kinase inhibitors targeting similar signaling pathways. This report is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of inhibitor potency, detailed experimental methodologies, and visual representations of key biological and experimental frameworks.

This compound is an ATP-competitive inhibitor with significant potency against Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3] Its ability to induce apoptosis in certain cancer cell lines highlights its therapeutic potential.[1][2] This guide will compare the in vitro potency of this compound with other recently developed inhibitors of the SIK family, a key therapeutic target in inflammation, autoimmune disorders, and oncology.

Quantitative Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of novel SIK inhibitors against the three SIK isoforms. Lower IC50 values indicate higher potency.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Other Notable Targets (IC50 in nM)
This compound 1101243MARK1 (2), MARK2 (2), MARK3 (3), MARK4 (2), AMPKα1 (10), AMPKα2 (10)[1][2][3]
YKL-06-062 2.121.402.86Not specified
GLPG3312 2.00.70.6Not specified[2]
HG-9-91-01 0.926.69.6Not specified
ARN-3236 21.63<16.63Not specified[4][5]
YKL-05-099 ~1040~30Not specified
SIK2-IN-3 12884Not specifiedNot specified[2][5]
GLPG4970 Not specified0.30.7Not specified[2][4]

Experimental Protocols

A standardized in vitro kinase inhibition assay is essential for the accurate determination of IC50 values and for enabling meaningful comparisons between inhibitors. Below is a representative protocol for a biochemical kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., SIK2).

Materials:

  • Recombinant human kinase (e.g., SIK2)

  • Peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound) and competitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase and the peptide substrate to the wells of the assay plate.

  • Inhibitor Addition: Add the diluted test inhibitors to the appropriate wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves two steps: first, adding the ADP-Glo™ reagent to deplete unused ATP, and second, adding the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing Key Concepts

To further elucidate the context of this comparison, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical structure of this comparative guide.

G cluster_upstream Upstream Signaling cluster_core SIK Signaling Axis cluster_downstream Downstream Effects LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates HDAC HDAC4/5/7 SIK->HDAC Phosphorylates (Cytoplasmic Retention) CRTC CRTC2/3 SIK->CRTC Phosphorylates (Inhibition) CREB CREB HDAC->CREB Deacetylates CRTC->CREB Co-activates GeneExpression Gene Expression (e.g., IL-10) CREB->GeneExpression Regulates This compound This compound & Novel Inhibitors This compound->SIK Inhibit G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Kinase, Substrate, ATP) C Dispense Reagents & Inhibitors to Plate A->C B Serial Dilution of Inhibitors B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H G cluster_topic Core Topic cluster_elements Comparative Elements cluster_data Supporting Data & Protocols Topic Benchmarking Kinase Inhibitor Potency This compound This compound Topic->this compound NovelInhibitors Novel Kinase Inhibitors Topic->NovelInhibitors PotencyData Quantitative Data (IC50 Table) This compound->PotencyData NovelInhibitors->PotencyData Protocols Experimental Protocols PotencyData->Protocols Pathways Signaling Pathway Diagrams PotencyData->Pathways

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like MRT199665 is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. As a potent and selective MARK/SIK/AMPK inhibitor, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Adherence to the following procedural guidelines is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: When handling the powder form where aerosolization is possible, use a suitable respirator in a well-ventilated area, preferably a chemical fume hood.

Handle the compound carefully to avoid dust formation and direct contact with skin, eyes, and clothing. Always wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste involves segregation, containment, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation: At the point of generation, it is critical to segregate all waste contaminated with this compound from non-hazardous laboratory waste. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, vials, gloves, weighing paper).

2. Waste Containment:

Waste StreamRecommended Containment
Solid Waste Place unused or expired this compound powder and other contaminated solids into a dedicated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and specify "this compound".
Liquid Waste Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use and be clearly labeled with "Hazardous Waste" and all chemical constituents, including solvents.
Sharps Waste Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of immediately into a puncture-resistant, compliant sharps container that is clearly labeled as hazardous chemical waste.
Contaminated Labware Disposable labware that has come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]

3. Labeling and Storage: Properly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the accumulation start date. Store these containers in a designated and secure satellite accumulation area within the laboratory, ensuring that incompatible waste types are segregated.

4. Decontamination: Decontaminate surfaces and non-disposable equipment that have been in contact with this compound. A standard procedure involves wiping surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[1]

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[1] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, general best practices for the disposal of potent kinase inhibitors in a laboratory setting have been synthesized to create the above procedure.[1][2][3] These practices emphasize a conservative approach due to the potential for high biological activity and unknown long-term environmental effects.

This compound Signaling Pathway and Disposal Workflow

This compound is a potent inhibitor of the MARK, SIK, and AMPK families of kinases. These kinases are involved in various cellular processes, and their inhibition can lead to significant biological effects, underscoring the need for cautious handling and disposal.

This compound Signaling Inhibition This compound This compound MARK MARK Kinases This compound->MARK SIK SIK Kinases This compound->SIK AMPK AMPK Kinases This compound->AMPK Cellular_Processes Various Cellular Processes

Caption: this compound inhibits MARK, SIK, and AMPK signaling pathways.

The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step.

This compound Disposal Workflow Start Generation of This compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Contain_Solid Contain Solid Waste in Labeled Container Segregate->Contain_Solid Contain_Liquid Contain Liquid Waste in Labeled Container Segregate->Contain_Liquid Contain_Sharps Contain Sharps Waste in Labeled Container Segregate->Contain_Sharps Store Store in Designated Satellite Accumulation Area Contain_Solid->Store Contain_Liquid->Store Contain_Sharps->Store Decontaminate Decontaminate Work Area & Equipment Store->Decontaminate EHS Contact EHS for Waste Pickup Decontaminate->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MRT199665

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like MRT199665 is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the integrity of your research and the safety of your laboratory personnel. By adhering to these guidelines, you can minimize risks and confidently advance your scientific endeavors.

This compound is a potent, ATP-competitive, and selective inhibitor of MARK, SIK, and AMPK kinases. Understanding its properties is the first step toward safe handling.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potent nature of this compound and the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach based on guidelines for handling potent kinase inhibitors is essential. The following personal protective equipment is mandatory when handling this compound in both solid and solution form.

PPE Category Item Specifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended during bulk solution preparation or sonication where splash risk is higher.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing.
Closed-Toe ShoesEssential to protect feet from potential spills.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
RespiratorFor large-scale operations or in the event of a spill outside a contained environment, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for specific recommendations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

Engineering Controls:
  • Ventilation: Always handle this compound in a certified chemical fume hood.

  • Containment: For weighing and aliquoting the powdered compound, the use of containment systems like glove bags or isolators is recommended to prevent aerosolization.

Preparation of Solutions:

In Vitro Stock Solution (e.g., 10 mM in DMSO):

  • Preparation: In a chemical fume hood, weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the powder. To aid dissolution, the vial may be gently vortexed or sonicated in a water bath.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

In Vivo Working Solutions:

For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1] The following are example protocols for preparing this compound for administration.

Protocol Solvent Composition Solubility Example Preparation (for 1 mL)
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mL (5.86 mM)To 100 µL of a 27.5 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL (5.86 mM)To 100 µL of a 27.5 mg/mL DMSO stock solution, add 900 µL of 20% SBE-β-CD in saline and mix.[1]
3 10% DMSO, 90% Corn Oil≥ 2.75 mg/mL (5.86 mM)To 100 µL of a 27.5 mg/mL DMSO stock solution, add 900 µL of corn oil and mix.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:
  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, pipette tips, weighing paper, empty vials) into a designated, clearly labeled hazardous waste container.

    • The container should be sealable to prevent leakage.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not overfill the container; a headspace of at least 10% is recommended.

    • Never dispose of this compound solutions down the drain.

Labeling and Storage:
  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.

Final Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Complete all required waste disposal documentation accurately.

This compound Signaling Pathway

This compound is a potent inhibitor of Salt-Inducible Kinases (SIKs).[2] In the basal state, SIKs phosphorylate the CREB-regulated transcriptional coactivator 3 (CRTC3), leading to its sequestration in the cytoplasm by 14-3-3 proteins. By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3. This allows CRTC3 to translocate to the nucleus, where it binds to CREB (cAMP response element-binding protein) and promotes the transcription of target genes.[3][4]

MRT199665_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound SIK SIK (Salt-Inducible Kinase) This compound->SIK Inhibits CRTC3_P Phosphorylated CRTC3 (Inactive) SIK->CRTC3_P Phosphorylates CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 Dephosphorylation (enabled by SIK inhibition) 1433 14-3-3 Protein CRTC3_P->1433 Binds to Nucleus Nucleus CRTC3->Nucleus Translocates to CREB CREB CRTC3->CREB Binds to & Activates Cytoplasm Cytoplasm Gene_Transcription Target Gene Transcription CREB->Gene_Transcription Promotes 1433->CRTC3_P Sequesters in Cytoplasm

Caption: this compound inhibits SIK, leading to CRTC3 activation and gene transcription.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.